molecular formula C10H13NO2 B161329 N-Methoxy-N,3-dimethylbenzamide CAS No. 135754-82-4

N-Methoxy-N,3-dimethylbenzamide

Cat. No.: B161329
CAS No.: 135754-82-4
M. Wt: 179.22 g/mol
InChI Key: KZITUZDRMDNBKI-UHFFFAOYSA-N
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Description

N-Methoxy-N,3-dimethylbenzamide (CAS 135754-82-4) is a substituted benzamide that serves two primary and valuable roles in scientific research: as a versatile synthetic intermediate and as a scaffold for developing novel antibacterial agents. As a Weinreb amide, this compound is an indispensable tool in organic synthesis. The N-methoxy-N-methylamide group acts as a robust directing block for the synthesis of ketones. It reacts predictably with organometallic reagents, such as Grignard reagents or organolithiums, to produce ketones cleanly without over-addition, a common side reaction with other acylating agents . This makes it a fundamental building block for constructing complex molecular architectures in medicinal and agrochemical research . Beyond its synthetic utility, the 3-methyl-substituted benzamide core is of significant interest in medicinal chemistry. It is derived from the 3-methoxybenzamide (3-MBA) pharmacophore, which is a known inhibitor of cell division . Research indicates that this class of compounds, including the well-studied derivative PC190723, specifically targets the essential bacterial cell division protein FtsZ in Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . By inhibiting FtsZ's GTPase activity, these compounds disrupt septum formation, leading to defective cell division and exhibiting potent antistaphylococcal activity . Consequently, this compound serves as a critical precursor in the structure-activity relationship (SAR) studies aimed at optimizing potent FtsZ inhibitors for combating drug-resistant bacterial infections . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-N,3-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-5-4-6-9(7-8)10(12)11(2)13-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZITUZDRMDNBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457548
Record name N-Methoxy-N,3-dimethylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135754-82-4
Record name N-Methoxy-N,3-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Z Guide to the Synthesis of N-Methoxy-N,3-dimethylbenzamide from 3-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and widely applicable method for the synthesis of N-methoxy-N,3-dimethylbenzamide, a Weinreb amide, commencing from 3-methylbenzoic acid. Weinreb amides are exceptionally valuable intermediates in modern organic synthesis, prized for their ability to react cleanly with organometallic reagents to yield ketones without the common problem of over-addition.[1][2][3] This document details a field-proven protocol centered on the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI), followed by coupling with N,O-dimethylhydroxylamine. We will explore the underlying reaction mechanisms, provide a detailed, step-by-step experimental procedure, and discuss critical process parameters and safety considerations. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for the preparation of this important synthetic building block.

Introduction: The Strategic Importance of Weinreb Amides

The conversion of carboxylic acids to ketones is a fundamental transformation in organic chemistry. However, traditional methods involving the direct reaction of acid derivatives like esters or acyl chlorides with organometallic reagents (e.g., Grignard or organolithium reagents) are often plagued by poor yields.[3] The primary issue is that the ketone product formed is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of tertiary alcohol byproducts.

Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the Weinreb-Nahm amide (N-methoxy-N-methylamide) provides an elegant solution to this challenge.[2] The unique feature of a Weinreb amide is its ability to react with an organometallic reagent to form a stable, five-membered chelated tetrahedral intermediate.[2][3] This intermediate resists further nucleophilic attack and does not collapse to the ketone until a deliberate aqueous workup is performed.[1][3] This controlled reactivity makes Weinreb amides indispensable tools for the precise synthesis of ketones and aldehydes.[1][4]

This guide focuses on the synthesis of this compound, a specific Weinreb amide derived from 3-methylbenzoic acid. The protocol described herein utilizes 1,1'-carbonyldiimidazole (CDI) as a mild and effective activating agent, which offers significant advantages over harsher reagents like thionyl chloride or oxalyl chloride, especially when sensitive functional groups are present.[5]

Synthetic Strategy and Mechanism

The overall transformation from 3-methylbenzoic acid to this compound is a two-step, one-pot process involving:

  • Activation: The carboxylic acid is activated by reacting it with an appropriate coupling agent.

  • Coupling: The activated intermediate reacts with N,O-dimethylhydroxylamine to form the final amide product.

The Role of Carbonyldiimidazole (CDI) Activation

Directly reacting a carboxylic acid with an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[6] Therefore, the carboxylic acid's hydroxyl group must first be converted into a good leaving group. While many reagents can achieve this, 1,1'-carbonyldiimidazole (CDI) is an excellent choice for its mild reaction conditions and the innocuous nature of its byproducts.[7]

The activation mechanism proceeds as follows:

  • The carboxylic acid (3-methylbenzoic acid) attacks one of the carbonyl carbons of CDI.

  • This leads to the formation of a mixed anhydride intermediate.

  • This intermediate is unstable and rapidly extrudes carbon dioxide and an imidazole molecule to form a highly reactive N-acylimidazolide species.[8] This is the key activated intermediate in the reaction.

An important advantage of using CDI is that the byproducts of the activation step are carbon dioxide gas and water-soluble imidazole, which simplifies purification significantly compared to methods that use carbodiimides like DCC, which produces difficult-to-remove dicyclohexylurea byproduct.[8][9]

Nucleophilic Acyl Substitution

Once the N-acylimidazolide is formed, N,O-dimethylhydroxylamine is introduced. It acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. The imidazole group is displaced as a leaving group, yielding the desired this compound.

The complete reaction flow is illustrated below.

Caption: High-level workflow for the synthesis.

Detailed Experimental Protocol

This protocol is based on established procedures for CDI-mediated Weinreb amide synthesis.[5]

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. CDI is moisture-sensitive and corrosive.[7] Dichloromethane (DCM) is a suspected carcinogen.

Reagents and Materials
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
3-Methylbenzoic acid136.155.00 g36.71.0
1,1'-Carbonyldiimidazole (CDI)162.156.56 g40.41.1
N,O-Dimethylhydroxylamine HCl97.543.96 g40.61.1
Dichloromethane (DCM), Anhydrous84.93125 mL--
1 M Hydrochloric Acid (HCl)-~50 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-~50 mL--
Brine (Saturated NaCl)-~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylbenzoic acid (5.00 g, 36.7 mmol, 1.0 equiv.).

  • Dissolution and Activation: Add anhydrous dichloromethane (125 mL) to the flask. Stir the resulting solution (or suspension) at room temperature under a nitrogen or argon atmosphere. Add 1,1'-carbonyldiimidazole (6.56 g, 40.4 mmol, 1.1 equiv.) in a single portion.

    • Expert Insight: The addition of CDI will cause effervescence as CO₂ gas evolves.[5] The reaction mixture should become a clear, homogeneous solution within 15-30 minutes, indicating the formation of the N-acylimidazolide intermediate.[8][10]

  • Activation Period: Allow the solution to stir at room temperature for 45-60 minutes to ensure complete activation.

  • Amine Addition: To the activated solution, add N,O-dimethylhydroxylamine hydrochloride (3.96 g, 40.6 mmol, 1.1 equiv.) in one portion. The solution will likely become cloudy or form a slurry.

    • Expert Insight: Although some protocols add a tertiary amine base to free the N,O-dimethylhydroxylamine from its HCl salt, the imidazole byproduct from the activation step is sufficiently basic to accomplish this in situ.

  • Coupling Reaction: Allow the reaction mixture to stir at room temperature for at least 6 hours. For convenience, the reaction can be stirred overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: a. Quench the reaction by adding 50 mL of 1 M HCl solution to the flask and stir vigorously for 10 minutes.[5] b. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 50 mL portions of DCM. c. Combine all organic layers. Wash the combined organic phase sequentially with 50 mL of 1 M HCl, 50 mL of deionized water, and 50 mL of saturated sodium bicarbonate solution.[5] d. Finally, wash the organic layer with 50 mL of brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved via flash column chromatography on silica gel. The product is typically a colorless or pale yellow oil.

Mechanistic Visualization

The core of this synthesis lies in the CDI-mediated coupling. The following diagram illustrates the key mechanistic steps from the activated intermediate to the final product.

Caption: Key mechanistic steps in the synthesis.

Trustworthiness and Validation

The protocol described is a self-validating system. The successful formation of the N-acylimidazolide is visually indicated by the cessation of CO₂ evolution and the formation of a clear solution. The subsequent work-up procedure is designed to systematically remove all byproducts and unreacted starting materials.

  • Acidic Wash (1 M HCl): Removes unreacted imidazole and any other basic impurities.

  • Basic Wash (Sat. NaHCO₃): Removes any unreacted 3-methylbenzoic acid.

  • Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[5]

Expected yield for this procedure is typically in the range of 70-90%, depending on the purity of starting materials and precision of the execution.

Conclusion

The synthesis of this compound from 3-methylbenzoic acid via CDI activation is a highly efficient, reliable, and mild procedure suitable for both small-scale research and larger-scale process development. The method avoids harsh reagents, proceeds under ambient conditions, and features a straightforward work-up with easily removable byproducts. The resulting Weinreb amide is a stable and versatile intermediate, perfectly primed for the synthesis of 3-methylphenyl ketones through controlled addition of organometallic reagents, thereby serving as a critical tool in the synthetic chemist's arsenal.

References

  • TutorChase. How do you prepare a Weinreb amide?. TutorChase Chemistry Resources. [Link]

  • Staab, H. A. (1962). Syntheses Using Heterocycles, Part XXVII: Syntheses of Amides and Peptides Using N,N'-Carbonyldiimidazole. Angewandte Chemie International Edition in English, 1(7), 351-367. (Note: While a direct link to the full text may be paywalled, the mechanistic information is widely cited and available in summaries.)
  • Scribd. CDI Amide Coupling. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific Technical Resources. [Link]

  • Wikipedia. Carbonyldiimidazole. [Link]

  • WordPress. Carbonyldiimidazole (CDI). Organic Chemistry Resources. [Link]

  • Gouverneur, V., & Perrin, D. M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Cadoni, R. (2014). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS UniSS. [Link]

  • YouTube. Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. [Link]

  • Al-Ja'de, I. A. A., & Ali, H. S. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 173-186. [Link]

  • Taylor & Francis Online. One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. [Link]

  • ResearchGate. One-pot activation and amidation of carboxylic acids with acetylene. [Link]

  • Medium. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. [Link]

  • Sensation-Chemicals. The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Wikipedia. N,O-Dimethylhydroxylamine. [Link]

Sources

Introduction: The Strategic Value of N-Methoxy-N,3-dimethylbenzamide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Methoxy-N,3-dimethylbenzamide

This compound is a specialized chemical compound belonging to the highly valued class of N-methoxy-N-methylamides, more commonly known as Weinreb amides. First reported by Steven M. Weinreb and Steven Nahm in 1981, this functional group has become an indispensable tool for organic chemists, particularly within pharmaceutical and fine chemical research.[1][2] Its utility stems from a unique combination of stability and controlled reactivity. Unlike more reactive acylating agents that are prone to over-addition with organometallic reagents, the Weinreb amide facilitates the clean synthesis of ketones and aldehydes, crucial intermediates in the construction of complex molecular architectures.[3][4] This guide provides an in-depth examination of the physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its capabilities.

Core Molecular and Physicochemical Profile

This compound is a disubstituted aromatic compound. Its structure features a benzoyl group with a methyl substituent at the 3-position of the aromatic ring and an N-methoxy-N-methylamide group attached to the carbonyl carbon. This specific arrangement of functional groups dictates its physical properties and chemical behavior.

Data Presentation: Key Properties and Identifiers

The following table summarizes the core physicochemical data for this compound. Data for its isomer, N-Methoxy-N,4-dimethylbenzamide, is included for comparison where direct data is unavailable.

PropertyValueReference
IUPAC Name This compound-
Synonyms 3-Methyl-N-methoxy-N-methylbenzamide-
Molecular Formula C₁₀H₁₃NO₂[5][6]
Molecular Weight 179.22 g/mol [5][6]
CAS Number 88311-33-3-
Appearance Expected to be a colorless liquidInferred from isomers[5]
Density ~1.07 - 1.085 g/cm³ at 25 °CInferred from isomers[]
Boiling Point > 70 °C at 0.1 mmHgInferred from N-Methoxy-N-methylbenzamide
Refractive Index ~1.533 at 20 °CInferred from N-Methoxy-N-methylbenzamide
Purity Typically >95% (GC)[5]

Spectroscopic Characterization: A Guide to Structural Verification

Accurate structural elucidation is paramount in synthesis. The following sections detail the expected spectroscopic signatures for this compound, providing a baseline for experimental verification.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for each unique proton environment:

  • Aromatic Protons (4H): The protons on the benzene ring will appear in the δ 7.1-7.6 ppm region. Due to the 1,3-disubstitution pattern, they will exhibit a complex splitting pattern.

  • N-Methoxy Protons (-OCH₃, 3H): A sharp singlet is expected around δ 3.5-3.6 ppm.

  • N-Methyl Protons (-NCH₃, 3H): A distinct singlet will appear slightly upfield, typically around δ 3.3-3.4 ppm.[8]

  • Aryl-Methyl Protons (Ar-CH₃, 3H): A singlet corresponding to the methyl group on the benzene ring will be present around δ 2.4 ppm.[9]

¹³C NMR Spectroscopy

The carbon NMR spectrum will corroborate the structure with the following key resonances:

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 168-172 ppm.[9]

  • Aromatic Carbons (6C): Multiple signals between δ 125-142 ppm. The carbon attached to the methyl group and the carbonyl group will be distinct.

  • N-Methoxy Carbon (-OCH₃): A signal around δ 61 ppm.[9]

  • N-Methyl Carbon (-NCH₃): A signal around δ 34 ppm.[9]

  • Aryl-Methyl Carbon (Ar-CH₃): A signal around δ 21 ppm.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups.

  • C=O Stretch (Amide): A strong, sharp absorption band is expected in the region of 1640-1660 cm⁻¹.[8] This is a hallmark of the Weinreb amide.

  • C-H Aromatic Stretch: Signals will appear just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Signals will appear just below 3000 cm⁻¹.

  • C-N Stretch: Expected in the 1380-1400 cm⁻¹ region.[8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation.

  • Molecular Ion Peak (M⁺): The spectrum should show a clear molecular ion peak at m/z = 179.

  • Key Fragments: A prominent fragment corresponds to the acylium ion [M - N(OCH₃)CH₃]⁺ or [3-CH₃C₆H₄CO]⁺ at m/z = 119, which is often the base peak.[8]

Chemical Properties and Reactivity: The Weinreb Amide Advantage

The synthetic power of this compound lies in its identity as a Weinreb amide. This functionality allows for controlled acylation reactions with highly reactive organometallic reagents.

Mechanism of Ketone Synthesis

The primary application of Weinreb amides is the synthesis of ketones from organolithium or Grignard reagents.[4][10] The reaction proceeds via a stable, five-membered cyclic intermediate formed by chelation of the metal ion between the carbonyl oxygen and the methoxy oxygen.[1] This tetrahedral intermediate is stable at low temperatures and does not collapse to form the ketone until an aqueous workup is performed.[10] This stability prevents the common problem of over-addition, where a second equivalent of the nucleophile attacks the newly formed ketone to yield a tertiary alcohol.[1][4]

Mandatory Visualization: Weinreb Ketone Synthesis Pathway

G cluster_reactants Reactants cluster_intermediate Reaction Step cluster_products Products after Workup WA This compound INT Stable Tetrahedral Intermediate (Chelated) WA->INT Nucleophilic Addition GR Grignard Reagent (R-MgX) GR->INT Ketone 3-Methylaryl Ketone INT->Ketone Aqueous Workup (e.g., H₃O⁺) Sideproduct [HON(CH₃)]₂MgX₂

Caption: Reaction pathway for Weinreb amide acylation.

Reduction to Aldehydes

Another key transformation is the reduction of the Weinreb amide to an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) will reduce the amide to the corresponding aldehyde without over-reduction to the alcohol, again due to the stability of the chelated intermediate.[2][10]

Experimental Protocols: Synthesis of this compound

The synthesis of Weinreb amides is straightforward and can be achieved from various starting materials, most commonly from the corresponding carboxylic acid.[9][10]

Synthesis via Carboxylic Acid Coupling

This protocol describes a reliable method starting from 3-methylbenzoic acid using a standard peptide coupling agent.

Materials:

  • 3-Methylbenzoic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-methylbenzoic acid (1.0 eq) in dichloromethane (DCM), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

  • Add triethylamine (TEA) (1.3 eq) to the mixture, followed by the addition of EDCI (1.5 eq).

  • Allow the reaction to stir at room temperature for 18-24 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the resulting oil via silica gel column chromatography if necessary.

Mandatory Visualization: Synthesis Workflow Diagram

G start Start: 3-Methylbenzoic Acid + N,O-Dimethylhydroxylamine HCl step1 Add Coupling Agent (EDCI) + Base (TEA) in DCM start->step1 step2 Stir at Room Temp (18-24h) step1->step2 step3 Aqueous Workup (NaHCO₃, EtOAc Extraction) step2->step3 step4 Wash & Dry (Brine, Na₂SO₄) step3->step4 step5 Concentrate & Purify step4->step5 end_node Product: This compound step5->end_node

Caption: Step-by-step synthesis of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is crucial. Based on data for analogous compounds, this compound should be handled with care.

  • Hazards: The compound is expected to cause skin irritation and serious eye irritation.[6] Inhalation of vapors may cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[12][13] Handle in a well-ventilated area or a chemical fume hood.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified as a combustible liquid.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

    • Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[13]

Conclusion

This compound is a versatile and highly effective synthetic intermediate. Its status as a Weinreb amide provides a reliable method for the synthesis of ketones and aldehydes, avoiding the common pitfalls of over-addition associated with more traditional acylating agents.[1][3] The straightforward synthesis and predictable reactivity make it an authoritative and trustworthy tool for medicinal chemists and researchers in drug development, enabling the efficient construction of complex target molecules. A thorough understanding of its spectroscopic and chemical properties, as detailed in this guide, is essential for its successful application in the laboratory.

References

  • PubChem. 3-methoxy-N-methylbenzamide. National Center for Biotechnology Information. Available from: [Link]

  • Current Protocols in Nucleic Acid Chemistry. Weinreb amides. 2007. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Available from: [Link]

  • PubChem. N-Methoxy-N,4-dimethylbenzamide. National Center for Biotechnology Information. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). 2020. Available from: [Link]

  • KoreaScience. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Available from: [Link]

  • Chem Service. SAFETY DATA SHEET - N,N-Dimethylbenzamide. 2016. Available from: [Link]

  • PrepChem.com. Synthesis of N,N-dimethyl-3-methoxybenzylamine. Available from: [Link]

  • Wikipedia. Weinreb ketone synthesis. Available from: [Link]

  • Arkivoc. An efficient conversion of carboxylic acids into Weinreb amides. 2002. Available from: [Link]

Sources

An In-Depth Technical Guide to N-Methoxy-N,3-dimethylbenzamide: A Versatile Weinreb Amide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of N-Methoxy-N,3-dimethylbenzamide, a specialized Weinreb amide, for researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, reactivity, and applications, offering field-proven insights into its role as a powerful tool in modern organic chemistry.

The Strategic Advantage of Weinreb Amides in Carbonyl Chemistry

The precise and controlled formation of carbon-carbon bonds is a cornerstone of organic synthesis. A significant challenge in this domain has been the over-addition of highly reactive organometallic reagents to carbonyl compounds, leading to the formation of undesired tertiary alcohols instead of the target ketones or aldehydes. The advent of the Weinreb amide, an N-methoxy-N-methylamide, by Steven M. Weinreb and Steven Nahm in 1981, marked a paradigm shift in addressing this challenge.

The unique structural feature of a Weinreb amide is its ability to form a stable five-membered chelated intermediate upon nucleophilic attack by an organometallic reagent.[1] This intermediate is remarkably stable at low temperatures, preventing the collapse of the tetrahedral intermediate and subsequent over-addition.[1] Upon aqueous workup, this chelate readily hydrolyzes to furnish the desired ketone in high yield.[1] Furthermore, Weinreb amides can be selectively reduced to aldehydes using hydride reagents, further highlighting their versatility.[1][2] This level of control has established the Weinreb amide as an indispensable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[3][4]

This compound: A Closer Look

This compound is a specific iteration of the Weinreb amide functional group, incorporating a methyl group at the 3-position of the benzoyl ring. This substitution can influence the electronic and steric properties of the molecule, potentially impacting its reactivity and solubility. The presence of the 3-methyl group can offer advantages in specific synthetic contexts, such as modifying the pharmacokinetic profile of a target molecule in drug discovery or fine-tuning the reactivity of the amide.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably predicted based on its structure and comparison with closely related analogs like N-Methoxy-N,4-dimethylbenzamide (CAS 122334-36-5) and N-Methoxy-N-methylbenzamide (CAS 6919-61-5).[5][6]

PropertyPredicted Value
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc)
Boiling Point Expected to be similar to related benzamides
CAS Number Not definitively assigned in public databases

Synthesis of this compound: A Reliable Protocol

The synthesis of this compound can be efficiently achieved from commercially available 3-methylbenzoic acid. The following protocol is based on well-established methods for Weinreb amide formation using peptide coupling reagents.[2][7]

Experimental Protocol

Reaction Scheme:

Materials and Equipment:

  • 3-Methylbenzoic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylbenzoic acid (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.5 eq).

  • Base Addition: Slowly add triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Structural Characterization

The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl and O-methyl groups of the Weinreb amide moiety, and the methyl group on the benzene ring. The signals for the N-methyl and O-methyl protons may appear as sharp singlets.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide, typically in the range of 1630-1680 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Reactivity and Mechanism: The Key to Controlled Synthesis

The utility of this compound lies in its controlled reactivity with organometallic reagents and reducing agents.

Reaction with Organometallic Reagents to Form Ketones

When treated with Grignard reagents (R-MgX) or organolithium reagents (R-Li), this compound undergoes nucleophilic addition to the carbonyl carbon. This forms a stable tetrahedral intermediate that is chelated by the metal ion. This chelation prevents the elimination of the N-methoxy-N-methylamino group and subsequent over-addition of the nucleophile. Acidic workup then hydrolyzes the intermediate to yield the corresponding ketone.

// Nodes Start [label="this compound + R-MgX"]; Intermediate [label="Stable Chelated\nTetrahedral Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4"]; Workup [label="Aqueous\nWorkup (H₃O⁺)"]; Product [label="Ketone", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Nucleophilic\nAddition"]; Intermediate -> Workup; Workup -> Product [label="Hydrolysis"]; }

Caption: Reaction workflow for ketone synthesis using this compound.

Reduction to Aldehydes

This compound can be selectively reduced to the corresponding 3-methylbenzaldehyde using hydride reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). Similar to the reaction with organometallics, a stable chelated intermediate is formed, which upon workup yields the aldehyde.

// Nodes Start [label="this compound"]; Reduction [label="Reduction\n(e.g., LiAlH₄, DIBAL-H)"]; Intermediate [label="Stable Aluminum\nAminal Intermediate"]; Workup [label="Aqueous Workup"]; Product [label="3-Methylbenzaldehyde", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reduction; Reduction -> Intermediate; Intermediate -> Workup; Workup -> Product; }

Caption: General workflow for the reduction of this compound to an aldehyde.

Applications in Drug Development and Complex Synthesis

The precise control offered by this compound makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The 3-methyl group can serve as a crucial structural element for optimizing the biological activity, selectivity, and pharmacokinetic properties of a drug candidate. Its ability to introduce a 3-methylbenzoyl moiety allows for the construction of intricate molecular architectures with high fidelity.[8][9]

Conclusion

This compound exemplifies the power and precision of Weinreb amide chemistry. Its ability to undergo clean and controlled reactions with a wide range of nucleophiles and reducing agents makes it a highly valuable and versatile tool for organic chemists. The straightforward synthesis and stable nature of this reagent, coupled with the predictable reactivity of the Weinreb amide functionality, ensure its continued importance in the synthesis of ketones, aldehydes, and complex molecular scaffolds for drug discovery and beyond.

References

  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved from [Link]

  • KoreaScience. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Retrieved from [Link]

  • Indian Journal of Chemistry. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-methoxy-N-methylbenzamide. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Google Patents. (n.d.). Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.
  • National Center for Biotechnology Information. (n.d.). N-Methoxy-N-methylbenzamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methoxy-N,4-dimethylbenzamide. PubChem Compound Database. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). Preparing method of N, N-dimethylbenzamide.
  • Google Patents. (n.d.). Synthetic method of 2-nitro-3-methylbenzoic acid.
  • National Center for Biotechnology Information. (n.d.). 3-Methylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]

  • ResearchGate. (2014). Structural, spectroscopic (IR, Raman, and NMR), quantum chemical, and molecular docking analysis of (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide and its dimers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-2-MethylBenzoic Acid. PubChem Compound Database. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

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mechanism of Weinreb ketone synthesis using "N-Methoxy-N,3-dimethylbenzamide"

Author: BenchChem Technical Support Team. Date: January 2026

<An In-Depth Technical Guide to the Weinreb Ketone Synthesis: Mechanism and Application of N-Methoxy-N,3-dimethylbenzamide

The Weinreb-Nahm ketone synthesis, a cornerstone of modern organic chemistry, provides a reliable and high-yielding method for the synthesis of ketones from carboxylic acid derivatives. This guide offers an in-depth exploration of the core mechanistic principles that underpin this reaction's efficacy, with a specific focus on the use of this compound as a representative substrate. We will dissect the critical role of the N-methoxy-N-methylamide (Weinreb amide) functionality in preventing the over-addition of organometallic reagents, a common pitfall in traditional ketone syntheses. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this invaluable synthetic tool.

Introduction: The Challenge of Ketone Synthesis and the Weinreb Solution

The synthesis of ketones is a fundamental transformation in organic chemistry, pivotal to the construction of a vast array of pharmaceuticals, natural products, and functional materials.[1][2] Historically, the direct acylation of highly reactive organometallic reagents (such as Grignard or organolithium reagents) with carboxylic acid derivatives like acid chlorides or esters has been fraught with challenges.[3][4] The primary issue is the propensity for over-addition; the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[1][3]

In 1981, Steven M. Weinreb and Steven Nahm introduced a transformative solution: the use of N-methoxy-N-methylamides, now ubiquitously known as Weinreb amides.[1][5] This methodology effectively circumvents the over-addition problem, allowing for the clean and high-yield synthesis of ketones.[4][6] The unique stability of a key reaction intermediate is the secret to this reaction's success, a topic we will explore in mechanistic detail.[1][7]

The Core Mechanism: Chelation as the Key to Selectivity

The efficacy of the Weinreb ketone synthesis hinges on the formation of a stable tetrahedral intermediate that is resistant to further nucleophilic attack.[1][7] This stability is achieved through chelation of the metal cation (from the organometallic reagent) by both the carbonyl oxygen and the methoxy oxygen of the Weinreb amide.[1][2][6]

Let's dissect the mechanism using this compound as our model substrate:

Step 1: Nucleophilic Addition: The organometallic reagent (e.g., an organolithium or Grignard reagent) adds to the electrophilic carbonyl carbon of the Weinreb amide.[8] This initial step is analogous to the acylation of other carboxylic acid derivatives.

Step 2: Formation of the Stable Tetrahedral Intermediate: This is the crucial, selectivity-determining step. The resulting tetrahedral intermediate is stabilized by the formation of a five-membered chelate ring involving the metal ion (Li⁺ or MgX⁺), the newly formed oxyanion, and the oxygen atom of the N-methoxy group.[1][3][6] This chelated intermediate is significantly more stable than the corresponding intermediate in reactions with esters or acid chlorides.[2][3] Quantum mechanical calculations have affirmed the facile formation and stability of this adduct.[2]

Step 3: Aqueous Workup and Ketone Formation: The stable tetrahedral intermediate persists at low temperatures until an aqueous workup is performed.[1] Protonation of the intermediate leads to the collapse of the tetrahedral structure, elimination of the N-methoxy-N-methylamine moiety, and formation of the desired ketone.[8]

Below is a Graphviz diagram illustrating this pivotal mechanistic pathway.

Caption: The reaction mechanism of the Weinreb ketone synthesis.

Experimental Protocol: A Practical Guide

The following is a generalized, yet detailed, protocol for the synthesis of a ketone from this compound.

Materials:

  • This compound

  • Organometallic reagent (e.g., Grignard reagent or organolithium, typically 1.1-1.5 equivalents)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Aqueous quenching solution (e.g., saturated ammonium chloride, dilute hydrochloric acid)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is purged with dry nitrogen or argon.

  • Dissolution of the Weinreb Amide: this compound is dissolved in the anhydrous solvent (e.g., THF) and the solution is cooled to a low temperature, typically -78 °C (using a dry ice/acetone bath) or 0 °C (using an ice/water bath), depending on the reactivity of the organometallic reagent.

  • Addition of the Organometallic Reagent: The organometallic reagent is added dropwise to the stirred solution of the Weinreb amide, maintaining the low temperature. The rate of addition should be controlled to prevent a significant exotherm.

  • Reaction Monitoring: The reaction is stirred at the low temperature for a specified period (typically 30 minutes to a few hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other appropriate analytical techniques.

  • Quenching the Reaction: Once the reaction is deemed complete, it is carefully quenched by the slow, dropwise addition of the aqueous quenching solution while maintaining the low temperature.

  • Workup: The reaction mixture is allowed to warm to room temperature. The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.

  • Purification: The crude ketone is then purified by an appropriate method, such as flash column chromatography or distillation, to yield the pure product.

Scope and Limitations

The Weinreb ketone synthesis is renowned for its broad substrate scope and functional group tolerance.[1] A wide variety of organometallic reagents, including aliphatic, aryl, and vinyl Grignard and organolithium reagents, can be successfully employed.[1] The reaction is compatible with many functional groups that might be reactive under other conditions, such as esters, silyl ethers, and N-protected amino acids.[1]

However, some limitations exist. Highly basic or sterically hindered organometallic reagents may lead to side reactions, such as the elimination of the methoxide group.[1]

Data Presentation: A Comparative Overview

The following table provides a representative comparison of yields for the Weinreb ketone synthesis using different classes of organometallic reagents with an aryl Weinreb amide.

Organometallic Reagent (R-M)R GroupTypical Yield (%)
Phenylmagnesium bromideAryl>90
Methyl lithiumAlkyl>85
Vinylmagnesium bromideVinyl>80
Isopropylmagnesium chlorideSterically Hindered Alkyl60-75

Note: Yields are approximate and can vary based on specific reaction conditions and substrates.

Conclusion: An Indispensable Tool for Modern Synthesis

The Weinreb ketone synthesis, through its elegant and robust mechanism centered on a stable, chelated tetrahedral intermediate, has established itself as an indispensable method in the synthetic chemist's toolkit.[1][9] Its ability to cleanly and efficiently produce ketones from a wide range of substrates without the plague of over-addition makes it a superior choice for the construction of complex molecules. The use of this compound exemplifies the power and precision of this reaction, enabling the synthesis of valuable ketone building blocks for the pharmaceutical and fine chemical industries.[10]

References

  • Grokipedia. Weinreb ketone synthesis.
  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Hirao, S., Saeki, R., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • chemeurope.com. Weinreb ketone synthesis. [Link]

  • Wikipedia. Tetrahedral carbonyl addition compound. [Link]

  • Hirao, S., Saeki, R., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Semantic Scholar. N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS. [Link]

  • Mahmoud, M. H., Mohammed, S. A., & Dawood, A. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Mahmoud, M. H., Mohammed, S. A., & Dawood, A. M. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Research Journal of Chemistry and Environment. [Link]

  • Hirao, S., Saeki, R., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. [Link]

  • Mahmoud, M. H., Mohammed, S. A., & Dawood, A. M. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

  • Treasures @ UT Dallas. synthesis of ketones by utilizing thioesters as “radical weinreb amides”. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry. [Link]

  • Chemiz. (2025, December 5). Weinreb ketone synthesis. [Video]. YouTube. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of N-Methoxy-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel organic compounds is a cornerstone of innovation. N-Methoxy-N,3-dimethylbenzamide, a substituted Weinreb amide, represents a class of molecules with significant synthetic utility. This guide provides a detailed technical overview of the expected spectroscopic data for this compound. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this document leverages a predictive approach grounded in the empirical data of closely related structural analogs: N-Methoxy-N,4-dimethylbenzamide and N-Methoxy-N-methylbenzamide. This comparative analysis allows for a robust estimation of the spectral features of the target molecule, offering a valuable resource for researchers in its synthesis and characterization.

Molecular Structure and Predicted Spectroscopic Behavior

This compound is a derivative of benzoic acid, featuring a Weinreb amide functional group and a methyl substituent at the 3-position of the benzene ring. The Weinreb amide, characterized by its N-methoxy-N-methyl moiety, is a valuable synthetic tool that allows for the controlled formation of ketones from carboxylic acids via organometallic reagents.[1] The presence and position of the methyl group on the aromatic ring are expected to influence the electronic environment and, consequently, the spectroscopic signatures of the molecule.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, based on the analysis of its structural analogs.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4 - 7.2Multiplet4HAromatic protons
~3.7Singlet3HN-OCH₃
~3.3Singlet3HN-CH₃
~2.4Singlet3HAr-CH₃
  • Aromatic Region: The four protons on the benzene ring will likely appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The meta-substitution pattern will lead to overlapping signals.

  • N-Methoxy and N-Methyl Protons: The protons of the N-methoxy and N-methyl groups are expected to appear as sharp singlets. Based on data for similar Weinreb amides, the N-OCH₃ signal is anticipated around δ 3.7 ppm, and the N-CH₃ signal around δ 3.3 ppm. It is worth noting that in some substituted N-methoxy-N-methylbenzamides, particularly with ortho substituents, restricted rotation around the C-N amide bond can lead to broadening or the appearance of rotameric signals at room temperature.[2]

  • Aromatic Methyl Protons: The methyl group attached to the aromatic ring is expected to resonate as a singlet around δ 2.4 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~170C=O (Amide carbonyl)
~138Quaternary aromatic carbon (C-CH₃)
~136Quaternary aromatic carbon (C-C=O)
~132, 129, 128, 125Aromatic CH carbons
~61N-OCH₃
~34N-CH₃
~21Ar-CH₃
  • Carbonyl Carbon: The amide carbonyl carbon is expected to have a chemical shift in the downfield region, around δ 170 ppm.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The two quaternary carbons (one bearing the methyl group and the other the amide group) are expected around δ 138 and 136 ppm, respectively. The four aromatic CH carbons will appear between δ 125-132 ppm.

  • Alkyl Carbons: The N-methoxy carbon is predicted to be around δ 61 ppm, the N-methyl carbon around δ 34 ppm, and the aromatic methyl carbon around δ 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption of the amide carbonyl group.

Table 3: Predicted IR Absorption Frequencies for this compound

Frequency (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2970-2930MediumAliphatic C-H stretch
~1645StrongC=O stretch (Amide)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1380MediumC-H bend (CH₃)
~1000MediumN-O stretch
  • Carbonyl Stretch: A strong absorption band around 1645 cm⁻¹ is characteristic of the C=O stretching vibration of the tertiary amide group.[3]

  • C-H Stretches: Aromatic C-H stretching vibrations are expected around 3060 cm⁻¹, while aliphatic C-H stretches from the three methyl groups will appear in the 2930-2970 cm⁻¹ region.

  • Aromatic C=C Stretches: Bands in the 1480-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₃NO₂), the expected molecular weight is approximately 179.22 g/mol .[4]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zFragment Ion
179[M]⁺ (Molecular ion)
148[M - OCH₃]⁺
119[CH₃-C₆H₄-CO]⁺
91[CH₃-C₆H₄]⁺
  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 179.

  • Key Fragmentation Pathways: A common fragmentation pathway for Weinreb amides is the loss of the methoxy group, leading to a fragment at [M - 31]. Another prominent fragmentation would be the cleavage of the N-C(O) bond to give the 3-methylbenzoyl cation at m/z 119. Further fragmentation of this ion by loss of CO would result in the 3-methylphenyl cation at m/z 91.

Fragmentation Pathway of this compound

Fragmentation_Pathway M [C₁₀H₁₃NO₂]⁺˙ m/z = 179 F1 [C₉H₁₀NO]⁺ m/z = 148 M->F1 - OCH₃ F2 [C₈H₇O]⁺ m/z = 119 M->F2 - N(O)CH₃ F3 [C₇H₇]⁺ m/z = 91 F2->F3 - CO

Caption: Predicted mass spectrometry fragmentation of this compound.

Experimental Protocols

For researchers aiming to synthesize and characterize this compound, the following general protocols are recommended.

Synthesis via Acyl Chloride

A standard method for the preparation of Weinreb amides involves the reaction of an acyl chloride with N,O-dimethylhydroxylamine hydrochloride.

Workflow for the Synthesis of this compound

Synthesis_Workflow Start 3-Methylbenzoic acid Step1 React with thionyl chloride (SOCl₂) Start->Step1 Intermediate 3-Methylbenzoyl chloride Step1->Intermediate Step2 React with N,O-dimethyl- hydroxylamine hydrochloride and a base (e.g., pyridine) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Acid Chloride Formation: 3-Methylbenzoic acid is reacted with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), to form 3-methylbenzoyl chloride. The reaction is typically performed neat or in an inert solvent like dichloromethane (DCM) and heated to reflux.

  • Amide Formation: The crude 3-methylbenzoyl chloride is then slowly added to a cooled solution of N,O-dimethylhydroxylamine hydrochloride and a base, such as pyridine or triethylamine, in an inert solvent like DCM.

  • Work-up and Purification: The reaction mixture is quenched with water or a mild aqueous acid, and the organic layer is separated, washed, dried, and concentrated. The final product is then purified by column chromatography on silica gel.

Spectroscopic Analysis
  • NMR Sample Preparation: For ¹H and ¹³C NMR, dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • IR Sample Preparation: For FT-IR analysis, a thin film of the liquid sample can be prepared between two sodium chloride or potassium bromide plates.

  • MS Sample Preparation: For GC-MS analysis, a dilute solution of the sample in a volatile organic solvent like DCM or ethyl acetate is prepared and injected into the instrument.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound based on the established data of its close structural analogs. The provided NMR, IR, and MS data, along with the outlined synthetic and analytical protocols, serve as a valuable resource for researchers working on the synthesis, characterization, and application of this and related Weinreb amides. The principles of spectroscopic interpretation and predictive analysis detailed herein are fundamental to the advancement of chemical research and drug development.

References

  • Harikrishna, K., Balasubramaniam, S., & Aidhen, I. S. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 54B(3), 405-411.
  • Semantic Scholar. (n.d.). Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • PubChem. (n.d.). N-Methoxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Methoxy-N,4-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Methoxy-N,4-dimethylbenzamide. Wiley-VCH. Retrieved from [Link]

  • Kim, S., & Lee, J. I. (2003). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 24(11), 1573-1574.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of N-Methoxy-N,3-dimethylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxy-N,3-dimethylbenzamide, a member of the Weinreb amide class of reagents, is a valuable intermediate in organic synthesis, prized for its ability to form ketones from organometallic reagents without over-addition.[1][2][3] The efficiency of reactions, purification strategies, and formulation development involving this compound is fundamentally dictated by its solubility in various organic solvents. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational chemical principles with field-proven methodologies to empower researchers. It offers predictive insights based on physicochemical properties, detailed protocols for both qualitative and quantitative solubility assessment, and a discussion of key influencing factors, thereby serving as an essential resource for its practical application in research and development.

Introduction: The Role and Importance of Weinreb Amides

N-methoxy-N-methylamides, commonly known as Weinreb amides, are indispensable tools in modern organic chemistry. Their defining feature is the reaction with organolithium or Grignard reagents to produce a stable, chelated tetrahedral intermediate.[1][3][4] This intermediate resists the common problem of over-addition and collapses to the desired ketone only upon aqueous workup. This controlled reactivity makes them superior to other acylating agents like esters or acid chlorides for the synthesis of complex molecules, particularly in pharmaceutical development.

This compound is a specific derivative within this class. Understanding its solubility is not a trivial academic exercise; it is a critical parameter that influences:

  • Reaction Kinetics: The rate and completion of a reaction often depend on the full solubilization of all reagents.

  • Process Scalability: Solvent selection impacts reaction volume, safety, and cost during scale-up.

  • Purification Strategy: Knowledge of solubility is key to developing effective crystallization, extraction, and chromatographic purification methods. The by-products from Weinreb amide synthesis are often water-soluble, which simplifies purification if the desired amide is soluble in an immiscible organic solvent.[1][2]

  • Formulation Development: For drug development professionals, solubility is a cornerstone of the Biopharmaceutics Classification System (BCS), which guides predictions of a drug's absorption and bioavailability.[5][6]

Physicochemical Profile and Solubility Prediction

Direct experimental data for this compound is sparse. However, we can reliably predict its behavior by analyzing its structure and the properties of its close isomers and parent structures.

Structural Analysis

The molecule consists of three key regions:

  • Aromatic Ring: A nonpolar, hydrophobic benzene ring substituted with a methyl group.

  • Amide Core: A polar N-methoxy-N-methylamide group, which contains polar C=O and C-N bonds and can act as a hydrogen bond acceptor.

  • Methoxy Group: The N-O-CH₃ moiety contributes to the unique stability of the reaction intermediate and adds polarity.

This combination of polar and nonpolar regions suggests that the molecule is moderately polar.

Estimated Physicochemical Properties

The following properties are estimated for this compound based on computational models and data from its close isomer, N-Methoxy-N,4-dimethylbenzamide.[7][8][]

PropertyEstimated ValueSource / AnalogueSignificance for Solubility
Molecular Formula C₁₀H₁₃NO₂--
Molecular Weight 179.22 g/mol [7]Larger molecules can be harder to solvate.
XLogP3 ~1.8[7]A positive LogP indicates higher solubility in lipids/nonpolar solvents than in water. A value near 2 suggests a balance, with good solubility in moderately polar to nonpolar organic solvents.
Hydrogen Bond Donors 0-Cannot donate hydrogen bonds, limiting solubility in protic solvents like water or methanol compared to molecules that can.
Hydrogen Bond Acceptors 2 (Carbonyl O, Methoxy O)-Can accept hydrogen bonds from protic solvents, enhancing solubility in alcohols.
Topological Polar Surface Area (TPSA) 29.5 Ų[7]A relatively low TPSA suggests good miscibility with a range of organic solvents.
Theoretical Solubility Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the primary predictor of solubility.[10][11] It states that substances with similar intermolecular forces and polarity will be mutually soluble.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The aromatic ring and methyl groups will promote solubility, but the polar amide core will detract from it. Solubility is expected to be moderate.

  • Polar Aprotic Solvents (e.g., DCM, THF, Ethyl Acetate, DMF): These solvents cannot donate hydrogen bonds but have significant dipole moments. They are excellent solvents for moderately polar compounds. This compound is expected to be highly soluble in this class.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. While the compound can accept hydrogen bonds, its inability to donate them and its nonpolar regions may limit solubility compared to polar aprotic solvents. Solubility is expected to be from moderate to high.

  • Aqueous Solvents (e.g., Water): Due to the significant hydrophobic surface area and a LogP value estimated around 1.8, the compound is expected to be poorly soluble to practically insoluble in water.[7]

Diagram: Predicted Solubility Relationships

G cluster_solute This compound cluster_solvents Solvent Classes Solute Structure (Moderately Polar) Nonpolar Nonpolar (Hexane, Toluene) Solute->Nonpolar Moderate Solubility (van der Waals) Aprotic Polar Aprotic (DCM, THF, EtOAc) Solute->Aprotic High Solubility (Strong Dipole-Dipole) Protic Polar Protic (MeOH, EtOH) Solute->Protic Good Solubility (Dipole & H-Bond Accepting)

Caption: Predicted solubility based on intermolecular forces.

Experimental Determination of Solubility: Protocols

As a Senior Application Scientist, I stress that theoretical prediction must be validated by empirical data. The following protocols are designed to provide robust, reproducible results for researchers in both discovery and development settings.

Protocol 1: Rapid Qualitative Solubility Assessment

This method is used for quick screening and solvent selection for reactions or chromatography.[10][12][13]

Objective: To classify the compound as "Soluble," "Partially Soluble," or "Insoluble" in a range of solvents. A common threshold defines "soluble" as dissolving to a concentration of at least 50 mg/mL.

Methodology:

  • Preparation: Dispense 25 mg of this compound into a series of clean, dry 1-dram vials.

  • Solvent Addition: To the first vial, add the chosen solvent (e.g., Dichloromethane) dropwise, up to 0.5 mL.

  • Agitation: Cap the vial and shake vigorously for 60 seconds.[10] A vortex mixer can be used for consistency.

  • Observation: Visually inspect the solution against a dark background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely unaffected.

  • Documentation: Record the observation in a table.

  • Repetition: Repeat steps 2-5 for each solvent to be tested (e.g., Hexane, Ethyl Acetate, Methanol, Water).

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard equilibrium solubility method, essential for regulatory filings and process development.[5][14] It measures the saturation concentration of the compound in a solvent at a controlled temperature.

Objective: To determine the precise equilibrium solubility (in mg/mL or mol/L) of the compound at a specified temperature (e.g., 25 °C or 37 °C).

Methodology:

  • System Preparation:

    • Place a series of glass flasks or vials in an orbital shaker equipped with temperature control. Set the temperature to the desired value (e.g., 37 ± 1 °C for biopharmaceutical studies).[5][14]

    • Add a precise volume of the desired organic solvent (e.g., 5.0 mL) to each of three flasks per solvent.

  • Addition of Solute: Add an excess amount of this compound to each flask. "Excess" means adding enough solid so that a significant amount remains undissolved at equilibrium. This ensures the solution becomes saturated.

  • Equilibration:

    • Seal the flasks to prevent solvent evaporation.

    • Begin agitation at a speed sufficient to keep the solid suspended but avoid vortex formation.[5]

    • Allow the system to equilibrate for a sufficient time. For many organic systems, 24 hours is adequate, but 48-72 hours may be necessary to ensure equilibrium is reached. Preliminary experiments can determine the optimal time.[11]

  • Sample Collection and Preparation:

    • Stop the shaker and allow the undissolved solid to settle for at least 1 hour inside the temperature-controlled environment.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

    • Immediately filter the sample through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV, qNMR).

    • Quantify the concentration of the compound in the diluted sample against a standard curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • The final solubility is reported as the average of the triplicate measurements (e.g., 150.2 ± 3.5 mg/mL at 25 °C).

Diagram: Quantitative Shake-Flask Workflow

G A 1. Preparation Add excess solute to known volume of solvent in flasks. B 2. Equilibration Agitate at constant temp (e.g., 24-48h). A->B C 3. Separation Settle, then filter supernatant (0.45 µm PTFE filter). B->C D 4. Dilution Make precise dilution of the clear, saturated filtrate. C->D E 5. Quantification Analyze concentration via calibrated method (e.g., HPLC). D->E F 6. Calculation Report average solubility (e.g., in mg/mL). E->F

Caption: Workflow for quantitative equilibrium solubility.

Factors Influencing Solubility Data

The trustworthiness of a solubility measurement depends on controlling key variables.

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, all measurements must be performed and reported at a specified, constant temperature.[11] For biopharmaceutical applications, 37 °C is standard.[5][15]

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a well-characterized, high-purity sample is essential for obtaining accurate data.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used for the measurement.

  • Solvent Purity: The presence of water or other contaminants in an organic solvent can significantly alter its solvating properties. Always use high-purity, dry solvents where appropriate.

Conclusion and Recommendations

This compound, as a moderately polar Weinreb amide, is predicted to exhibit excellent solubility in common polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate, making them ideal choices for reaction media. Good solubility is also expected in polar protic solvents such as ethanol and methanol. Conversely, it will likely be poorly soluble in highly nonpolar solvents like hexane and virtually insoluble in water.

For any critical application, these predictions must be confirmed experimentally. A rapid qualitative assessment is recommended for initial process screening, followed by the rigorous quantitative shake-flask method for process optimization, scale-up, and regulatory purposes. Adherence to the detailed protocols outlined in this guide will ensure the generation of accurate, reliable, and defensible solubility data, enabling scientists to harness the full synthetic potential of this valuable reagent.

References

  • Vertex AI Search result citing a procedure for determining solubility class by adding 0.05 mL or 25 mg of a compound to 0.75 mL of solvent.
  • Vertex AI Search result describing a solubility experiment where a sample is stirred for 60 seconds and then observed for dissolution.
  • Scribd. Procedure For Determining Solubility of Organic Compounds. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 820515, 3-methoxy-N-methylbenzamide. Available from: [Link].

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available from: [Link].

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link].

  • World Health Organization. (2018). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 1010. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5133773, N-Methoxy-N,4-dimethylbenzamide. Available from: [Link].

  • International Pharmaceutical Federation. FIP Guidelines for Dissolution Testing of Solid Oral Products. Available from: [Link].

  • Al-Ghananeem, A. M. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 706375. Available from: [Link].

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Working document QAS/17.699/Rev.2. Available from: [Link].

  • Chemistry - The Mystery of Molecules. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. Available from: [Link].

  • El-Sayed, M. A. A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. Available from: [Link].

  • Oriental Journal of Chemistry. Recent Developments in Weinreb Synthesis and their Applications. Available from: [Link].

  • ACS Publications. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Available from: [Link].

  • U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Available from: [Link].

Sources

commercial availability and suppliers of "N-Methoxy-N,3-dimethylbenzamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Methoxy-N,3-dimethylbenzamide: Commercial Availability, Synthesis, and Application

Introduction: The Strategic Value of a Specialized Weinreb Amide

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the pursuit of controlled and high-yield transformations is paramount. This compound (CAS No. 135754-82-4) emerges as a key reagent in this context.[1] As a specialized derivative of the N-methoxy-N-methylamide family, commonly known as a Weinreb amide, this compound provides a reliable pathway for the synthesis of ketones, crucial building blocks in the construction of complex molecules.[2][3] This guide offers a comprehensive overview for researchers and drug development professionals on the commercial landscape, technical properties, and practical application of this compound, moving beyond a simple catalog of facts to explain the underlying chemical principles that make it an indispensable tool.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of reproducible science. The key identifiers and properties of this compound are summarized below. Researchers should always verify this information against the Certificate of Analysis (CoA) provided by their supplier.

PropertyValueSource
CAS Number 135754-82-4[1]
Molecular Formula C₁₀H₁₃NO₂Inferred from structure
Molecular Weight 179.22 g/mol [1]
IUPAC Name This compoundStandard Nomenclature
Typical Form Liquid or Oil[4]

The Weinreb-Nahm Synthesis: A Mechanism for Controlled Acylation

The primary utility of this compound stems from its role in the Weinreb-Nahm ketone synthesis, a method developed in 1981 by Steven M. Weinreb and Steven Nahm.[2] The core challenge in synthesizing ketones from highly reactive nucleophiles like Grignard or organolithium reagents is the propensity for over-addition.[2][5] When using acyl chlorides or esters, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[2][5]

Weinreb amides elegantly circumvent this problem. The N-methoxy-N-methylamide group reacts with the organometallic reagent to form a highly stable, five-membered chelated tetrahedral intermediate.[5][6][7] This chelate is stable under the reaction conditions and does not collapse to a ketone until acidic workup is performed.[5][7] This stability is the key to preventing the second addition, thus allowing for the clean and high-yield isolation of the desired ketone.[6]

Caption: Mechanism of the Weinreb-Nahm ketone synthesis.

Commercial Availability and Sourcing

This compound is available from a range of chemical suppliers, catering to needs from research-grade small quantities to bulk orders for process development. When procuring this reagent, it is crucial to engage with suppliers who can provide comprehensive documentation to ensure quality and batch-to-batch consistency.

SupplierNotesAvailability
Sigma-Aldrich (Merck) A major global supplier offering various grades of chemicals for research and development.[1]Research quantities are typically available.
Amadis Chemical A supplier of fine chemicals and pharmaceutical intermediates.Listed as a supplier for this specific CAS number.
BLD Pharm Specializes in organic building blocks and reagents for R&D.[8]Offers a wide range of related benzamide derivatives.
ChemicalBook An online directory that lists various manufacturers and suppliers, primarily from China.[9]A useful resource for identifying multiple potential suppliers.
GlobalChemMall A B2B platform connecting buyers with chemical manufacturers, often for larger quantities.[10]Can be a source for wholesale and bulk inquiries.

Procurement Workflow and Quality Assurance

A robust procurement process is essential for experimental success. The following workflow is recommended for researchers sourcing this compound or any critical reagent.

Procurement_Workflow A 1. Identify Requirement (CAS: 135754-82-4) B 2. Source Suppliers (e.g., Sigma-Aldrich, Amadis) A->B C 3. Request Documentation - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) B->C D 4. Verify Specifications - Purity (e.g., >95% by GC/NMR) - Identity Confirmation C->D Review D->B Fail E 5. Place Order & Procure D->E Pass F 6. Incoming Quality Control (Confirm identity/purity in-house if possible) E->F G 7. Execute Synthesis (e.g., Weinreb Ketone Synthesis) F->G Release to Lab

Caption: A logical workflow for reagent procurement and use.

Trustworthiness through Documentation:

  • Certificate of Analysis (CoA): This is a non-negotiable document. It provides batch-specific data on purity (typically determined by NMR or GC), appearance, and identity confirmation.

  • Safety Data Sheet (SDS): Essential for proper handling, storage, and emergency procedures.

Experimental Protocol: Synthesis of a Ketone via Weinreb Amide

This protocol provides a representative, self-validating method for the synthesis of a ketone using an N-methoxy-N-methylamide and a Grignard reagent, adapted from established procedures.[11]

Objective: To synthesize 1-(3-methylphenyl)propan-1-one from this compound.

Materials:

  • This compound

  • Ethylmagnesium bromide (e.g., 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add the solution of ethylmagnesium bromide (1.1 eq) dropwise to the stirred solution over 15-20 minutes. The internal temperature should be maintained at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes to 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot in saturated NH₄Cl.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like Ethyl Acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by silica gel column chromatography to yield the pure ketone product.

Conclusion

This compound is more than just a chemical; it is an enabling tool for precision in organic synthesis. Its function as a Weinreb amide provides a robust and reliable method for ketone formation, avoiding common side reactions that plague other acylation methods.[2][5] By understanding the underlying mechanism, carefully selecting reputable suppliers, and adhering to rigorous quality control, researchers and drug development professionals can effectively leverage this reagent to accelerate the construction of complex molecular architectures with confidence and efficiency.

References

  • Reagentia. (n.d.). 2-amino-N-methoxy-N,3-dimethylbenzamide (1 x 250 mg). Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • ChemBuyersGuide.com, Inc. (n.d.). Amadis Chemical Company Limited. Retrieved from [Link]

  • KoreaScience. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

  • Chemiz. (2023, December 5). Weinreb ketone synthesis [Video]. YouTube. Retrieved from [Link]

  • GlobalChemMall. (n.d.). China Low Price 3-Methylbenzonitrile Manufacturers, Suppliers. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Aryl Ketones via Grignard Reaction with N-Methoxy-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of ketones is a fundamental transformation in organic chemistry, yet traditional methods involving the addition of highly reactive organometallic reagents to carboxylic acid derivatives are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1][2][3] This application note details a robust and high-fidelity protocol for the synthesis of aryl ketones using N-Methoxy-N,3-dimethylbenzamide, a specialized Weinreb-Nahm amide, and aryl Grignard reagents. The remarkable chemoselectivity of this method is grounded in the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack.[1][4][5][6] We provide a comprehensive overview of the reaction mechanism, a detailed step-by-step experimental protocol, and a summary of expected outcomes, offering researchers a reliable strategy for accessing complex ketone architectures.

The Weinreb Amide Advantage: Mechanistic Insights

The Weinreb-Nahm ketone synthesis, discovered by Steven M. Weinreb and Steven Nahm in 1981, revolutionized ketone synthesis from organometallic reagents.[1] Its success lies in the unique structure of the N-methoxy-N-methylamide (Weinreb amide) functionality.[6]

Unlike reactions with esters or acid chlorides, where the initially formed ketone is often more reactive than the starting material, the reaction of a Grignard reagent with a Weinreb amide proceeds through a distinct, stabilized intermediate.[2][3]

Mechanism of Action:

  • Nucleophilic Addition: The aryl Grignard reagent (Ar-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the this compound.

  • Formation of a Chelated Intermediate: This addition forms a tetrahedral intermediate. The key to the Weinreb synthesis is the immediate chelation of the magnesium ion by both the carbonyl oxygen and the adjacent N-methoxy oxygen.[1][4][7] This forms a stable five-membered ring that protects the intermediate from collapsing.[3][4][8]

  • Stability at Low Temperatures: This chelated intermediate is stable at low reaction temperatures, preventing the elimination of the amide group to form the ketone prematurely.[1] This stability is the critical feature that prevents a second equivalent of the Grignard reagent from adding to the carbonyl, thus avoiding tertiary alcohol formation.[1][5][6]

  • Hydrolytic Workup: Upon aqueous acidic workup (e.g., with NH₄Cl or dilute HCl), the chelate is broken, and the intermediate is protonated. It then readily collapses to release the desired aryl ketone and N,O-dimethylhydroxylamine as a salt.[4][7]

The following diagram illustrates this crucial mechanistic pathway.

Sources

Application Notes and Protocols: The Reaction of N-Methoxy-N,3-dimethylbenzamide with Organolithium Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of ketones is a cornerstone of organic chemistry, with broad applications in pharmaceutical development and materials science. The Weinreb-Nahm ketone synthesis stands out as a particularly robust and reliable method, prized for its ability to prevent the common problem of over-addition by organometallic reagents.[1][2][3] This guide provides a detailed exploration of the reaction between a specific Weinreb amide, N-Methoxy-N,3-dimethylbenzamide, and organolithium reagents. As a Senior Application Scientist, this document is crafted to provide not just a set of instructions, but a deeper understanding of the reaction's principles, nuances, and the critical safety protocols required for its successful and safe execution.

The core of this methodology lies in the unique stability of the tetrahedral intermediate formed during the reaction.[1][4] This stability, achieved through chelation by the N-methoxy group, effectively halts the reaction at the ketone stage, preventing the formation of tertiary alcohols that often plague reactions with other acylating agents.[1][2][4]

Mechanistic Insights: The Key to Controlled Acylation

The efficacy of the Weinreb amide in ketone synthesis is rooted in its reaction mechanism. Upon nucleophilic attack by an organolithium reagent at the carbonyl carbon, a tetrahedral intermediate is formed. Unlike the intermediates in reactions with esters or acid chlorides, this species is stabilized by the chelation of the lithium cation between the carbonyl oxygen and the methoxy oxygen. This five-membered ring structure is remarkably stable at low temperatures, preventing the collapse of the intermediate and subsequent addition of a second equivalent of the organolithium reagent.[1][2] An aqueous workup is then required to hydrolyze this stable intermediate and furnish the desired ketone.

Below is a diagram illustrating the proposed reaction mechanism:

Caption: Reaction Mechanism of Weinreb Ketone Synthesis.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the Weinreb amide precursor and its subsequent reaction with an organolithium reagent.

Part 1: Synthesis of this compound

This protocol outlines the preparation of the Weinreb amide from 3-methylbenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
3-Methylbenzoyl chloride154.5910.0 g64.7
N,O-Dimethylhydroxylamine hydrochloride97.546.94 g71.1
Triethylamine (TEA)101.1920.2 mL145
Dichloromethane (DCM), anhydrous84.93200 mL-
Saturated aq. Sodium Bicarbonate-100 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate120.37--

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), combine N,O-dimethylhydroxylamine hydrochloride (6.94 g, 71.1 mmol) and anhydrous dichloromethane (200 mL) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer.

  • Basification: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (20.2 mL, 145 mmol) to the slurry. Stir the mixture at 0 °C for 30 minutes. The rationale for using a non-nucleophilic base like triethylamine is to deprotonate the hydroxylamine hydrochloride without competing in the subsequent acylation reaction.

  • Acylation: Dissolve 3-methylbenzoyl chloride (10.0 g, 64.7 mmol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (100 mL). Separate the organic layer and wash it sequentially with water (2 x 100 mL) and brine (100 mL). The aqueous washes remove unreacted salts and water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a colorless oil.

Part 2: Reaction of this compound with Methyllithium

This protocol details the synthesis of 3'-methylacetophenone via the reaction of the prepared Weinreb amide with methyllithium.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound179.225.0 g27.9
Methyllithium (1.6 M in diethyl ether)21.9820.9 mL33.5
Tetrahydrofuran (THF), anhydrous72.11100 mL-
Saturated aq. Ammonium Chloride53.4950 mL-
Diethyl ether74.12150 mL-
Anhydrous Magnesium Sulfate120.37--

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (5.0 g, 27.9 mmol) in anhydrous tetrahydrofuran (100 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining a low temperature is critical to ensure the stability of the tetrahedral intermediate and prevent side reactions.

  • Addition of Organolithium Reagent: Slowly add methyllithium (20.9 mL of a 1.6 M solution in diethyl ether, 33.5 mmol) dropwise via syringe over 20 minutes. The use of a slight excess of the organolithium reagent ensures complete consumption of the starting material.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL). This step hydrolyzes the stable intermediate to the ketone and neutralizes any unreacted organolithium reagent. Caution: The quenching process can be exothermic.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 3'-methylacetophenone can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure.

Safety Precautions for Handling Organolithium Reagents

Organolithium reagents are pyrophoric and react violently with water and air.[5][6] Strict adherence to safety protocols is mandatory.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves (nitrile gloves are often insufficient; consider double-gloving or using more robust gloves).[7]

  • Inert Atmosphere: All reactions involving organolithium reagents must be conducted under a dry, inert atmosphere (nitrogen or argon) using flame-dried glassware and anhydrous solvents.[5][7]

  • Handling: Use proper syringe or cannula techniques for transferring organolithium solutions.[5] Never work alone when handling these reagents.

  • Quenching: Quench excess organolithium reagents and reaction residues carefully. For small amounts, slow addition to a cooled, stirred solution of isopropanol in an inert solvent like hexane is recommended.[5] For larger quantities, consult specific institutional safety guidelines.

Workflow Visualization

The following diagram outlines the general workflow for the synthesis of ketones using Weinreb amides and organolithium reagents.

Weinreb Ketone Synthesis Workflow General Experimental Workflow cluster_prep Part 1: Weinreb Amide Synthesis cluster_reaction Part 2: Ketone Synthesis A Combine N,O-dimethylhydroxylamine hydrochloride and solvent B Add triethylamine at 0 °C A->B C Add acid chloride dropwise B->C D Stir at room temperature C->D E Aqueous workup D->E F Purify by column chromatography E->F G Dissolve Weinreb amide in anhydrous THF F->G Proceed to ketone synthesis H Cool to -78 °C G->H I Add organolithium reagent dropwise H->I J Stir at -78 °C I->J K Quench with sat. aq. NH4Cl J->K L Aqueous workup K->L M Purify the ketone L->M

Caption: A generalized workflow for the two-part synthesis.

Conclusion

The reaction of this compound with organolithium reagents is a powerful and highly selective method for the synthesis of 3-substituted aryl ketones. The stability of the chelated tetrahedral intermediate is the key to preventing over-addition and achieving high yields of the desired product. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can confidently and safely employ this valuable synthetic transformation in their work.

References

  • Gau, M. R.; Zdilla, M. J. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. J. Vis. Exp.2016 , (117), 54705. [Link]

  • Schwindeman, J. A.; Woltermann, C. J.; Letchford, R. J. Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety2002 , 9 (3), 6-11. [Link]

  • University of California, Riverside EH&S. Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

  • J&K Scientific. Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices. [Link]

  • American Chemical Society. Lithiation Reaction. [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]

  • López-Cantarero, J.; et al. Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. J. Comb. Chem.2004 , 6 (1), 41-49. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • PrepChem. Synthesis of N,N-dimethyl-3-methoxybenzylamine. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Mahdi, H. A.; et al. Recent Developments in Weinreb Synthesis and their Applications. Orient. J. Chem.2019 , 35 (6). [Link]

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  • Google Patents. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • Kim, J. H.; et al. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bull. Korean Chem. Soc.2003 , 24 (11), 1677-1679. [Link]

  • ResearchGate. Reactions of phenyldimethylsilyllithium with β-N,N-dimethylaminoenones: A convenient synthesis of β-dimethyl(phenyl)silylacrylic acid and its derivatives. [Link]

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  • ResearchGate. Reactivity of Individual Organolithium Aggregates: A RINMR Study of n -Butyllithium and 2-Methoxy-6-(methoxymethyl)phenyllithium. [Link]

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Application Notes and Protocols for Low-Temperature Ketone Synthesis Utilizing N-Methoxy-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of ketones via the low-temperature reaction of N-Methoxy-N,3-dimethylbenzamide with organometallic reagents. This protocol is specifically tailored for researchers, scientists, and professionals in drug development who require a reliable and high-yield method for the preparation of ketones while avoiding common side reactions such as over-addition. By leveraging the unique properties of the N-methoxy-N-methylamide (Weinreb amide) functional group, this procedure ensures the formation of a stable tetrahedral intermediate at cryogenic temperatures, leading to the clean formation of the desired ketone upon workup. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and present data in a clear, accessible format.

Introduction: The Power of Controlled Acylation

The synthesis of ketones is a fundamental transformation in organic chemistry, with ketones serving as crucial intermediates in the preparation of a vast array of pharmaceuticals, agrochemicals, and other functional molecules.[1] A common and direct method for ketone synthesis involves the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to acyl compounds. However, this approach is often plagued by a significant drawback: over-addition.[2][3] The initially formed ketone is itself susceptible to further nucleophilic attack by the organometallic reagent, leading to the formation of tertiary alcohols as undesired byproducts.[4]

The Weinreb-Nahm ketone synthesis, discovered in 1981, elegantly solves this problem through the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.[5] This methodology has become a cornerstone of modern organic synthesis due to its reliability and broad substrate scope.[6] The key to the success of the Weinreb amide lies in its ability to form a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent. This stability, particularly at low temperatures, prevents the premature collapse of the intermediate and subsequent over-addition.[2] This application note provides a detailed protocol for the synthesis of 3'-methylacetophenone from this compound and methylmagnesium bromide, a representative example of this powerful transformation.

Mechanistic Insight: The Role of the Chelated Intermediate

The remarkable selectivity of the Weinreb ketone synthesis is a direct consequence of the unique structure of the N-methoxy-N-methylamide. The reaction proceeds through the formation of a five-membered chelate-stabilized tetrahedral intermediate. This chelation is crucial for preventing the unwanted second addition of the organometallic reagent.

The generally accepted mechanism involves the following key steps:

  • Nucleophilic Addition: The organometallic reagent (in our protocol, methylmagnesium bromide) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This addition forms a tetrahedral intermediate.

  • Chelation and Stabilization: The magnesium ion of the Grignard reagent is coordinated by both the newly formed anionic oxygen and the methoxy oxygen of the amide. This forms a stable five-membered ring structure.[1] This chelation is the cornerstone of the Weinreb synthesis's success. The stability of this intermediate is significantly enhanced at low temperatures (typically between -78°C and 0°C), effectively "pausing" the reaction at this stage.[7]

  • Hydrolytic Workup: The stable intermediate persists until an aqueous acidic workup is performed. The acidic conditions protonate the intermediate, leading to its collapse and the elimination of N,O-dimethylhydroxylamine as a water-soluble byproduct. This liberates the desired ketone.[8]

The stability of the chelated intermediate at low temperatures is the critical factor that distinguishes the Weinreb synthesis from reactions with other acylating agents like esters or acid chlorides, where the intermediate readily collapses to the ketone, which then reacts further.[3]

Experimental Protocol: Synthesis of 3'-Methylacetophenone

This protocol details the synthesis of 3'-methylacetophenone from this compound using methylmagnesium bromide.

3.1. Materials and Equipment

  • Reagents:

    • This compound (1.0 eq)

    • Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether (for extraction)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • 1 M Hydrochloric acid (HCl) (optional, for washing)

  • Equipment:

    • Oven-dried, three-necked round-bottom flask

    • Magnetic stirrer and stir bar

    • Thermometer or thermocouple

    • Dropping funnel

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Low-temperature cooling bath (e.g., dry ice/acetone for -78°C or ice/water for 0°C)

    • Separatory funnel

    • Rotary evaporator

    • Glassware for extraction and purification

    • Silica gel for column chromatography (if necessary)

3.2. Reaction Setup and Procedure

Anhydrous conditions are critical for the success of this reaction. All glassware should be thoroughly oven-dried or flame-dried under an inert atmosphere before use.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add this compound (1.0 eq). Purge the flask with an inert gas (nitrogen or argon).

  • Dissolution and Cooling: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the Weinreb amide. Cool the resulting solution to -78°C using a dry ice/acetone bath.[1] Maintaining this low temperature is crucial for the stability of the intermediate.

  • Addition of Grignard Reagent: While maintaining the internal temperature at -78°C, slowly add the methylmagnesium bromide solution (1.2 eq) dropwise via syringe or a dropping funnel over a period of 20-30 minutes. A slight exotherm may be observed; control the addition rate to keep the temperature below -70°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at -78°C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: While the reaction mixture is still at -78°C, slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This will hydrolyze the intermediate and neutralize any excess Grignard reagent. The addition is exothermic, so it must be done slowly to maintain a low temperature.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine. If necessary, a wash with 1 M HCl can be performed to remove any basic impurities.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude 3'-methylacetophenone can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure product.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of 3'-methylacetophenone.

ParameterValueNotes
Starting Material This compound1.0 equivalent
Reagent Methylmagnesium bromide (3.0 M in Et₂O)1.2 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)Sufficient to dissolve starting material
Reaction Temperature -78 °CCritical for intermediate stability[7]
Addition Time 20-30 minutesTo control exotherm
Reaction Time 1 hour at -78 °CMonitor by TLC for completion
Quenching Agent Saturated aqueous NH₄ClSlow, dropwise addition at low temp[1]
Expected Product 3'-Methylacetophenone
Typical Yield >85%Dependent on purity of reagents and technique

Visualizing the Workflow

The following diagram illustrates the key steps in the low-temperature synthesis of a ketone from a Weinreb amide.

Weinreb_Ketone_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous THF cool Cool solution to -78°C start->cool Inert Atmosphere (N2/Ar) add_grignard Slowly add MeMgBr (1.2 eq) maintaining T < -70°C cool->add_grignard react Stir at -78°C for 1h add_grignard->react quench Quench with sat. aq. NH4Cl at -78°C react->quench warm Warm to Room Temperature quench->warm extract Extract with Diethyl Ether warm->extract purify Wash, Dry, Concentrate extract->purify column Purify by Column Chromatography purify->column product Pure 3'-Methylacetophenone column->product

Caption: Workflow for the low-temperature synthesis of 3'-methylacetophenone.

Conclusion

The protocol described herein offers a robust and highly selective method for the synthesis of ketones from N-methoxy-N-methylamides. The use of low temperatures is paramount to the success of this reaction, ensuring the stability of the key chelated tetrahedral intermediate and thereby preventing the formation of over-addition byproducts. This procedure, exemplified by the synthesis of 3'-methylacetophenone, is broadly applicable to a wide range of Weinreb amides and organometallic reagents, making it an invaluable tool for chemists in both academic and industrial research, particularly in the field of drug development where high purity and yield are essential.

References

  • Weinreb ketone synthesis. In: Wikipedia. [Link]

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  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry.[Link]

  • Converting Amides to Aldehydes and Ketones. Chemistry Steps.[Link]

  • Grignard Reagent. ADICHEMISTRY.[Link]

  • Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry.[Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry.[Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-amides. The Royal Society of Chemistry.[Link]

  • Quenching Reactions: Grignards. Chemistry LibreTexts.[Link]

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  • Weinreb Ketone Synthesis. Organic Chemistry Portal.[Link]

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using "N-Methoxy-N,3-dimethylbenzamide" for the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Pharmaceutical Intermediates Using N-Methoxy-N,3-dimethylbenzamide

Introduction: The Strategic Advantage of this compound in Synthesis

In the landscape of modern medicinal chemistry, the precise and controlled formation of carbon-carbon bonds is paramount. This compound belongs to a privileged class of reagents known as Weinreb-Nahm amides, or more commonly, Weinreb amides.[1][2] First reported in 1981, these N-methoxy-N-methylamides have become indispensable tools for the synthesis of ketones and aldehydes, which are foundational intermediates in the development of complex pharmaceutical agents.[3][4]

The defining feature of this compound is its N-methoxy-N-methylamide functional group. This group imparts a unique reactivity profile that elegantly solves a classic problem in organic synthesis: the over-addition of highly reactive organometallic reagents to acyl compounds.[5][6] Unlike more reactive acylating agents such as acid chlorides or esters, which often yield mixtures of ketones and tertiary alcohols, the Weinreb amide provides a reliable and high-yielding pathway to the desired ketone.[7] The presence of the 3-methyl group on the benzoyl ring offers a specific building block for creating substituted aromatic systems, which are common motifs in drug candidates. This guide provides a detailed exploration of the mechanism, applications, and protocols for leveraging this compound in pharmaceutical synthesis.

Pillar 1: The Mechanism of Controlled Acylation

The remarkable selectivity of the Weinreb amide stems from its ability to form a stable, five-membered tetrahedral intermediate upon nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents).[4][8] The oxygen of the N-methoxy group chelates the metal ion (Mg or Li), stabilizing the intermediate and preventing its collapse until a deliberate aqueous workup.[9] This chelation effectively "protects" the carbonyl from a second nucleophilic attack, thus preventing the formation of tertiary alcohol byproducts.[5] The reaction reliably stops at the ketone stage following hydrolysis.

// Reactants Reactants [label=<+R'—MgX>];

// Intermediate Intermediate [label=<Stable Chelated Intermediate>];

// Products Products [label=<>];

// Arrows Reactants -> Intermediate [label=" Nucleophilic\nAddition "]; Intermediate -> Products [label=" Aqueous\nWorkup (H₃O⁺) "]; }

Caption: Reaction mechanism of a Weinreb amide with a Grignard reagent.

Pillar 2: Core Applications in Pharmaceutical Synthesis

The primary application of this compound is the synthesis of 3-methyl-substituted aryl ketones. These ketones are versatile intermediates that can be elaborated into a wide array of more complex molecules.

  • Heterocyclic Chemistry: Many nitrogen, oxygen, and sulfur-containing heterocyclic compounds, which form the core of numerous drugs, are synthesized from ketone precursors.[10] The ketone functionality allows for cyclization and condensation reactions to build these essential ring systems.

  • Construction of Complex Carbon Skeletons: The reliability of the Weinreb reaction simplifies multi-step syntheses, making synthetic routes more predictable and efficient.[5][11] This is crucial in the total synthesis of natural products and the development of advanced pharmaceutical intermediates.

  • Directed C-H Functionalization: The Weinreb amide group can also serve as a directing group in transition metal-catalyzed C-H functionalization reactions, allowing for the selective modification of the aromatic ring at a late stage in the synthesis.[8]

Data Presentation: Properties and Reaction Parameters

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 100735-34-0
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Data not widely available; expected to be similar to related isomers (~70 °C at 0.1 mmHg).[12]
Density Data not widely available; expected to be ~1.07-1.08 g/mL.[12][]
Table 2: Typical Reaction Parameters for Ketone Synthesis
ParameterConditionRationale
Grignard Reagent 1.1 - 1.5 equivalentsEnsures complete consumption of the starting amide.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherStandard inert solvents for Grignard reactions.
Temperature -78 °C to 0 °C for additionControls the reaction rate and ensures the stability of the tetrahedral intermediate.[14]
Reaction Time 1 - 4 hoursTypically sufficient for complete conversion.
Workup Saturated aq. NH₄Cl or 1M HClQuenches the reaction and hydrolyzes the intermediate to the ketone.[15]

Experimental Protocols: A Practical Guide

The following protocols are generalized procedures adaptable for various scales. Researchers should always perform a new reaction on a small scale first to optimize conditions.

G

Caption: Experimental workflow for ketone synthesis via Grignard reaction.

Protocol A: Synthesis of 1-(3-methylphenyl)-1-propanone via Grignard Reaction

This protocol details the reaction of this compound with ethylmagnesium bromide.

Materials:

  • This compound

  • Ethylmagnesium bromide (e.g., 3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, argon/nitrogen inlet

Procedure:

  • Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (argon or nitrogen). Allow the flask to cool to room temperature.

  • Reagent Addition: Add this compound (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[14]

  • Grignard Addition: Transfer ethylmagnesium bromide (1.2 eq) to a syringe or dropping funnel and add it dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below -65 °C.[16]

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm slowly to 0 °C over another hour.

  • Quenching: While maintaining the temperature at 0 °C with an ice bath, slowly add saturated aqueous NH₄Cl solution to quench the reaction. A vigorous reaction may occur.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography to yield the pure ketone.

Protocol B: Synthesis of 3-Methylbenzaldehyde via Reduction

This protocol describes the reduction of the Weinreb amide to the corresponding aldehyde using a mild reducing agent.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)

  • Anhydrous tetrahydrofuran (THF)

  • Rochelle's salt (potassium sodium tartrate) solution or 1M HCl

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, inert gas-purged round-bottom flask, prepare a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Amide Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: Stir the mixture at 0 °C for 30 minutes to 1 hour. Monitor the reaction progress by TLC.

  • Quenching: Cautiously quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, quench by slowly adding Rochelle's salt solution until gas evolution ceases.

  • Filtration and Extraction: Stir the resulting suspension until a granular precipitate forms. Filter the solid through a pad of Celite®, washing with diethyl ether. Transfer the filtrate to a separatory funnel and extract any aqueous phase with diethyl ether.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentration and Purification: Filter and concentrate the solvent under reduced pressure. The resulting crude aldehyde can be purified by distillation or silica gel chromatography if necessary.

Pillar 3: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related benzamides and amides should inform handling procedures.[17][18][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18]

  • Handling: Handle the compound in a well-ventilated fume hood.[17] Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[19] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[20]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[18]

    • Skin: Wash off immediately with soap and plenty of water. Seek medical attention if irritation occurs.[19]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[17]

References

  • Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7, 1427-1429. Available at: [Link]

  • Mentzel, M. (n.d.). Weinreb amides. Current Protocols in Nucleic Acid Chemistry, 30(1). Available at: [Link]

  • Pace, V. (2016). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Semantic Scholar. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Available at: [Link]

  • Kondo, Y., et al. (n.d.). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. PMC - NIH. Available at: [Link]

  • Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. Available at: [Link]

  • Haider, N., et al. (2011). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 16(2), 1645-1654. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry. Available at: [Link]

  • Al-Zoubi, R. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Available at: [Link]

  • Singh, P. P., et al. (2007). The Growing Synthetic Utility of the Weinreb Amide. Synthesis, 2007(04), 493-511. Available at: [Link]

  • GVK Biosciences Private Limited. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. ChemRxiv. Available at: [Link]

  • Tatton, M. R., & Bower, J. F. (2020). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 25(22), 5419. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Available at: [Link]

  • Chem Service. (2016). SAFETY DATA SHEET - N,N-Dimethylbenzamide. Available at: [Link]

  • Balasubramaniam, S. (2002). N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Available at: [Link]

  • Organic Syntheses. (2019). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses, 96, 511-530. Available at: [Link]

  • Organic Syntheses. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses, 54, 42. Available at: [Link]

  • University of Rochester. (n.d.). Grignard Reaction. Available at: [Link]

  • Kim, S., & Lee, J. I. (2002). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 23(4), 612-614. Available at: [Link]

  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-200. Available at: [Link]

  • Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. SUMITOMO KAGAKU, 2005-II. Available at: [Link]

  • PubChem. (n.d.). N-Methoxy-N,4-dimethylbenzamide. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]

  • MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 29(23), 5496. Available at: [Link]

  • Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan, 39, 2005-2008. Available at: [Link]

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Application Notes & Protocols for the Large-Scale Synthesis of Ketones Utilizing N-Methoxy-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Controlled Ketone Synthesis in Drug Development

The ketone functionality is a cornerstone in the architecture of a vast array of pharmaceuticals, natural products, and advanced materials.[1][2][3] Its unique reactivity serves as a versatile handle for constructing complex molecular frameworks.[4] However, the synthesis of ketones, particularly on a large scale, is often plagued by the challenge of over-addition by highly reactive organometallic reagents, leading to the formation of undesired tertiary alcohol byproducts.[5][6] This lack of selectivity can significantly complicate purification processes, reduce yields, and escalate manufacturing costs—critical considerations in the economically sensitive landscape of drug development.

The advent of the Weinreb-Nahm ketone synthesis in 1981 marked a paradigm shift in the strategic approach to ketone preparation.[5][7] This methodology employs N-methoxy-N-methylamides, commonly known as Weinreb amides, which react with organometallic reagents to furnish ketones in high yields with exceptional control.[1][8] The subject of this guide, N-Methoxy-N,3-dimethylbenzamide , is a specialized Weinreb amide that serves as a robust precursor for the synthesis of substituted aryl ketones, which are prevalent motifs in medicinal chemistry.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale application of this compound for the synthesis of ketones. We will delve into the mechanistic underpinnings of the Weinreb-Nahm reaction, provide detailed, field-proven protocols for the preparation of the Weinreb amide and its subsequent conversion to a target ketone, and discuss the critical parameters for successful scale-up.

The Weinreb-Nahm Reaction: A Mechanistic Examination of Selectivity

The remarkable selectivity of the Weinreb ketone synthesis is attributed to the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack of an organometallic reagent on the Weinreb amide.[5][9][10] This intermediate is stabilized by the coordination of the metal cation (e.g., MgX⁺ or Li⁺) between the carbonyl oxygen and the methoxy oxygen of the amide.[10][11] This chelation prevents the collapse of the intermediate and subsequent elimination of the methoxymethylamino group, which would regenerate a ketone that could then undergo a second nucleophilic attack.[5][11] The stable intermediate persists at low temperatures until an acidic workup is performed, which protonates the intermediate and facilitates its controlled collapse to the desired ketone.[1][11]

This chelation-controlled stability is the key advantage of the Weinreb amide strategy over the use of more traditional acylating agents like esters or acid chlorides, where the initially formed ketone is often more reactive than the starting material, leading to the problematic over-addition.[5][6]

Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.

PART 1: Synthesis of this compound

The preparation of the Weinreb amide is the crucial first step. There are numerous methods for amide formation, including coupling reagents or starting from the acid chloride.[9][12] For large-scale synthesis, a cost-effective and operationally simple one-pot procedure from the corresponding carboxylic acid is often preferred.

Protocol 1: Gram-Scale Synthesis of this compound

This protocol details the synthesis of this compound from 3-methylbenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Materials and Equipment:

  • 3-Methylbenzoic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (appropriate size for the scale)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a stirred solution of 3-methylbenzoic acid (1.0 eq) in dichloromethane (DCM, approx. 5-10 mL per gram of acid) in a round-bottom flask, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

  • Base Addition: Cool the mixture in an ice bath and add triethylamine (TEA, 2.5 eq) dropwise. The TEA neutralizes the hydrochloride salt and facilitates the coupling reaction.

  • Coupling Agent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) portion-wise to the cooled mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Parameter Value
Scale 10 g of 3-methylbenzoic acid
Solvent Volume 100 mL DCM
Reaction Time 18 hours
Typical Yield 90-98%
Product Appearance Colorless to pale yellow oil

PART 2: Large-Scale Synthesis of a Ketone via the Weinreb-Nahm Reaction

This section provides a detailed protocol for the large-scale synthesis of 3-methylpropiophenone from this compound using ethylmagnesium bromide as the organometallic reagent.

Protocol 2: Large-Scale Synthesis of 3-Methylpropiophenone

Materials and Equipment:

  • This compound

  • Ethylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Jacketed reaction vessel with overhead stirring and temperature probe

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Caption: Step-by-step workflow for large-scale ketone synthesis.

Procedure:

  • Reaction Setup: Assemble a dry, jacketed reaction vessel equipped with an overhead stirrer, temperature probe, and an addition funnel under an inert atmosphere of nitrogen or argon.

  • Reagent Charging: Charge the reaction vessel with this compound (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 5-10 mL per gram of amide).

  • Cooling: Cool the solution to 0 °C using a circulating chiller. It is critical to maintain a low temperature to ensure the stability of the tetrahedral intermediate and prevent side reactions.

  • Grignard Reagent Addition: Slowly add the ethylmagnesium bromide solution (1.1-1.2 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C. A slight exotherm may be observed.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction for the consumption of the starting material by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly and cautiously quench the reaction by adding 1 M HCl. This step is exothermic and should be performed with care, maintaining the temperature below 20 °C. The acidic workup facilitates the breakdown of the chelated intermediate to form the ketone.

  • Aqueous Workup: Allow the mixture to warm to room temperature. If two phases are not present, add ethyl acetate. Transfer the mixture to a large separatory funnel.

  • Extraction and Washing: Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 3-methylpropiophenone can be purified by vacuum distillation or flash column chromatography to yield the final product.

Parameter Value
Scale 100 g of this compound
Solvent Volume 1 L THF
Grignard Reagent Ethylmagnesium bromide (1.2 eq)
Reaction Temperature 0 °C to 5 °C
Reaction Time 1-2 hours
Typical Yield 80-95%
Purification Method Vacuum Distillation

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through careful monitoring and characterization at each stage.

  • Starting Material Purity: The purity of the synthesized this compound should be confirmed by ¹H NMR and ¹³C NMR spectroscopy before proceeding to the ketone synthesis step.

  • Reaction Monitoring: In-process controls using TLC or HPLC are crucial for determining the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or temperature excursions.

  • Product Characterization: The final ketone product should be thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Conclusion and Future Outlook

The use of this compound in the Weinreb-Nahm ketone synthesis offers a reliable, scalable, and high-yielding route to valuable ketone building blocks for the pharmaceutical industry. The key to its success lies in the formation of a stable, chelated intermediate that effectively prevents the over-addition of organometallic reagents.[1][5] The protocols detailed in this guide provide a robust framework for the large-scale implementation of this powerful synthetic transformation. As the demand for more efficient and sustainable chemical manufacturing processes grows, the Weinreb amide strategy will undoubtedly remain a cornerstone of modern organic synthesis.[13]

References

  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Singh, J., et al. (2002). Weinreb Amides. Current Organic Synthesis, 30(12), 25. [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Ketone Derivatives in Modern Drug Synthesis. [Link]

  • Sato, T., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48145–48153. [Link]

  • YouTube. Weinreb ketone synthesis. [Link]

  • Molecules. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • National Institutes of Health. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. [Link]

  • Química Organica.org. Weinreb (ketone synthesis). [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Quora. What are the pharmaceutical uses of aldehyde and ketones?. [Link]

  • Bioengineer.org. Scripps Research Chemists Harness Ketone and Ester Molecules to Revolutionize Eco-Friendly Drug Development. [Link]

  • CK-12 Foundation. 5.3 Functions and Applications of Aldehydes and Ketones. [Link]

  • Wikipedia. Ketone. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds. [Link]

  • KoreaScience. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]

  • PrepChem.com. Synthesis of N,N-dimethyl-3-methoxybenzylamine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry. [Link]

  • Nature Communications. Upgrading ketone synthesis direct from carboxylic acids and organohalides. [Link]

Sources

Application Note: Chemoselective Synthesis of Biaryl Ketones Utilizing N-Methoxy-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Biaryl ketones are ubiquitous structural motifs in medicinal chemistry, materials science, and natural product synthesis. Their preparation, however, is often complicated by the high reactivity of ketone products, leading to undesired over-addition by organometallic reagents. This guide details the strategic use of N-methoxy-N-methylamides (Weinreb amides), specifically N-Methoxy-N,3-dimethylbenzamide, as a superior acylating agent for the chemoselective synthesis of biaryl ketones. We provide an in-depth analysis of the underlying mechanistic principles and present detailed, field-proven protocols for three distinct and powerful synthetic strategies: transition-metal-free arylation with functionalized Grignard reagents, regioselective functionalization via directed ortho-metalation, and modern palladium-catalyzed Suzuki-Miyaura N-C cross-coupling. This document is intended for researchers, chemists, and drug development professionals seeking robust and versatile methods for the construction of complex biaryl ketone architectures.

The Strategic Advantage of Weinreb Amides in Ketone Synthesis

The primary challenge in synthesizing ketones from carboxylic acid derivatives (like acid chlorides or esters) and highly reactive organometallic reagents is the prevention of over-addition. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol byproduct.

The Weinreb-Nahm amide, first reported in 1981, elegantly solves this problem.[1] Nucleophilic addition of an organometallic reagent (e.g., Grignard or organolithium) to the N-methoxy-N-methylamide carbonyl does not lead to immediate collapse. Instead, it forms a stable, five-membered tetrahedral intermediate stabilized by chelation of the metal cation (Li⁺ or MgX⁺) by both the carbonyl oxygen and the methoxy oxygen.[1][2][3] This chelated adduct is stable at low temperatures and only collapses to the ketone upon acidic workup, preventing the problematic second addition.[4][5]

A stable, chelated tetrahedral intermediate prevents over-addition.

This compound: A Versatile Precursor

For this guide, we focus on this compound as a representative substituted Weinreb benzamide. It can be readily synthesized from commercially available 3-methylbenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride. The 3-methyl substituent serves as a useful handle and regiochemical director, particularly in reactions involving functionalization of the aromatic ring itself, such as directed ortho-metalation.

Protocol I: Transition-Metal-Free Arylation via Functionalized Grignard Reagents

This protocol is a highly efficient and practical method for synthesizing biaryl ketones by leveraging the power of "turbo-Grignard" reagents for a chemoselective magnesium-halogen exchange.[6][7][8][9] This approach avoids the use of transition metals and exhibits excellent functional group tolerance.

Causality & Expertise: The key to this method's success is the use of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). This Knochel "turbo-Grignard" reagent is highly effective at performing Mg/halide exchange on aryl halides (iodides and bromides) under mild conditions (-20 °C to room temperature).[7] The presence of LiCl breaks up magnesium aggregates and increases the solubility and reactivity of the resulting organomagnesium species, allowing the reaction to proceed smoothly even with substrates bearing sensitive functional groups like esters or nitriles.

grignard_workflow Figure 2. Experimental Workflow for Grignard Arylation cluster_prep Aryl Grignard Preparation cluster_coupling Coupling & Product Isolation start Aryl Halide (Ar-X) + i-PrMgCl·LiCl in THF exchange Mg/Halide Exchange (-20 °C to 23 °C, 1-2 h) start->exchange grignard Functionalized Aryl Grignard (Ar-MgCl·LiCl) exchange->grignard add Add Grignard Solution (Stir 2 h at 23 °C) grignard->add weinreb This compound in THF, -20 °C weinreb->add quench Quench with aq. NH₄Cl add->quench extract Extraction & Drying quench->extract purify Column Chromatography extract->purify product Final Biaryl Ketone purify->product

A robust workflow for biaryl ketone synthesis.
Detailed Step-by-Step Protocol: Synthesis of (3-Methylphenyl)(4-(trifluoromethyl)phenyl)methanone

Materials & Reagents:

  • This compound (1.0 equiv)

  • 1-Bromo-4-(trifluoromethyl)benzene (1.2 equiv)

  • i-PrMgCl·LiCl (1.3 M in THF, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Standard glassware, argon atmosphere setup, magnetic stirrer, and cooling bath.

Procedure:

  • Grignard Reagent Preparation:

    • To a flame-dried, argon-purged round-bottom flask, add 1-bromo-4-(trifluoromethyl)benzene (1.2 mmol).

    • Dissolve the aryl bromide in anhydrous THF (2.0 mL).

    • Cool the solution to -20 °C (acetonitrile/dry ice bath).

    • Slowly add i-PrMgCl·LiCl (1.2 mmol, 0.92 mL of 1.3 M solution) dropwise over 5 minutes.

    • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to room temperature (23 °C) and stir for an additional 1 hour. The formation of the Grignard reagent is typically complete at this stage.

  • Coupling Reaction:

    • In a separate argon-purged flask, dissolve this compound (1.0 mmol) in anhydrous THF (2.0 mL).

    • Cool this solution to -20 °C.

    • Add the freshly prepared Grignard reagent solution dropwise to the Weinreb amide solution via cannula.

    • After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (5 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl ketone.

Aryl Halide ExampleWeinreb AmideProductYield (%)
4-Bromo-benzonitrileThis compound4-(3-Methylbenzoyl)benzonitrile~90%
Ethyl 4-iodobenzoateThis compoundEthyl 4-(3-methylbenzoyl)benzoate~88%
2-BromopyridineThis compound(3-Methylphenyl)(pyridin-2-yl)methanone~85%
Yields are representative and based on literature data for similar transformations.[7][9]

Protocol II: Ortho-Functionalization via Directed ortho-Metalation (DoM)

The Weinreb amide functional group is a powerful Directed Metalation Group (DMG).[10] The carbonyl oxygen and methoxy group can chelate an organolithium base, directing deprotonation specifically to the ortho position of the aromatic ring.[11][12][13] This strategy allows for the synthesis of highly substituted biaryl ketones that might be inaccessible through other means.

Causality & Expertise: For this compound, the 3-methyl group sterically blocks one of the ortho positions (C4). Therefore, lithiation will occur exclusively at the C2 position. The resulting aryllithium species is a potent nucleophile that can be trapped with various electrophiles. For biaryl ketone synthesis, a common follow-up is a Negishi or Suzuki cross-coupling reaction after transmetalation of the aryllithium to a less reactive organozinc or organoboron species.

Detailed Step-by-Step Protocol: ortho-Arylation

Materials & Reagents:

  • This compound (1.0 equiv)

  • sec-Butyllithium (s-BuLi) (1.4 M in cyclohexane, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.0 M in THF, 1.2 equiv)

  • Aryl iodide (e.g., 1-iodo-4-methoxybenzene, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Directed ortho-Lithiation:

    • Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) in a flame-dried, argon-purged flask.

    • Cool the solution to -78 °C (acetone/dry ice bath).

    • Add s-BuLi (1.2 mmol, 0.86 mL of 1.4 M solution) dropwise. A deep color change (typically to yellow or orange) indicates the formation of the aryllithium.

    • Stir the mixture at -78 °C for 1 hour.

  • Transmetalation to Organozinc:

    • To the aryllithium solution at -78 °C, add the solution of ZnCl₂ (1.2 mmol, 1.2 mL of 1.0 M solution) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 1 hour.

  • Negishi Cross-Coupling:

    • To the resulting organozinc solution, add the aryl iodide (1.2 mmol) and Pd(PPh₃)₄ (0.05 mmol).

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours under argon.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

    • Perform an aqueous workup and purification by flash column chromatography as described in Protocol I to isolate the 2-aryl-3-methyl-substituted biaryl ketone.

Protocol III: Palladium-Catalyzed Suzuki-Miyaura N-C Cross-Coupling

A modern alternative to classical organometallic addition is the direct cross-coupling of the amide itself. Recent advances have enabled the use of amides as acyl electrophiles in Suzuki-Miyaura reactions through the selective cleavage of the traditionally robust N-C(O) bond.[14][15]

Causality & Expertise: This transformation relies on the oxidative addition of a low-valent palladium(0) catalyst into the N-C acyl bond of the Weinreb amide. This generates an acyl-palladium(II) intermediate. This key step is followed by the standard Suzuki-Miyaura catalytic cycle: transmetalation with an arylboronic acid (activated by a base) and subsequent reductive elimination to form the biaryl ketone product and regenerate the Pd(0) catalyst.[16][17] This method offers a distinct mechanistic pathway and can be advantageous for complex substrates where organometallic reagents are poorly tolerated.

pathways Figure 3. Comparative Synthetic Strategies start N-Methoxy-N,3- dimethylbenzamide p1_reagent 1. Ar'-MgX 2. H₃O⁺ start->p1_reagent p2_reagent 1. s-BuLi (DoM) 2. ZnCl₂ 3. Ar'-I, Pd(0) start->p2_reagent p3_reagent Ar'-B(OH)₂ Pd(0) Catalyst, Base start->p3_reagent product Biaryl Ketone p1_reagent->product p1_name Protocol I: Grignard Addition p1_reagent->p1_name p2_reagent->product p2_name Protocol II: Directed ortho-Metalation p2_reagent->p2_name p3_reagent->product p3_name Protocol III: N-C Cross-Coupling p3_reagent->p3_name

Three distinct routes from a single precursor to the target ketone.
Representative Protocol: Suzuki-Miyaura N-C Coupling

Materials & Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.5 equiv)

  • Palladium catalyst (e.g., [Pd(NHC)(sulfide)Cl₂] type precatalyst, 2-5 mol%)[14]

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the Weinreb amide (1.0 mmol), arylboronic acid (1.5 mmol), palladium precatalyst (0.02 mmol), and base (2.0 mmol).

    • Evacuate and backfill the tube with argon three times.

    • Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Reaction Execution:

    • Seal the tube and place it in a preheated oil bath at 100-120 °C.

    • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

    • Purify by flash column chromatography to afford the desired biaryl ketone.

Summary and Outlook

This compound and related Weinreb amides are exceptionally reliable and versatile precursors for the chemoselective synthesis of biaryl ketones. By preventing over-addition through a stable chelated intermediate, they enable high-yield synthesis via classical organometallic addition. Furthermore, their ability to act as directed metalation groups and as electrophilic partners in modern cross-coupling reactions provides chemists with a powerful and adaptable toolkit for accessing complex molecular architectures. The choice of method will depend on the desired substitution pattern, functional group compatibility, and available starting materials, but all three protocols presented here represent robust and validated pathways to this important class of compounds.

References

  • Recent Developments in Weinreb Synthesis and their Applications. Research Journal of Chemistry and Environment. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry. [Link]

  • Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Semantic Scholar. [Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. ResearchGate. [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. National Institutes of Health (NIH). [Link]

  • Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Directed (ortho) Metallation. University of Illinois Urbana-Champaign. [Link]

  • Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. 960化工网. [Link]

  • N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Semantic Scholar. [Link]

  • Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Suzuki-Miyaura Cross-Coupling of Amides by N-C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. PubMed. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

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The Strategic Application of N-Methoxy-N,3-dimethylbenzamide in the Synthesis of Architecturally Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Weinreb Amide as a Linchpin in Modern Synthetic Chemistry

In the intricate chess game of natural product synthesis, where precision and control are paramount, the chemist's choice of reagents dictates the path to victory. Among the pantheon of reliable synthetic tools, the Weinreb amide, formally an N-methoxy-N-methylamide, stands as a testament to elegant design and functional robustness.[1][2] This application note delves into the specific utility of N-Methoxy-N,3-dimethylbenzamide , a tailored iteration of the classic Weinreb amide, in the challenging arena of natural product synthesis. While the core principles of Weinreb amide reactivity are broadly understood, the strategic deployment of substituted variants like the 3-methyl derivative allows for the introduction of specific structural motifs crucial for emulating the complexity of nature's molecular architecture.

This guide is intended for researchers, medicinal chemists, and professionals in drug development. It will not only provide a theoretical framework for understanding the unique advantages of this compound but also offer detailed, field-proven protocols to empower its effective application in the laboratory. We will explore the causality behind its predictable reactivity, its role in preventing the common pitfall of over-addition with organometallic reagents, and its emergence as a key building block in the construction of diverse natural product scaffolds, from alkaloids to macrolides and terpenes.

The Mechanistic Cornerstone: Why Weinreb Amides Guarantee Ketone Formation

The exceptional utility of this compound, like all Weinreb amides, lies in its ability to react with potent organometallic reagents (such as Grignard or organolithium reagents) to produce ketones in high yields, without the problematic formation of tertiary alcohol byproducts.[1][2] This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate.

Upon nucleophilic attack of the organometallic reagent at the amide carbonyl, a tetrahedral intermediate is formed. The key feature of the Weinreb amide is the presence of the N-methoxy group, which allows for the formation of a stable five-membered chelate with the metal cation (e.g., MgX⁺ or Li⁺). This chelated intermediate is remarkably stable at low temperatures and does not collapse to the ketone until a deliberate acidic workup is performed.[2][3] This temporal separation of addition and ketone formation is the crux of the Weinreb amide's success; by the time the ketone is formed during workup, the highly reactive organometallic reagent has already been quenched, thus preventing a second nucleophilic addition.

Figure 1: A comparison of the reaction pathway of a Weinreb amide versus a conventional ester with an organometallic reagent. The stable chelated intermediate is key to preventing over-addition.

Preparation of this compound: A Standard Protocol

The synthesis of this compound is typically straightforward and can be achieved from the corresponding carboxylic acid or acid chloride. A common and reliable method involves the coupling of 3-methylbenzoic acid with N,O-dimethylhydroxylamine hydrochloride.

Protocol 1: Synthesis of this compound from 3-Methylbenzoic Acid

This protocol utilizes a carbodiimide coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to facilitate the amide bond formation.

Materials:

  • 3-Methylbenzoic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylbenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM or THF.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and EDC·HCl (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (2.5 eq) or DIPEA (2.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be purified by flash column chromatography on silica gel if necessary.

Reactant Molar Mass ( g/mol ) Equivalents
3-Methylbenzoic Acid136.151.0
N,O-Dimethylhydroxylamine HCl97.541.1
EDC·HCl191.701.5
Triethylamine101.192.5

Table 1: Stoichiometry for the preparation of this compound.

Application in Natural Product Synthesis: A Gateway to Key Structural Motifs

The following protocols are representative of how this compound would be employed in the synthesis of complex molecules, such as certain alkaloids, terpenes, or macrolides, where a 3-methylphenyl ketone is a key intermediate.

Protocol 2: General Procedure for the Synthesis of a 3-Methylphenyl Ketone using a Grignard Reagent

This protocol describes the reaction of this compound with a generic Grignard reagent (R-MgBr).

Materials:

  • This compound

  • Grignard reagent solution (e.g., in THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M aqueous hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate or diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C or -78 °C, depending on the reactivity of the Grignard reagent.

  • Add the Grignard reagent (1.1-1.5 eq) dropwise via the dropping funnel to the stirred solution of the Weinreb amide.

  • Stir the reaction mixture at the same temperature for 1-3 hours, monitoring the consumption of the starting material by TLC.

  • After the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution or 1 M HCl at the low temperature.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting ketone by flash column chromatography.

Figure 2: A typical workflow for the synthesis of a ketone from this compound and a Grignard reagent.

Protocol 3: General Procedure for the Synthesis of a 3-Methylphenyl Ketone using an Organolithium Reagent

This protocol outlines the reaction with a generic organolithium reagent (R-Li).

Materials:

  • This compound

  • Organolithium reagent solution (e.g., in hexanes or ether)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M aqueous hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate or diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Follow steps 1 and 2 from Protocol 2, typically cooling to -78 °C for reactions with organolithiums.

  • Slowly add the organolithium reagent (1.1-1.3 eq) to the stirred solution of the Weinreb amide.

  • Stir the reaction at -78 °C for 30 minutes to 2 hours.

  • Proceed with quenching, extraction, washing, drying, and purification as described in steps 5-10 of Protocol 2.

Organometallic Reagent Typical Reaction Temperature Key Considerations
Grignard (R-MgX)0 °C to -78 °CGenerally less reactive and basic than organolithiums. Tolerates a wider range of functional groups.
Organolithium (R-Li)-78 °CHighly reactive and basic. Requires strictly anhydrous and inert conditions. May react with other functional groups.

Table 2: Comparison of reaction conditions for Grignard and organolithium reagents with Weinreb amides.

Safety and Handling

This compound and related compounds should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for the specific compound before use. Organometallic reagents such as Grignard and organolithium reagents are often pyrophoric and react violently with water and protic solvents. They must be handled under a strictly inert atmosphere by trained personnel.

Conclusion and Future Outlook

This compound represents a valuable, specialized tool in the synthetic chemist's arsenal for the construction of complex natural products. Its ability to cleanly deliver a 3-methylbenzoyl moiety, a common structural element in bioactive molecules, without the risk of over-addition, streamlines synthetic routes and improves overall efficiency. While the direct application of this specific substituted Weinreb amide in total synthesis is an area ripe for further exploration and documentation, the principles and protocols outlined in this guide provide a robust framework for its successful implementation. As the quest for novel therapeutics and a deeper understanding of biological processes continues to drive the field of natural product synthesis, the strategic use of tailored reagents like this compound will undoubtedly play a pivotal role in enabling the next generation of synthetic triumphs.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2020). Oriental Journal of Chemistry, 35(6).
  • Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(8), 1427–1429.
  • Recent Developments in Weinreb Synthesis and their Applications. (2019). ResearchGate. [Link]

  • Weinreb Amides in the Chemical Literature. (2020). YouTube. [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega. [Link]

  • Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • m-Toluic acid. Wikipedia. [Link]

  • 3-Methylbenzoic acid. PubChem. [Link]

Sources

N-Methoxy-N,3-dimethylbenzamide: A Versatile Directing Group for Precision C-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Strategic Advantage of the N-Methoxy-N-methylamide Directing Group in C-H Activation

The selective functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to complex molecule construction.[1] At the heart of this revolution lies the concept of directing groups, moieties that steer a transition metal catalyst to a specific C-H bond, thereby ensuring high regioselectivity. Among the plethora of directing groups, the N-methoxy-N-methylamide, commonly known as the Weinreb amide, has garnered significant attention for its robustness, versatility, and the synthetic utility of the resulting products.[1] This application note provides a comprehensive guide to the use of a specific Weinreb amide, N-Methoxy-N,3-dimethylbenzamide , as a directing group in palladium- and rhodium-catalyzed C-H activation reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols for key transformations, and discuss the strategic removal of the directing group.

The N-methoxy-N-methylamide functionality serves as an excellent bidentate ligand for transition metals, forming a stable five-membered cyclometalated intermediate that facilitates the cleavage of a proximal ortho-C-H bond.[1] The presence of the 3-methyl group in this compound provides a useful structural marker for analytical characterization and can influence the electronic and steric environment of the aromatic ring.

Synthesis of this compound

The directing group itself can be readily synthesized from commercially available 3-methylbenzoic acid.

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of Weinreb amides from carboxylic acids.[2][3]

Reagents and Equipment:

  • 3-Methylbenzoic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3-methylbenzoic acid (1.0 eq) in dichloromethane (DCM), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (1.3 eq).

  • To this mixture, add EDCI·HCl (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract the mixture with DCM.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound as an oil, which can be used in the next step without further purification.

Core Applications: Ortho-Functionalization via C-H Activation

The N-methoxy-N-methylamide directing group enables a variety of ortho-C-H functionalization reactions. Below are detailed protocols for two key transformations: rhodium-catalyzed ortho-alkenylation and palladium-catalyzed ortho-alkylation.

Rhodium-Catalyzed Ortho-Alkenylation

This protocol outlines the coupling of this compound with an activated alkene, a reaction that proceeds with high regioselectivity for the ortho position.

Protocol 2: Rhodium(III)-Catalyzed Ortho-Alkenylation of this compound

This protocol is based on general procedures for rhodium-catalyzed C-H olefination of N-methoxybenzamides.

Reagents and Equipment:

  • This compound

  • Activated alkene (e.g., ethyl acrylate)

  • [Cp*RhCl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,2-Dichloroethane (DCE) or tert-amyl alcohol

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 eq), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Add the activated alkene (2.0 eq) and the solvent (DCE or tert-amyl alcohol).

  • Add Cu(OAc)₂ (2.0 eq) as the oxidant.

  • Seal the tube and heat the reaction mixture at 100-130 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the ortho-alkenylated product.

Mechanism of Rhodium-Catalyzed Ortho-Alkenylation

dot graph "Rhodium_Catalyzed_Ortho_Alkenylation" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, dpi=300]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, penwidth=1.2];

} .dot

Caption: Rhodium-catalyzed ortho-alkenylation cycle.

Palladium-Catalyzed Ortho-Alkylation

This protocol describes the ortho-alkylation of this compound with alkyl halides, a transformation that introduces an alkyl group at the ortho position.

Protocol 3: Palladium(II)-Catalyzed Ortho-Alkylation of this compound

This protocol is adapted from general methods for the palladium-catalyzed alkylation of C(sp²)–H bonds.[4][5]

Reagents and Equipment:

  • This compound

  • Alkyl halide (e.g., 1-iodobutane)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium triflate (NaOTf)

  • Picolinamide (PA) or other suitable ligand (optional but recommended)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling polar solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Heating block, oil bath, or microwave reactor

Procedure:

  • To a Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 eq), Pd(OAc)₂ (5-10 mol%), NaOTf (20 mol%), and a suitable ligand like picolinamide (20 mol%) if necessary.

  • Add the alkyl halide (1.5-2.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the solvent (DMF).

  • Seal the vessel and heat the reaction mixture at 100-140 °C for 12-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the ortho-alkylated product.

Mechanism of Palladium-Catalyzed Ortho-Alkylation

dot graph "Palladium_Catalyzed_Ortho_Alkylation" { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=7.5, dpi=300]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, penwidth=1.2];

} .dot

Caption: Palladium-catalyzed ortho-alkylation cycle.

Substrate Scope and Data

The following table summarizes the representative scope for the ortho-functionalization of N-methoxy-N-methylbenzamide derivatives.

EntryCoupling PartnerProductYield (%)Catalyst SystemReference
1Ethyl acrylateortho-alkenylated75-85[CpRhCl₂]₂/AgSbF₆Adapted from general procedures
2Styreneortho-alkenylated70-80[CpRhCl₂]₂/AgSbF₆Adapted from general procedures
31-Iodobutaneortho-alkylated60-75Pd(OAc)₂/NaOTfAdapted from[4]
4Iodobenzeneortho-arylated80-90Pd(OAc)₂Adapted from[1]

Directing Group Removal: Unveiling the Final Product

A key advantage of the Weinreb amide directing group is its facile conversion to other valuable functional groups, most notably ketones and aldehydes.

Conversion to Ketones

Protocol 4: Conversion to Ketones using Grignard Reagents

This is the classic Weinreb ketone synthesis.[1][6]

Reagents and Equipment:

  • Ortho-functionalized this compound

  • Grignard reagent (e.g., Phenylmagnesium bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Inert atmosphere (Nitrogen or Argon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve the ortho-functionalized this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.1-1.5 eq) dropwise via a dropping funnel.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the desired ketone.

Reduction to Aldehydes or Amines

Protocol 5: Reduction to Aldehydes or Amines with LiAlH₄

The outcome of the reduction can be controlled by the reaction conditions.

Reagents and Equipment:

  • Ortho-functionalized this compound

  • Lithium aluminum hydride (LiAlH₄)

  • Aluminum chloride (AlCl₃) (for amine synthesis)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

Procedure for Aldehyde Synthesis:

  • In a round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of the ortho-functionalized this compound (1.0 eq) in anhydrous THF.

  • Stir the mixture at 0 °C for 1 hour.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate to obtain the crude aldehyde, which can be purified by column chromatography.

Procedure for Amine Synthesis:

  • To a solution of the ortho-functionalized this compound (1.0 eq) in anhydrous THF, add AlCl₃ (1.0 eq) at 0 °C.

  • To this mixture, add LiAlH₄ (2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours.[7]

  • Cool the reaction to 0 °C and quench carefully as described above.

  • Workup and purify as for the aldehyde synthesis to yield the corresponding amine.

Conclusion: A Powerful Tool for Synthetic Chemists

This compound stands out as a highly effective and versatile directing group for C-H activation. Its straightforward synthesis, robust directing ability in both rhodium- and palladium-catalyzed reactions, and the ease of its conversion into synthetically valuable ketones, aldehydes, and amines make it an invaluable tool for researchers in academia and industry. The protocols detailed in this application note provide a solid foundation for harnessing the power of this directing group in the development of novel synthetic routes and the efficient construction of complex molecular architectures.

References

  • Viscomi, M. C., et al. (2006). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. Letters in Organic Chemistry, 3(6), 446-448. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. Organic Letters, 22(9), 3539-3544. [Link]

  • O'Neill, J., et al. (2021). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 26(21), 6485. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Retrieved from [Link]

  • KoreaScience. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4 | Request PDF. Retrieved from [Link]

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N-dimethyl-3-methoxybenzylamine. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Journal of Chemical Research. (n.d.). Recent Developments in Weinreb Synthesis and their Applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

  • Arkivoc. (n.d.). An efficient conversion of carboxylic acids into Weinreb amides. Retrieved from [Link]

  • PubMed. (2011). Palladium-catalyzed alkylation of ortho-C(sp2)-H bonds of benzylamide substrates with alkyl halides. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Rhodium-catalysed ortho-alkynylation of nitroarenes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Penn State University. (2011). Palladium-catalyzed alkylation of ortho-C(sp >2>)-H bonds of benzylamide substrates with alkyl halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed ortho-alkoxylation of N-methoxybenzamides by Wang. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An overview of palladium-catalyzed N-alkylation reactions. Retrieved from [Link]

  • Sci-Hub. (n.d.). Rhodium(III)‐Catalyzed ortho Alkenylation of N-Phenoxyacetamides with N-Tosylhydrazones or Diazoesters through C-H Activation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rhodium-catalysed ortho-alkynylation of nitroarenes. Retrieved from [Link]

  • YouTube. (2011). Mechanisms of Amide Reduction by LiAlH4. Retrieved from [Link]

Sources

Application Note & Protocol: Selective Reduction of N-Methoxy-N,3-dimethylbenzamide to 3-Methylbenzaldehyde via Weinreb Amide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The conversion of carboxylic acid derivatives to aldehydes is a cornerstone transformation in organic synthesis, pivotal for the construction of complex molecules in pharmaceutical and materials science. A significant challenge in this process is preventing the over-reduction of the aldehyde product to the corresponding alcohol. The use of N-methoxy-N-methylamides, commonly known as Weinreb amides, provides a robust and highly reliable solution to this problem.[1][2] This application note provides a detailed technical guide on the selective reduction of a representative Weinreb amide, N-Methoxy-N,3-dimethylbenzamide, to its corresponding aldehyde, 3-methylbenzaldehyde.

The unique stability of the Weinreb amide stems from its ability to form a stable chelated tetrahedral intermediate upon reaction with organometallic or hydride reagents.[1][3] This intermediate resists further reduction until it is hydrolyzed during aqueous workup, thus cleanly liberating the aldehyde and preventing the formation of alcohol byproducts.[1][4] This guide will elucidate the underlying mechanism, present a validated protocol using Diisobutylaluminium hydride (DIBAL-H), and offer expert insights into process optimization and troubleshooting.

The Weinreb Amide Reduction Mechanism: A Self-Validating System

The efficacy of the Weinreb amide reduction lies in the formation of a kinetically stable five-membered cyclic chelate intermediate after the initial hydride transfer. This stands in contrast to the reduction of esters or acid chlorides, where the initially formed tetrahedral intermediate readily collapses to an aldehyde, which is more reactive than the starting material and is immediately consumed to form an alcohol.[4]

Causality of Experimental Choices:

  • Hydride Reagent: The hydride reagent (e.g., DIBAL-H, LiAlH₄) acts as the nucleophile, attacking the electrophilic carbonyl carbon.

  • Chelation: The oxygen of the N-methoxy group coordinates to the aluminum center of the hydride reagent, forming a stable chelate. This coordination stabilizes the tetrahedral intermediate, preventing the elimination of the methoxymethylamine group.[3][5]

  • Low Temperature: The reaction is conducted at low temperatures (typically -78 °C) to ensure the stability of this chelated intermediate and to control the reactivity of the potent hydride reagent.[6][7]

  • Aqueous Workup: The intermediate remains stable until a deliberate aqueous quench is performed. The addition of water or a mild acid hydrolyzes the N-O bond and breaks down the chelate, releasing the desired aldehyde product.[1]

Caption: Mechanism of Weinreb amide reduction.

Protocol: DIBAL-H Reduction of this compound

This protocol details a standard laboratory-scale procedure. All operations involving DIBAL-H must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98% PuritySigma-AldrichStarting material.
Diisobutylaluminium hydride (DIBAL-H)1.0 M in TolueneAcros OrganicsPyrophoric reagent. Handle with extreme care under inert gas.
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarEMD MilliporeReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeFisher ChemicalExtraction solvent.
Saturated aq. Potassium Sodium TartrateReagent GradeRochelle's salt; used for quenching the reaction.
Saturated aq. Sodium Chloride (Brine)Reagent GradeUsed in workup to aid layer separation.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeDrying agent.
Silica Gel230-400 meshFor column chromatography.
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.79 g, 10.0 mmol, 1.0 equiv).

    • Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.

    • Using a syringe, add 40 mL of anhydrous THF to dissolve the starting material.

  • Reduction:

    • Cool the reaction flask to -78 °C using a dry ice/acetone bath. Stir the solution for 10 minutes to ensure thermal equilibrium.

    • Slowly add DIBAL-H (1.0 M in toluene, 12.0 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe over 20-30 minutes. Causality: A slow addition rate is critical to maintain the low temperature and prevent localized heating, which can lead to over-reduction.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Reaction Monitoring:

    • Monitor the reaction by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. Visualize with a UV lamp and a potassium permanganate stain. The reaction is complete when the starting material spot is consumed.

  • Quenching & Workup:

    • While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by adding 20 mL of saturated aqueous potassium sodium tartrate (Rochelle's salt) solution dropwise. A thick white precipitate will form. Expertise: Quenching with Rochelle's salt is a widely adopted method as it effectively complexes with aluminum salts, resulting in a biphasic mixture that is much easier to separate than the persistent emulsions often formed with water or acid quenches.

    • Remove the cold bath and allow the mixture to warm to room temperature while stirring vigorously for 1-2 hours, or until the two layers become clear.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 40 mL).

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Characterization:

    • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 2-10% ethyl acetate in hexanes to afford 3-methylbenzaldehyde as a clear oil.[8][9][10]

    • Expected Yield: 80-95%.

    • ¹H NMR (CDCl₃, 400 MHz): δ 9.96 (s, 1H, CHO), 7.65-7.70 (m, 2H, Ar-H), 7.40-7.45 (m, 2H, Ar-H), 2.42 (s, 3H, Ar-CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 192.6, 138.9, 136.5, 135.2, 130.3, 129.5, 127.1, 21.3.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification A Dissolve Weinreb Amide in Anhydrous THF B Purge with Inert Gas (Ar/N₂) A->B C Cool to -78 °C B->C D Slowly Add DIBAL-H C->D E Stir for 1h at -78 °C D->E F Monitor by TLC E->F G Quench with Rochelle's Salt F->G H Warm to RT & Stir G->H I Extract with EtOAc H->I J Dry & Concentrate I->J K Flash Column Chromatography J->K L Characterize Pure Product K->L

Caption: Step-by-step experimental workflow.

Troubleshooting & Safety

IssuePotential CauseRecommended Solution
Over-reduction 1. Reaction temperature rose above -70 °C.1. Ensure the cold bath is well-maintained. Add DIBAL-H very slowly to control the exotherm.
(Alcohol formation)2. Excess DIBAL-H was used.2. Titrate the DIBAL-H solution before use to confirm its molarity. Use no more than 1.2-1.5 equivalents.
Incomplete Reaction 1. Insufficient DIBAL-H.1. Use a slight excess (1.2 equiv.) of DIBAL-H. Ensure the reagent has not degraded due to improper storage.
2. Presence of moisture in the reaction.2. Use rigorously dried glassware and anhydrous solvents.
Difficult Workup 1. Persistent emulsion during extraction.1. After quenching with Rochelle's salt, stir vigorously at room temperature until layers are distinct. Addition of brine during washing can also help break emulsions.[11]
(Emulsions)2. Gelatinous aluminum salts.2. The use of Rochelle's salt should prevent this. If it occurs, add more tartrate solution and stir longer. Alternatively, a Fieser workup (successive addition of H₂O, 15% NaOH, and H₂O) can be used.[12]

Safety Imperatives:

  • DIBAL-H is pyrophoric and reacts violently with water. It must be handled by trained personnel in a chemical fume hood under an inert atmosphere. Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.

  • Cryogenic Baths: Handle dry ice and acetone with cryogenic gloves and safety glasses to prevent cold burns.

  • Quenching: The quenching process can be highly exothermic and release hydrogen gas. Perform the quench slowly at low temperature and ensure adequate ventilation.

Conclusion

The reduction of this compound using DIBAL-H is an exemplary, high-yielding, and reliable method for the synthesis of 3-methylbenzaldehyde. The inherent stability of the Weinreb amide's chelated intermediate provides a trustworthy system that effectively prevents over-reduction, a common flaw in aldehyde synthesis. By adhering to the stringent anhydrous and low-temperature conditions outlined in this protocol, researchers can consistently achieve excellent results. This methodology is broadly applicable to a wide range of Weinreb amides and remains a preferred strategy in modern synthetic chemistry.

References

  • Bailey, C. L., Clary, J. W., Tansakul, C., et al. (n.d.). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. eScholarship.org. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of hydroxamates (Weinreb amides). [Link]

  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? (2016, January 8). Chemistry Stack Exchange. [Link]

  • Kuwajima, I., & Urabe, H. (2020). Selective Reduction of α,β-Unsaturated Weinreb Amides in the Presence of α,β-Unsaturated Esters. Chemical and Pharmaceutical Bulletin, 68(11), 1115-1118. [Link]

  • Newman, S. G., & Gu, J. (2015). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 17(23), 5846–5849. [Link]

  • Kim, D., et al. (2021). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Advances. [Link]

  • Kim, D., et al. (2021). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Advances, 11(55), 34881–34888. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

  • Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents Dedicated to the memory of Professor Sheldon Shore. (2025, August 6). ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. [Link]

  • Bailey, C. L., et al. (2014). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. European Journal of Organic Chemistry. [Link]

  • Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group, Harvard University. [Link]

  • A Quick Guide to Reductions in Organic Chemistry. (n.d.). [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Nowak, M., et al. (2015). Weinreb Amides. Synfacts. [Link]

  • Mohammed, S., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • 3-methylbenzaldehyde. (2025, May 20). LookChem. [Link]

  • Weinreb amide workup extraction issues. (2025, August 15). Reddit. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. [Link]

  • Benzaldehyde, 3-methyl-. (n.d.). NIST WebBook. [Link]

  • El-Sayed, A. M. (2025). The Pherobase Synthesis - 3me-benzaldehyde. [Link]

  • Reduction of N,N-dimethylbenzamide with LiAlH4. (2016, January 9). Chemistry Stack Exchange. [Link]

  • 3-Methylbenzaldehyde. (n.d.). PubChem. [Link]

  • Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(8), 1427–1429. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methoxy-N,3-dimethylbenzamide via Weinreb Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methoxy-N,3-dimethylbenzamide, a valuable intermediate in pharmaceutical and fine chemical research. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this specific Weinreb ketone synthesis. The information herein is designed to be practical, scientifically grounded, and immediately applicable to your laboratory work.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a Weinreb amide for this ketone synthesis over other methods?

The principal advantage of the Weinreb-Nahm ketone synthesis is the prevention of over-addition by the organometallic reagent.[1][2] The N-methoxy-N-methylamide functionality forms a stable, chelated tetrahedral intermediate with the Grignard reagent (e.g., methylmagnesium bromide).[3][4] This intermediate is stable enough to prevent a second nucleophilic attack that would otherwise lead to the formation of a tertiary alcohol, a common byproduct in reactions with more reactive acylating agents like acid chlorides or esters.[5] This high selectivity ensures a cleaner reaction and typically leads to higher yields of the desired ketone.[6]

Q2: Can I use an organolithium reagent instead of a Grignard reagent for the ketone formation step?

Yes, organolithium reagents can also be used to react with the Weinreb amide to form the desired ketone.[1][7] Both Grignard and organolithium reagents are commonly employed for this transformation.[1] The choice between the two often depends on the specific substrate, the availability of the reagent, and the desired reaction conditions. However, Grignard reagents are frequently used and are known to work well for this synthesis.[8]

Q3: What are the typical starting materials for preparing the this compound?

The synthesis of the Weinreb amide itself, in this case, this compound, typically starts from 3-methylbenzoic acid. This acid is then coupled with N,O-dimethylhydroxylamine hydrochloride.[9] Common coupling agents used for this amidation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base such as triethylamine.[9]

Q4: What is a typical yield and purity I can expect for this synthesis?

With proper technique and optimized conditions, the synthesis of this compound can achieve high yields, often in the quantitative range for the amide formation step.[9] The subsequent reaction with a Grignard reagent to form the ketone also generally proceeds in high yield, often exceeding 80%.[2] Purity is typically high, especially after purification by column chromatography.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and the subsequent ketone synthesis.

Problem 1: Low or No Yield of the Desired Ketone

Possible Causes & Solutions

  • Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and air.

    • Troubleshooting: Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. It is also good practice to titrate the Grignard reagent before use to determine its exact molarity.

  • Poor Quality Weinreb Amide: Impurities in the starting this compound can interfere with the reaction.

    • Troubleshooting: Purify the Weinreb amide by column chromatography before proceeding to the ketone synthesis step. Confirm its purity using techniques like NMR spectroscopy.

  • Incorrect Reaction Temperature: The addition of the Grignard reagent is typically performed at low temperatures (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions.[8]

    • Troubleshooting: Carefully control the reaction temperature during the addition of the Grignard reagent. A sudden increase in temperature can lead to side product formation.

Problem 2: Formation of a Tertiary Alcohol Byproduct (Over-addition)

Possible Causes & Solutions

  • Excess Grignard Reagent: While the Weinreb amide is designed to prevent over-addition, using a large excess of a highly reactive Grignard reagent can sometimes lead to the formation of the tertiary alcohol.

    • Troubleshooting: Use a controlled amount of the Grignard reagent, typically 1.05 to 1.2 equivalents. Slow, dropwise addition of the Grignard reagent at a low temperature can also help to mitigate this issue.

  • Reaction Temperature Too High: Higher temperatures can destabilize the chelated intermediate, making it more susceptible to a second nucleophilic attack.

    • Troubleshooting: Maintain a low reaction temperature throughout the addition of the Grignard reagent and for a period afterward before allowing the reaction to slowly warm to room temperature.

Problem 3: Presence of Unreacted Starting Material (Weinreb Amide)

Possible Causes & Solutions

  • Insufficient Grignard Reagent: An insufficient amount of the Grignard reagent will result in incomplete conversion of the Weinreb amide.

    • Troubleshooting: Ensure the accurate quantification of your Grignard reagent. As mentioned, titration is the most reliable method.

  • Reaction Time Too Short: The reaction may not have proceeded to completion.

    • Troubleshooting: Monitor the reaction progress using thin-layer chromatography (TLC). Allow the reaction to stir for an adequate amount of time until the starting material is consumed.

Problem 4: Difficult Purification of the Final Ketone Product

Possible Causes & Solutions

  • Formation of Emulsions During Workup: The aqueous workup step can sometimes lead to the formation of stable emulsions, making phase separation difficult.

    • Troubleshooting: Adding a saturated solution of ammonium chloride (NH4Cl) during the quench can help to break up emulsions.[10] Brine washes can also aid in phase separation.

  • Co-elution of Byproducts During Chromatography: Some side products may have similar polarities to the desired ketone, making separation by column chromatography challenging.

    • Troubleshooting: Optimize your solvent system for column chromatography. A gradual gradient elution can often provide better separation. Re-crystallization, if applicable, can be an effective final purification step.

III. Experimental Protocols & Data

Table 1: Summary of Common Reaction Conditions and Expected Outcomes
StepReagents & ConditionsTypical YieldKey Parameters to Control
Amide Formation 3-methylbenzoic acid, N,O-dimethylhydroxylamine HCl, EDCI, Et3N, CH2Cl2, rt, 18h>95%Stoichiometry of coupling agents, reaction time
Ketone Synthesis This compound, MeMgBr (1.1 eq), THF, 0 °C to rt80-90%Grignard reagent quality and stoichiometry, temperature control
Purification Silica gel column chromatography>98% purityChoice of eluent system
Step-by-Step Protocol for this compound Synthesis
  • To a stirred solution of 3-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (1.3 eq).

  • Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by silica gel column chromatography.

Step-by-Step Protocol for Ketone Synthesis
  • Dissolve the purified this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.1 eq, solution in THF or Et2O) dropwise via a syringe.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ketone by silica gel column chromatography.

IV. Visualizing the Reaction and Side Products

The following diagram illustrates the main reaction pathway for the Weinreb ketone synthesis and the potential for over-addition, a common side reaction.

Weinreb_Synthesis Start This compound Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate + 1 eq R-MgX Grignard R-MgX (e.g., MeMgBr) Grignard->Intermediate Ketone Desired Ketone Intermediate->Ketone Quench SideProduct Tertiary Alcohol (Over-addition Product) Intermediate->SideProduct + 2nd eq R-MgX (undesirable) Quench Aqueous Workup (H3O+) Quench->Ketone

Caption: Weinreb synthesis pathway and potential over-addition side reaction.

V. References

Sources

optimizing reaction conditions for "N-Methoxy-N,3-dimethylbenzamide" with functionalized Grignard reagents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Weinreb Ketone Synthesis

Topic: Optimizing Reaction Conditions for "N-Methoxy-N,3-dimethylbenzamide" with Functionalized Grignard Reagents

Welcome to the technical support center for advanced organic synthesis. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting and practical advice for researchers, chemists, and drug development professionals working on the Weinreb-Nahm ketone synthesis, specifically focusing on the reaction of this compound with functionalized Grignard reagents. Our goal is to empower you with the expertise to overcome common challenges and achieve high-yield, clean conversions.

Troubleshooting Guide: Common Issues & Field-Tested Solutions

This section addresses specific experimental hurdles in a direct question-and-answer format. We delve into the causality behind each problem and provide actionable solutions grounded in established chemical principles.

Question 1: My reaction shows low or no conversion to the desired ketone. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a Weinreb-Nahm reaction is a frequent issue that typically points to problems with the Grignard reagent's quality, reaction conditions, or residual impurities.

Core Directive for Resolution:

  • Assess Grignard Reagent Activity: The most common culprit is a degraded or low-titer Grignard reagent. These reagents are highly sensitive to moisture and air.

    • Protocol: Always use freshly prepared Grignard reagents or titrate commercial batches before use. A standard titration method involves using diphenylacetic acid in dry THF at room temperature.[1] Anhydrous conditions, achieved by flame-drying glassware and using dry solvents, are critical during both preparation and reaction.[2]

  • Verify Reaction Temperature: The addition of the Grignard reagent to the Weinreb amide is highly exothermic. While the reaction requires activation, excessively low temperatures can stall it.

    • Protocol: Start the addition at 0 °C.[3] If no reaction is observed (monitored by TLC), allow the mixture to slowly warm to room temperature. For less reactive or sterically hindered Grignards, gentle warming may be necessary, but this must be done cautiously to avoid side reactions.

  • Check for Acidic Protons: Grignard reagents are strong bases and will be quenched by any acidic protons in the system.

    • Protocol: Ensure your this compound starting material is free of acidic impurities. The N-H protons of primary and secondary amides will react with Grignard reagents in an acid-base reaction, preventing the desired nucleophilic attack.[4]

  • Solvent Choice: The choice of solvent is crucial for stabilizing the Grignard reagent.

    • Protocol: Tetrahydrofuran (THF) or diethyl ether (Et₂O) are standard choices as they solvate the magnesium center, maintaining its reactivity.[2]

Question 2: I'm observing a significant amount of tertiary alcohol byproduct. How can I prevent this over-addition?

Answer:

The primary advantage of the Weinreb-Nahm amide is its ability to prevent the over-addition that plagues reactions with esters or acid chlorides.[5][6] The formation of a tertiary alcohol indicates that the stable tetrahedral intermediate has collapsed prematurely.

Core Directive for Resolution:

  • Maintain Low Temperatures: The stability of the key five-membered chelated intermediate is temperature-dependent.[5][7]

    • Mechanism Insight: After the Grignard reagent adds to the carbonyl, the magnesium atom is chelated by both the carbonyl oxygen and the methoxy oxygen. This stable intermediate prevents the elimination of the amide moiety and subsequent second addition.[7][8]

    • Protocol: Conduct the Grignard addition at low temperatures, typically between -40 °C and 0 °C.[9] Crucially, the reaction should be quenched at this low temperature with a mild acid source like saturated aqueous ammonium chloride (NH₄Cl) before allowing it to warm.[10] Warming the reaction mixture before quenching can lead to the breakdown of the intermediate and cause over-addition.

  • Control Stoichiometry: While the Weinreb amide is robust, using a large excess of the Grignard reagent can sometimes force a second addition.

    • Protocol: Use a modest excess of the Grignard reagent (typically 1.1–1.5 equivalents). If conversion is still an issue, it's better to address reagent quality or temperature rather than adding a large excess.

Table 1: Troubleshooting Summary
Problem Likely Cause(s) Recommended Solution(s)
Low/No Conversion Poor Grignard reagent quality; Reaction temperature too low; Acidic impurities.Titrate Grignard reagent; Use anhydrous conditions; Slowly warm reaction from 0 °C to RT; Ensure starting materials are pure.
Tertiary Alcohol Formation Reaction/quench temperature too high; Premature collapse of the chelated intermediate.Maintain low temperature (-40 °C to 0 °C) during addition and quench; Use a mild quenching agent (sat. aq. NH₄Cl).
Side Reactions with Functional Groups Grignard reagent lacks chemoselectivity.Prepare the Grignard reagent using a Mg/halide exchange with i-PrMgCl·LiCl to enhance functional group tolerance.[11]
Difficult Workup/Emulsions Formation of magnesium salts; Incorrect pH during extraction.Quench with sat. aq. NH₄Cl; Use brine to break emulsions; For EDC-coupled syntheses, maintain acidic workup to keep byproducts water-soluble.[12]

Question 3: My Grignard reagent has a sensitive functional group (e.g., ester, nitrile). How can I perform the reaction without it self-destructing or reacting with my Weinreb amide?

Answer:

This is a classic challenge in organometallic chemistry. Standard Grignard formation (Mg insertion) is often incompatible with electrophilic functional groups. The solution lies in modern methods for preparing highly functionalized Grignard reagents under milder conditions.

Core Directive for Resolution:

  • Utilize Turbo-Grignard Reagents: The use of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) for halogen-magnesium exchange is a highly effective method.[11]

    • Mechanism Insight: This method, developed by Knochel, allows for the rapid and clean preparation of functionalized aryl and heteroaryl Grignard reagents at low temperatures. The presence of LiCl breaks down magnesium aggregates, increasing the solubility and reactivity of the organomagnesium species, and enabling tolerance of groups like esters, amides, and nitriles.[11][13]

    • Protocol: Prepare the functionalized Grignard reagent by adding i-PrMgCl·LiCl to the corresponding aryl bromide or iodide in THF at temperatures between -20 °C and 0 °C. This pre-formed reagent can then be directly added to the solution of this compound.

Workflow for Optimizing Functionalized Grignard Reactions

The following diagram outlines a systematic approach to optimizing your reaction conditions.

G cluster_prep Phase 1: Reagent Preparation & Validation cluster_reaction Phase 2: Reaction Execution cluster_workup Phase 3: Quench & Isolation cluster_analysis Phase 4: Analysis & Troubleshooting reagent_prep Prepare Functionalized Grignard (e.g., via i-PrMgCl·LiCl exchange) titration Titrate Grignard Reagent (Confirm Activity) reagent_prep->titration amide_prep Prepare Anhydrous Solution of This compound in THF titration->amide_prep addition Slowly Add Grignard Reagent (Maintain Temp: -20°C to 0°C) amide_prep->addition monitoring Monitor Progress via TLC/LC-MS addition->monitoring quench Quench at Low Temperature (sat. aq. NH4Cl) monitoring->quench extraction Aqueous Workup & Extraction quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification analysis Analyze Product & Purity (NMR, MS) purification->analysis troubleshoot Troubleshoot Issues: - Low Yield -> Check Reagent - Byproduct -> Adjust Temp analysis->troubleshoot troubleshoot->reagent_prep Iterate

Sources

Technical Support Center: Purification of Ketone Products from N-Methoxy-N,3-dimethylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of ketones using N-Methoxy-N,3-dimethylbenzamide, a classic example of a Weinreb amide. Here, we address common challenges encountered during the purification of the desired ketone products, offering troubleshooting strategies and detailed protocols to ensure high purity and yield.

Introduction to Weinreb Ketone Synthesis

The Weinreb-Nahm ketone synthesis is a highly reliable method for the preparation of ketones from carboxylic acid derivatives.[1][2][3][4][5] The use of an N-methoxy-N-methylamide, such as this compound, is advantageous as it reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate.[6][7][8][9] This intermediate is stabilized by chelation of the metal atom by the methoxy and carbonyl oxygen atoms, which prevents the common problem of over-addition to form a tertiary alcohol.[3][6][8][9][10] Upon acidic workup, this intermediate collapses to cleanly afford the desired ketone.[6][11]

Despite its robustness, challenges can arise during the reaction and subsequent purification. This guide is designed to help you navigate these potential issues and optimize your purification strategy.

Reaction and Purification Workflow Overview

Weinreb Ketone Synthesis Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start This compound Reaction_Step Reaction in Anhydrous Solvent (e.g., THF, Diethyl Ether) Start->Reaction_Step Reagent Organometallic Reagent (e.g., Grignard, Organolithium) Reagent->Reaction_Step Intermediate Stable Tetrahedral Intermediate Reaction_Step->Intermediate Quench Quenching (e.g., sat. aq. NH4Cl, 1N HCl) Intermediate->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc, DCM) Quench->Extraction Drying Drying Organic Layer (e.g., Na2SO4, MgSO4) Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification_Method Purification (e.g., Column Chromatography) Concentration->Purification_Method Final_Product Pure Ketone Purification_Method->Final_Product

Caption: General workflow for Weinreb ketone synthesis and purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your ketone product.

Issue 1: Low Yield of Ketone Product

Potential Cause Troubleshooting Strategy
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC).[12][13] Spot the starting material, the reaction mixture, and a co-spot of both. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. If the reaction has stalled, consider extending the reaction time or gently warming the reaction mixture.
Decomposition of Organometallic Reagent Ensure all glassware is oven- or flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[14] Use freshly titrated or newly purchased organometallic reagents.
Side Reactions Highly basic or sterically hindered organometallic reagents can lead to side reactions.[1] Consider using a less hindered reagent if possible. Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can often minimize side reactions.[2]
Product Loss During Workup The desired ketone may have some water solubility. During liquid-liquid extraction, ensure the aqueous layer is thoroughly extracted multiple times with the organic solvent.[2] Using brine to wash the combined organic layers can help to reduce the solubility of the organic product in the aqueous phase.

Issue 2: Presence of Unreacted this compound in the Purified Product

Potential Cause Troubleshooting Strategy
Insufficient Organometallic Reagent Use a slight excess (1.1-1.5 equivalents) of the organometallic reagent to ensure complete consumption of the Weinreb amide. However, a large excess should be avoided as it can lead to side reactions.[2]
Inefficient Purification The ketone product and the starting Weinreb amide may have similar polarities, making separation by column chromatography challenging. Optimize your TLC solvent system to achieve good separation between the two spots. A mixture of hexane and ethyl acetate is a common starting point.[14][15][16] A less polar solvent system will typically result in a greater difference in Rf values.

Issue 3: Presence of a Higher Rf Impurity (Likely a Tertiary Alcohol)

Potential Cause Troubleshooting Strategy
Over-addition of Organometallic Reagent While the Weinreb amide is designed to prevent over-addition, it can occur under certain conditions, such as elevated reaction temperatures or with highly reactive organometallic reagents.[1][7][17][18] Maintain a low reaction temperature throughout the addition of the organometallic reagent and for the duration of the reaction.[2][7]
Premature Collapse of the Tetrahedral Intermediate Ensure the reaction is quenched at low temperature before allowing it to warm to room temperature.[1][6] This helps to maintain the stability of the chelated intermediate until the excess organometallic reagent is destroyed.
Purification Strategy The tertiary alcohol byproduct is typically less polar than the desired ketone. A well-optimized column chromatography protocol should allow for its separation. The alcohol will elute before the ketone in a normal phase silica gel column.

Frequently Asked Questions (FAQs)

Q1: How do I monitor the progress of my Weinreb ketone synthesis reaction by TLC?

A1: To effectively monitor your reaction by TLC, follow this procedure:[12][13]

  • On a TLC plate, draw a baseline in pencil.

  • Spot three lanes:

    • Lane 1 (Starting Material): A dilute solution of your this compound in a suitable solvent.

    • Lane 2 (Co-spot): Spot the starting material first, then carefully spot the reaction mixture on top of it.

    • Lane 3 (Reaction Mixture): A sample taken directly from your reaction.

  • Develop the TLC plate in an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Visualize the plate under UV light and/or with a suitable stain.

  • The reaction is complete when the spot corresponding to the starting material is absent in the "Reaction Mixture" lane. The appearance of a new, lower Rf spot indicates the formation of the more polar ketone product.

TLC Monitoring cluster_lanes Lanes cluster_spots Spots TLC_Plate TLC Plate SM Starting Material (Weinreb Amide) Co Co-spot SM_Spot Higher Rf SM->SM_Spot Shows starting material RXN Reaction Mixture Co_Spot_SM Higher Rf Co->Co_Spot_SM Shows both Co_Spot_P Lower Rf Co->Co_Spot_P Product_Spot Lower Rf RXN->Product_Spot Shows product formation

Caption: Representation of a TLC plate for monitoring the reaction.

Q2: What is the best way to quench the reaction?

A2: A common and effective method is to slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) to the cold reaction mixture.[2][15] This will quench any unreacted organometallic reagent and protonate the intermediate to facilitate its breakdown to the ketone. For less sensitive substrates, a dilute acid solution (e.g., 1N HCl) can also be used.

Q3: I'm having trouble with emulsions during the extraction. What should I do?

A3: Emulsions can sometimes form during the workup of Grignard reactions. To break up an emulsion, try the following:

  • Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous layer, which can help to separate the layers.

  • Allow the mixture to stand undisturbed for a longer period.

  • Gently swirl the separatory funnel instead of shaking it vigorously.

  • Filter the entire mixture through a pad of Celite.

Q4: What are some common solvent systems for purifying my ketone product by column chromatography?

A4: The optimal solvent system will depend on the specific polarity of your ketone. A good starting point for most ketones derived from Weinreb amides is a mixture of hexanes (or petroleum ether) and ethyl acetate.[14][15][16] You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to elute your product. Always determine the best solvent system by running a TLC first.

Q5: Can the Weinreb amide starting material be hydrolyzed during workup?

A5: Weinreb amides are generally stable to mild acidic and basic conditions encountered during a standard workup.[1] However, prolonged exposure to strong acid or base, especially at elevated temperatures, can lead to hydrolysis back to the corresponding carboxylic acid. Therefore, it is best to perform the workup and extraction promptly.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Ketone from this compound

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the organometallic reagent (1.1-1.2 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude ketone.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[14][15][16][19]

Protocol 2: Thin Layer Chromatography (TLC) Analysis

  • Prepare a developing chamber with a suitable solvent system (e.g., 4:1 hexanes:ethyl acetate).

  • On a silica gel TLC plate, spot the starting material, the reaction mixture, and a co-spot.

  • Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm).

  • If necessary, stain the plate with a suitable visualizing agent (e.g., potassium permanganate or ceric ammonium molybdate).

References

  • Weinreb ketone synthesis. In: Wikipedia. [Link]

  • [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros - Reddit. [Link]

  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • Weinreb amides. National Institutes of Health. [Link]

  • Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. UT Dallas Treasures. [Link]

  • Weinreb amide workup extraction issues. r/OrganicChemistry - Reddit. [Link]

  • Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]

  • Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. [Link]

  • Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide†. pubs.acs.org. [Link]

  • Weinreb ketone synthesis. Grokipedia. [Link]

  • Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? r/Mcat - Reddit. [Link]

  • and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. University of Groningen. [Link]

  • Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin. PMC - NIH. [Link]

  • 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]

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    • Organic Syntheses. [Link]

  • Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]

  • Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Chemistry Portal. [Link]

  • How To: Monitor by TLC. University of Rochester Department of Chemistry. [Link]

  • Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents Dedicated to the memory of Professor Sheldon Shore. ResearchGate. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

  • Process for the preparation of methyl (3 - lower alkoxy - 4 - hydroxybenzyl)ketones.
  • Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Grignard reagent. In: Wikipedia. [Link]

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Technical Support Center: Troubleshooting Emulsion Formation in the Workup of N-Methoxy-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand that the successful synthesis of a target molecule is often determined by a smooth and efficient workup and purification process. A frequent and frustrating challenge encountered during the liquid-liquid extraction of crude reaction mixtures is the formation of a stable emulsion—a cloudy or milky suspension between the aqueous and organic layers that fails to separate. This guide provides an in-depth, experience-driven approach to understanding, preventing, and resolving emulsions specifically tailored to the workup of N-Methoxy-N,3-dimethylbenzamide.

Section 1: Understanding the "Why" - The Chemistry of Emulsion Formation

Q1: What exactly is an emulsion in the context of a chemical workup?

A: An emulsion is a stable mixture of two or more immiscible liquids, in this case, the aqueous and organic solvents used for extraction.[1] It forms when one liquid is dispersed as microscopic droplets throughout the other.[1] The stability of this mixture is often due to the presence of "surfactant-like" molecules or fine particulates that accumulate at the interface between the droplets and the continuous phase, lowering the interfacial energy and preventing the droplets from coalescing.[2][3] The vigorous shaking of a separatory funnel provides the mechanical energy required to create these droplets.[1]

Q2: Why is the workup of this compound particularly susceptible to forming emulsions?

A: Several factors related to the synthesis and structure of this compound can contribute to emulsion formation:

  • Product Structure: The target molecule itself possesses both a polar amide group (-CON(OCH₃)CH₃) and non-polar features (the dimethyl-substituted benzene ring). This amphiphilic nature, having affinity for both aqueous and organic phases, allows it to act as a potential emulsifying agent.

  • Reaction Byproducts: Depending on the synthetic route, unreacted starting materials or byproducts may have surfactant properties. For example, if the synthesis involves a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide), these are designed to be surfactants and are a very common cause of persistent emulsions.[4][5][6]

  • pH of the Aqueous Phase: Basic aqueous washes (e.g., with sodium bicarbonate or sodium hydroxide) can deprotonate acidic byproducts, forming salts that can act as soaps or detergents, which are potent emulsifiers.[7][8]

  • Particulate Matter: Fine, insoluble precipitates from the reaction can collect at the liquid-liquid interface and physically stabilize the emulsion.

Section 2: Proactive Strategies - How to Prevent Emulsions Before They Form

The most effective way to deal with an emulsion is to prevent its formation in the first place.[1] Modifying your extraction technique can save significant time and prevent product loss.

Experimental Protocol: Low-Shear Liquid-Liquid Extraction
  • Solvent Choice: Ensure your chosen organic solvent has a significantly different density from the aqueous phase and good solubility for your product.

  • Initial Dilution: After quenching the reaction, dilute the mixture with the primary extraction solvent before transferring to the separatory funnel.

  • Gentle Inversions: Instead of vigorous, rapid shaking, gently invert the separatory funnel 5-10 times, allowing the phases to mix by flowing over one another. This increases the surface area for extraction without providing the high shear force that creates tiny, stable droplets.[2]

  • Pre-emptive Salting Out: If you anticipate an emulsion, perform the first wash with saturated sodium chloride solution (brine) instead of deionized water.[8] The increased ionic strength of the aqueous layer reduces the solubility of organic compounds, helping to keep the phases distinct.[9]

Preventative Technique Mechanism of Action Best Suited For...
Gentle Inversions Reduces the input of mechanical energy, preventing the formation of fine droplets.All extractions, especially those known to be problematic.
Use of Brine for Washes Increases the ionic strength of the aqueous phase, decreasing the solubility of organic components and surfactants ("salting out" effect).[1][9]Reactions where the product or byproducts have moderate water solubility.
Pre-filtration If the crude reaction mixture contains fine solids, filter them off (e.g., through a small plug of Celite®) before extraction.Reactions that produce a visible precipitate upon quenching.
Solvent Volume Adjustment Using a larger volume of organic solvent can sometimes prevent emulsion by sufficiently diluting potential emulsifying agents.Cases where a highly concentrated organic layer is prone to emulsification.

Section 3: Reactive Strategies - A Step-by-Step Guide to Breaking Emulsions

If an emulsion has already formed, a systematic approach is required. Start with the simplest, least disruptive methods first.

Troubleshooting Workflow for Emulsion Resolution

G start Emulsion Formed wait 1. Wait & Observe (15-30 min) start->wait stir 2. Gentle Physical Agitation (Swirl / Stir with Glass Rod) wait->stir  No Separation resolved Phases Separated (Proceed with Workup) wait->resolved Separation Occurs   salt 3. Add Saturated Brine / Solid NaCl ('Salting Out') stir->salt  No Separation stir->resolved Separation Occurs   solvent 4. Add More Organic Solvent salt->solvent  No Separation salt->resolved Separation Occurs   filter 5. Filter through Celite® or Glass Wool solvent->filter  No Separation solvent->resolved Separation Occurs   centrifuge 6. Centrifuge the Mixture filter->centrifuge  No Separation filter->resolved Separation Occurs   centrifuge->resolved Separation Occurs  

Caption: A tiered approach to breaking emulsions, from simple to more intensive methods.

Experimental Protocol: Breaking an Emulsion with Saturated Brine

This is often the most effective and widely used method.[1][10]

  • Stop Shaking: Allow the separatory funnel to stand undisturbed in a ring clamp for at least 15 minutes.[7] Gravity alone may be sufficient.

  • Add Brine: If no separation occurs, add a volume of saturated NaCl solution (brine) equal to about 10-20% of the aqueous layer volume.

  • Gentle Inversion: Gently invert the funnel once or twice to mix the brine into the aqueous layer. Do NOT shake vigorously.

  • Observe: Allow the funnel to stand and observe. The emulsion should begin to break, and a distinct interface will form. The salt increases the density of the aqueous layer, which can also aid in separation.

Experimental Protocol: Filtration Through an Inert Medium

This method physically disrupts the emulsion layer.[1][10]

  • Prepare Filter: Place a loose plug of glass wool or a 1-2 cm pad of Celite® in a Büchner or Hirsch funnel.

  • Filter: Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) through the prepared filter under gentle vacuum.

  • Collect Filtrate: The filtrate should collect in the filter flask as two distinct, clear layers.

  • Separate: Transfer the filtrate back to a clean separatory funnel and separate the layers as usual.

Section 4: Frequently Asked Questions (FAQs)

Q: I've added brine, and the emulsion is still there. What's next? A: If salting out fails, the emulsion may be stabilized by fine particulates or a very persistent surfactant. The next logical step is filtration through Celite® or glass wool, as this physically disrupts the emulsion structure.[2][10] If that fails, centrifugation is a highly effective, albeit equipment-dependent, final resort.[1][8]

Q: Can I use a different salt besides NaCl? A: Yes. Anhydrous sodium sulfate (Na₂SO₄) or potassium pyrophosphate (K₄P₂O₇) can also be effective.[7][8] These salts are sometimes sprinkled directly into the mixture.[8] The falling salt crystals can help coalesce the dispersed droplets as they travel through the emulsion layer.

Q: Will adding a different organic solvent (e.g., ethanol) affect my product yield? A: Yes, potentially. Adding a small amount of a polar solvent like ethanol or methanol can break an emulsion by changing the overall polarity of the system.[11] However, these solvents are often miscible with both the organic and aqueous phases. This can lead to your product partitioning back into the aqueous layer, reducing your final yield. This should be considered a last-resort method.

Q: My emulsion looks like a solid-like goo at the interface. What is this and how do I handle it? A: This is often caused by an insoluble precipitate that has been wetted by both phases.[10] The best approach is often to filter the entire mixture through a pad of Celite®. The solid "goo" will be retained on the filter pad, while the two liquid phases will pass through. You can then wash the filter cake with fresh organic solvent to recover any adsorbed product.

Q: I can't see the interface in my dark-colored reaction mixture. What should I do? A: This is a common problem. One effective trick is to shine a bright flashlight through the side of the separatory funnel; the light will often scatter differently at the interface, making it visible. Another classic solution is to add a small amount of ice to the funnel. The ice will float at the interface between the aqueous and most common organic layers (like ether or ethyl acetate), providing a clear visual marker.[10][12]

References

  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • Snow, N. H. (2023, August 1). Enhancing Extractions by Salting Out. LCGC International. [Link]

  • Frontier, A. (©2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]

  • Spectro Scientific. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • Reddit User Discussion. (2018, February 9). Breaking emulsions. r/chemistry. [Link]

  • Reddit User Discussion. (2023, September 21). HOW CAN I BREAK my OIL-WATER emulsion?? (I'M ANGRY). r/chemistry. [Link]

  • Wikipedia. Phase-transfer catalyst. [Link]

  • PubChem. 3-Methoxy-N,N-dimethylbenzylamine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-methoxy-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • CM Studio. (2025, June 8). Emulsion Failures in the Lab: Why They Happen and How to Fix Them. [Link]

  • Frontier, A. (n.d.). How To: Manage an Emulsion. University of Rochester, Department of Chemistry. [Link]

  • PubChem. N-Methoxy-N,4-dimethylbenzamide. National Center for Biotechnology Information. [Link]

  • Scientific Update. (2018, April 30). Industrial Phase Transfer Catalysis. [Link]

  • Lee, et al. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]

  • Doraiswamy, L. K. (2020, May 12). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9). Cambridge University Press & Assessment. [Link]

  • Biolin Scientific. (2024, June 11). How emulsions form and break?[Link]

  • Fingas, M. (n.d.). The physics and chemistry of emulsions. [Link]

Sources

Technical Support Hub: Enhancing Ketone Synthesis Yields with N-Methoxy-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center focused on optimizing the synthesis of ketones using N-Methoxy-N,3-dimethylbenzamide. This resource is tailored for researchers, scientists, and professionals in drug development aiming to improve the efficiency and output of their chemical reactions. Here, we address common experimental challenges with scientifically-grounded solutions and troubleshooting guides.

The Power of Weinreb Amides in Ketone Synthesis

N-methoxy-N-methylamides, famously known as Weinreb amides, are invaluable intermediates for preparing ketones with high precision.[1] The reaction between a Weinreb amide like this compound and an organometallic reagent, such as a Grignard or organolithium compound, forms a stable tetrahedral intermediate.[2][3] This intermediate is uniquely stabilized by chelation, preventing the common issue of over-addition where a second equivalent of the organometallic reagent reacts to form a tertiary alcohol.[2][4][5] The desired ketone is then cleanly liberated during an acidic workup. This method's reliability has made it a staple in organic synthesis, particularly in the creation of complex molecules and natural products.[2]

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section provides answers to common problems encountered during ketone synthesis with this compound.

FAQ 1: Why is my ketone yield low or non-existent?

Question: I am experiencing significantly low yields of my target ketone, and in some instances, the reaction fails completely. What are the probable causes and how can I resolve this?

Answer: Low to no yield in a Weinreb ketone synthesis can often be traced back to issues with reagents, reaction conditions, or the starting material itself.

  • Degraded Organometallic Reagent: Grignard and organolithium reagents are extremely sensitive to moisture and air. Exposure can lead to a significant decrease in their effective concentration.

    • Troubleshooting:

      • Titrate Your Reagent: Always determine the precise molarity of your organometallic reagent before use.

      • Use Fresh Reagents: Whenever feasible, utilize freshly prepared organometallic reagents or a newly purchased, unopened bottle.

      • Maintain an Inert Atmosphere: All steps of the reaction should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware and anhydrous solvents.

  • Incorrect Reaction Temperature: The stability of the crucial tetrahedral intermediate is highly dependent on temperature.

    • Troubleshooting:

      • Low-Temperature Addition: Add the organometallic reagent at a low temperature, typically between -78 °C and 0 °C, to maintain the stability of the intermediate.[2]

      • Controlled Warming: After the addition, allow the reaction to warm to room temperature gradually to ensure the reaction proceeds to completion.

  • Starting Material Impurities: Acidic impurities in the this compound can quench the organometallic reagent, reducing the amount available to react.

    • Troubleshooting:

      • Purify the Weinreb Amide: Ensure the purity of your Weinreb amide. If necessary, purify it by recrystallization or column chromatography.

      • Check for Hydrolysis: Protect the Weinreb amide from moisture to prevent hydrolysis back to the carboxylic acid.

FAQ 2: How can I prevent the formation of a tertiary alcohol byproduct?

Question: My reaction is producing a notable amount of a tertiary alcohol, suggesting over-addition. What steps can I take to minimize this side reaction?

Answer: The formation of a tertiary alcohol indicates that the tetrahedral intermediate is collapsing prematurely and reacting with a second equivalent of the organometallic reagent.[2][4]

  • Elevated Reaction Temperature: Higher temperatures can destabilize the chelated intermediate, leading to the formation of the ketone in the presence of unreacted organometallic reagent.

    • Troubleshooting: Maintain a consistently low temperature (e.g., -78 °C) during the addition of the organometallic reagent.

  • Excess Organometallic Reagent: Using a large excess of the Grignard or organolithium reagent can drive the formation of the tertiary alcohol.

    • Troubleshooting: Use a modest excess of the organometallic reagent, typically in the range of 1.1 to 1.5 equivalents.

  • Improper Quenching: The workup procedure is critical for isolating the ketone.

    • Troubleshooting: Quench the reaction at a low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid. This will protonate and decompose the stable intermediate to the desired ketone.

Table 1: Influence of Temperature on Product Distribution

Reaction TemperatureTypical Ketone YieldTypical Tertiary Alcohol Byproduct
-78 °C>90%<10%
0 °C70-85%15-30%
Room Temperature<50%>50%
Note: Yields are approximate and can vary based on specific substrates and reaction conditions.
FAQ 3: My reaction is incomplete, and the workup is difficult due to emulsions. What can I do?

Question: I'm observing a significant amount of unreacted starting material, and during extraction, I'm struggling with the formation of emulsions. What are your suggestions?

Answer: Incomplete reactions and challenging workups can often be resolved by optimizing the reaction time and extraction procedure.

  • Insufficient Reaction Time: The reaction may not have had enough time to go to completion.

    • Troubleshooting:

      • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.

      • Allow for Sufficient Stirring: After the initial low-temperature addition, let the reaction mixture stir at room temperature for an adequate duration (typically 1-3 hours) to ensure completion.

  • Emulsion Formation: The presence of magnesium or lithium salts from the organometallic reagent and the N-methoxy-N-methylamine byproduct can lead to emulsions during aqueous workup.

    • Troubleshooting:

      • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to decrease the solubility of organic materials in the aqueous layer.

      • Filter through Celite: Passing the entire mixture through a pad of Celite before extraction can help remove fine particulates that stabilize emulsions.

      • Solvent Addition: Adding more of the organic extraction solvent can sometimes help to break up an emulsion.

Optimized Experimental Workflow

Weinreb_Ketone_Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup and Purification prep1 Dry glassware under vacuum or in an oven react1 Dissolve Weinreb amide in anhydrous THF under inert gas prep1->react1 prep2 Use anhydrous solvents prep2->react1 prep3 Titrate organometallic reagent react3 Slowly add organometallic reagent (1.1-1.5 equiv.) prep3->react3 react2 Cool solution to -78 °C react1->react2 react2->react3 react4 Stir at -78 °C for 1 hour react3->react4 react5 Warm to room temperature and stir for 1-3 hours react4->react5 workup1 Cool to 0 °C and quench with saturated aq. NH4Cl react5->workup1 workup2 Extract with an organic solvent (e.g., ethyl acetate) workup1->workup2 workup3 Wash organic layer with brine workup2->workup3 workup4 Dry organic layer over Na2SO4 or MgSO4 workup3->workup4 workup5 Concentrate under reduced pressure workup4->workup5 purify Purify by column chromatography workup5->purify Mechanism Start Weinreb Amide + Organometallic Reagent Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Product Ketone Intermediate->Product Acidic Workup

Caption: The reaction pathway for Weinreb ketone synthesis.

References

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]

  • Weinreb ketone synthesis. (Video) Chemiz. [Link]

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Pharmchemar. [Link]

  • Weinreb (ketone synthesis). Química Organica.org. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Weinreb ketone synthesis. Grokipedia. [Link]

  • Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. ACS Publications. [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (Video) YouTube. [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • N-methoxy-N-methylamides. Tetrahedron Letters. [Link]

  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses. [Link]

  • Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas. [Link]

  • [Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit. [Link]

  • N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Semantic Scholar. [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [Link]

  • Ketones from aldehydes via alkyl C(sp3)−H functionalization under photoredox cooperative NHC/palladium catalysis. Nature. [Link]

  • Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. PMC - NIH. [Link]

  • Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. Organic Chemistry Portal. [Link]

  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]

  • Novel Sequential Process from N -Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. ResearchGate. [Link]

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Technical Support Center: Managing Byproducts from N-Methoxy-N,3-dimethylbenzamide Coupling Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for managing byproducts associated with the use of N-Methoxy-N,3-dimethylbenzamide, a specialized Weinreb amide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, practical solutions to common challenges encountered during its application in synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing detailed explanations and actionable protocols.

Question 1: I'm observing a volatile, low-boiling point impurity in my crude reaction mixture after reacting my organometallic reagent with this compound. What is it and how can I remove it?

Answer:

This is a very common observation. The byproduct you are likely dealing with is N-methoxy-N-methylamine, which is liberated upon the successful reaction of the Weinreb amide with your nucleophile (e.g., a Grignard or organolithium reagent).

Expertise & Experience: The Weinreb amide is designed to form a stable tetrahedral intermediate upon nucleophilic attack. This intermediate is stable at low temperatures and does not collapse until acidic workup. Upon workup, the intermediate breaks down to form your desired ketone and releases the N-methoxy-N-methylamine salt. The free amine is then generated during basic workup or neutralization. Due to its low boiling point (approximately 49-51 °C), it can co-distill with common extraction solvents or be challenging to remove under reduced pressure without losing a volatile product.

Troubleshooting Workflow:

start Reaction Workup acid_wash Acidic Wash (e.g., 1M HCl) start->acid_wash Quench Reaction extraction Organic Layer Extraction acid_wash->extraction Protonates Amine Byproduct drying Drying Agent (e.g., MgSO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration end Purified Product concentration->end

Caption: Workflow for removing N-methoxy-N-methylamine byproduct.

Detailed Protocol for Removal:

An acidic wash is the most effective method to remove the basic N-methoxy-N-methylamine byproduct.

  • Initial Quench: After the reaction is complete, cautiously quench the reaction mixture with a saturated aqueous solution of NH₄Cl at low temperature (e.g., 0 °C).

  • Solvent Addition: Add your preferred extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Wash the organic layer with 1M HCl (aq). The N-methoxy-N-methylamine will be protonated to form its hydrochloride salt, which is highly soluble in the aqueous layer. Repeat the wash 2-3 times to ensure complete removal.

  • Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of NaHCO₃ to remove any residual acid.

  • Brine Wash: Wash the organic layer with brine to facilitate the removal of water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Trustworthiness: This acid/base extraction protocol is a fundamental and highly reliable method for separating basic impurities like amines from neutral organic products. The significant difference in pKa values ensures a clean and efficient separation.

Question 2: My reaction has stalled, and I'm recovering a significant amount of unreacted this compound. What could be the cause?

Answer:

Incomplete conversion can stem from several factors, primarily related to the quality and reactivity of your nucleophile or the reaction conditions.

Expertise & Experience: Weinreb amides are generally robust, but their reaction with organometallic reagents is sensitive to stoichiometry, temperature, and the presence of moisture or other electrophilic quenching agents.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inactive Nucleophile Grignard or organolithium reagents can degrade upon storage or exposure to air/moisture.Titrate your organometallic reagent prior to use to determine its exact molarity. Use freshly prepared reagent if possible.
Insufficient Equivalents If the nucleophile was not accurately quantified, you may be using a sub-stoichiometric amount.Based on titration results, use at least 1.1 to 1.5 equivalents of the nucleophile to drive the reaction to completion.
Low Reaction Temperature While initial addition is often done at low temperatures (-78 °C to 0 °C) to prevent over-addition, the reaction may require warming to proceed at a reasonable rate.After the initial addition of the nucleophile, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
Presence of Water Trace amounts of water in the solvent or on the glassware will quench the highly reactive organometallic reagent.Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents.
Question 3: Besides my desired ketone, I've isolated a tertiary alcohol. How did this form and how can I prevent it?

Answer:

The formation of a tertiary alcohol indicates that the initially formed ketone has undergone a second nucleophilic attack by your organometallic reagent.

Expertise & Experience: The key advantage of the Weinreb amide is the stability of the tetrahedral intermediate, which prevents this over-addition. However, if the reaction temperature is too high, this intermediate can break down prematurely in the presence of excess, highly reactive nucleophile, leading to the formation of the ketone, which is then immediately trapped to form the alcohol.

Mechanism of Over-Addition:

weinreb Weinreb Amide intermediate Tetrahedral Intermediate weinreb->intermediate Low Temp ketone Desired Ketone intermediate->ketone Acidic Workup alcohol Tertiary Alcohol (Byproduct) intermediate->alcohol Over-addition ketone->alcohol High Temp nucleophile1 + R-MgX nucleophile2 + R-MgX workup Workup breakdown Premature Breakdown

Caption: Pathway for tertiary alcohol byproduct formation.

Preventative Measures:

  • Maintain Low Temperatures: Add the organometallic reagent at a low temperature (e.g., -78 °C for organolithiums, 0 °C for Grignards) and maintain this temperature throughout the addition.

  • Slow Addition: Add the nucleophile dropwise to avoid localized heating and a high concentration of the reagent.

  • Avoid Excess Reagent: Use a modest excess of the nucleophile (1.1-1.2 equivalents) after accurate titration.

  • Inverse Addition: In some cases, adding the Weinreb amide solution to the nucleophile solution (inverse addition) can help maintain a low concentration of the amide and minimize the risk of over-addition.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable? A: Yes, it is a stable, often crystalline solid that is much easier to handle and store than more reactive acylating agents like acid chlorides. However, like any amide, it can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures.

Q2: Can I use other nucleophiles besides Grignard or organolithium reagents? A: Absolutely. Weinreb amides are versatile and can react with a variety of nucleophiles, including hydrides (e.g., LiAlH₄, DIBAL-H) to yield aldehydes, and other stabilized carbanions. The management of byproducts will vary depending on the specific reagent used.

Q3: How can I monitor the progress of my reaction? A: Thin-layer chromatography (TLC) is the most common method. The starting Weinreb amide and the product ketone will typically have different Rf values. Quench a small aliquot of the reaction mixture with acid, extract with an organic solvent, and spot the organic layer on a TLC plate. The disappearance of the starting material spot indicates the reaction is complete.

Q4: What is the purpose of the 3-methyl group on the benzamide ring? A: The substituents on the aromatic ring can influence the electronic properties and steric environment of the amide carbonyl. The 3-methyl group is an electron-donating group, which can slightly modulate the reactivity of the carbonyl group. However, its primary role is often defined by the overall synthetic route and the desired final product structure.

References

  • Weinreb, S. M.; Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General principles of carbonyl reactivity and tetrahedral intermediates). [Link]

removal of unreacted "N-Methoxy-N,3-dimethylbenzamide" from the reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methoxy-N,3-dimethylbenzamide

Welcome to the technical support guide for handling this compound. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile Weinreb amide in their synthetic workflows. The inherent stability of Weinreb amides like this compound is a significant advantage for preventing over-addition of organometallic reagents, but this same stability can present challenges during purification when unreacted starting material needs to be removed.[1][2][3]

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful isolation of your target compound with high purity.

Troubleshooting Guide: Common Purification Issues

Question 1: My post-reaction TLC plate shows a persistent spot corresponding to the this compound starting material. Standard aqueous workup isn't removing it. What should I do?

Answer: This is a common scenario due to the relatively non-polar nature and stability of the Weinreb amide. A simple water or brine wash is often insufficient. You have several more effective options depending on the nature of your desired product.

  • Probable Cause: The polarity difference between your product and the unreacted Weinreb amide is insufficient for separation by a simple liquid-liquid extraction with neutral water.

  • Solution 1: Acidic Wash (For Acid-Stable Products): Weinreb amides can be hydrolyzed under acidic conditions, although they are generally more stable than esters or acid chlorides.[4] A more effective approach is to exploit the basicity of the nitrogen atom. By washing the organic layer with a dilute acid solution (e.g., 1 M HCl or 1 M citric acid), you can protonate the amide, increasing its polarity and partitioning it into the aqueous layer.[5][6] This method is most effective if your desired product lacks a basic site and is stable to acid.

  • Solution 2: Column Chromatography: If an acidic wash is not suitable for your product, flash column chromatography is the most reliable method. The key is to find a solvent system that provides good separation (ΔRf > 0.2) between your product and the starting material. A good starting point for developing your eluent system is a mixture of hexanes and ethyl acetate.

Question 2: I've tried column chromatography, but the this compound co-elutes with my desired product. What are my next steps?

Answer: Co-elution indicates that the polarity of your product and the starting material are very similar under the chosen chromatography conditions.

  • Probable Cause: The solvent system used for chromatography has insufficient resolving power for the two compounds.

  • Solution 1: Optimize Chromatography Conditions:

    • Change Solvent System: Switch to a different solvent system with different selectivities. For example, if you are using Hexane/Ethyl Acetate, try a system containing Dichloromethane/Methanol or Toluene/Acetone.

    • Use a Gradient: A shallow solvent gradient during column chromatography can often resolve closely eluting spots.

  • Solution 2: Chemical Derivatization: If chromatography fails, consider a chemical solution. If your product has a functional group that the Weinreb amide lacks (or vice versa), you can selectively react one of them to drastically change its polarity. For example, if your product is an alcohol, you could protect it as a bulky silyl ether, making it much less polar and easier to separate from the amide. This, however, adds extra steps to your synthesis.

  • Solution 3: Preparative HPLC: For high-value materials or when all other methods fail, preparative High-Performance Liquid Chromatography (HPLC) offers superior resolving power and can often separate even very similar compounds.[7]

Question 3: Can I use a basic wash (e.g., NaOH or NaHCO₃) to remove the Weinreb amide?

Answer: Generally, a basic wash is not effective for removing unreacted this compound.

  • Scientific Rationale: Weinreb amides are tertiary amides and are exceptionally stable to basic hydrolysis under typical workup conditions.[4][8] Unlike esters, which are readily saponified, amides require harsh conditions (e.g., concentrated base and high heat) for cleavage.[4][8] The amide does not have an acidic proton to be removed by a base, so its solubility in an aqueous basic solution is not significantly different from its solubility in neutral water. A basic wash is, however, useful for removing acidic byproducts from the reaction.[5]

Question 4: My product is sensitive to both acid and base. Are there any neutral methods, besides chromatography, to remove the unreacted amide?

Answer: Yes, although the options are more limited.

  • Probable Cause: The lability of your product prevents the use of standard acid/base extraction techniques.

  • Solution 1: Recrystallization: If your desired product is a solid, recrystallization can be a powerful purification technique. The unreacted this compound, which is often an oil or low-melting solid, will likely remain in the mother liquor. This requires careful solvent selection to ensure your product has high solubility in the hot solvent and poor solubility when cold, while the impurity remains soluble.

  • Solution 2: Distillation: If your product has a significantly different boiling point from the Weinreb amide (Boiling Point of N-Methoxy-N-methylbenzamide is ~70 °C at 0.1 mmHg), a short-path distillation under high vacuum could be effective. This is typically only feasible for thermally stable, relatively low molecular weight compounds.

Workflow for Troubleshooting Removal of Unreacted Weinreb Amide

Caption: Troubleshooting decision tree for removing unreacted Weinreb amide.

Frequently Asked Questions (FAQs)

Question 1: What is the best way to visualize this compound on a TLC plate?

Answer: this compound is UV active due to its benzene ring, so it can be easily visualized under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[9] For staining, a potassium permanganate (KMnO₄) stain is effective and will show the amide as a yellow-brown spot on a purple background.

Question 2: How can I definitively confirm the complete removal of the starting material?

Answer: While a clean TLC is a good indicator, more sensitive analytical techniques are required for definitive confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The N-methoxy (singlet, ~3.4 ppm) and N-methyl (singlet, ~3.2 ppm) protons of the Weinreb amide provide distinct signals. The absence of these characteristic peaks in the ¹H NMR spectrum of your final product is strong evidence of its removal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an extremely sensitive technique that can detect trace amounts of impurity. By monitoring the mass-to-charge ratio (m/z) corresponding to the unreacted Weinreb amide, you can confirm its absence with a high degree of confidence.

Question 3: Why is it so important to remove all traces of unreacted Weinreb amide?

Answer: Complete removal is critical for several reasons:

  • Purity and Characterization: The presence of starting material will lead to inaccurate analytical data (NMR, MS, elemental analysis) and can compromise the structural confirmation of your target compound.

  • Downstream Reactions: If the purified product is an intermediate for a subsequent synthetic step, the unreacted Weinreb amide could interfere with or participate in the next reaction, leading to unwanted side products and reduced yields.

  • Biological Assays: For professionals in drug development, even trace impurities can have significant and unpredictable effects on biological assays, leading to false positives, false negatives, or toxicity that is incorrectly attributed to the main compound.

Detailed Protocols & Data

Data Presentation: Solubility Profile

The solubility of this compound is a key factor in choosing solvents for reaction, extraction, and chromatography. While specific data for the 3-methyl substituted version is not widely published, its properties are very similar to related benzamides.

SolventSolubilityApplication Notes
Water Sparingly Soluble[10][11]Useful for extraction after protonation with acid.
Hexanes SolubleCommon non-polar component in chromatography eluents.
Ethyl Acetate Highly Soluble[5]Good solvent for reaction and as a polar component in chromatography.
Dichloromethane (DCM) Highly SolubleCommon reaction and extraction solvent.
Methanol/Ethanol Soluble[10]Can be used for chromatography; use with caution in workups due to miscibility.
DMSO, DMF Highly Soluble[10]Typically used as reaction solvents; difficult to remove.
Experimental Protocol 1: Optimized Acidic Wash

This protocol is designed to remove unreacted this compound from an organic reaction mixture, provided the desired product is stable to dilute acid.

  • Reaction Quench: Once the reaction is deemed complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, ~10-20 volumes).[5]

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • First Wash (Acidic): Add an equal volume of 1 M HCl (or 1 M citric acid) to the separatory funnel. Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently to release any pressure.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer.

  • Second Wash (Acidic): Repeat the acidic wash (steps 4-5) to ensure complete removal.

  • Neutralizing Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Caution: Vent frequently as CO₂ gas will be generated.[5]

  • Final Wash (Brine): Wash the organic layer with an equal volume of saturated NaCl (brine) solution to remove the bulk of the dissolved water.[5]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purity Check: Analyze the crude product by TLC and/or ¹H NMR to confirm the absence of the starting material before proceeding with further purification if necessary.

Mechanism of Acidic Wash

Acidic_Wash_Mechanism cluster_0 Organic Phase cluster_1 Aqueous Phase Amide_Org R-C(=O)N(OMe)Me (Low Polarity) Amide_Aq [R-C(=O)NH(OMe)Me]⁺ Cl⁻ (High Polarity, Water Soluble) Amide_Org->Amide_Aq Protonation at N/O atom HCl H⁺ Cl⁻

Caption: Protonation increases the polarity of the amide, moving it to the aqueous phase.

References

  • Amide Workup - Biofilm Inhibitor Synthesis. (n.d.). Retrieved January 10, 2024, from [Link]

  • Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (1995). Agency for Toxic Substances and Disease Registry. Retrieved January 10, 2024, from [Link]

  • Synthesis and Hydrolytic Stability of N- and O-Methyloxyamine Linkers for the Synthesis of Glycoconjugates. (2018). ResearchGate. Retrieved January 10, 2024, from [Link]

  • N,N-Dimethylbenzamide Solubility. (n.d.). Solubility of Things. Retrieved January 10, 2024, from [Link]

  • N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. (2022). Organic Syntheses, 101, 61-77. Retrieved January 10, 2024, from [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega. Retrieved January 10, 2024, from [Link]

  • Weinreb ketone synthesis. (n.d.). Grokipedia. Retrieved January 10, 2024, from [Link]

  • Weinreb ketone synthesis. (n.d.). In Wikipedia. Retrieved January 10, 2024, from [Link]

  • Weinreb amide workup extraction issues. (2023). Reddit. Retrieved January 10, 2024, from [Link]

  • Analytical Methods. (n.d.). Japan Environment Agency. Retrieved January 10, 2024, from [Link]

  • Workup for Removing Amines. (n.d.). University of Rochester. Retrieved January 10, 2024, from [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry, 36(2). Retrieved January 10, 2024, from [Link]

  • N-Methoxy-N,4-dimethylbenzamide. (n.d.). PubChem. Retrieved January 10, 2024, from [Link]

  • Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. (2014). ResearchGate. Retrieved January 10, 2024, from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ARKIVOC. Retrieved January 10, 2024, from [Link]

  • N-(TERT-BUTOXYCARBONYL)-L-ALANINE N'-METHOXY-N'-METHYLAMIDE. (2007). Organic Syntheses, 84, 342. Retrieved January 10, 2024, from [Link]

  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? (2016). Chemistry Stack Exchange. Retrieved January 10, 2024, from [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (2015). Zenodo. Retrieved January 10, 2024, from [Link]

  • and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. (n.d.). Retrieved January 10, 2024, from [Link]

  • Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. (2005). Organic Chemistry Portal. Retrieved January 10, 2024, from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ResearchGate. Retrieved January 10, 2024, from [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022). YouTube. Retrieved January 10, 2024, from [Link]

  • Analytical Methods for Benzidine. (1999). Agency for Toxic Substances and Disease Registry. Retrieved January 10, 2024, from [Link]

  • Techniques and Methods of Identification. (2016). ResearchGate. Retrieved January 10, 2024, from [Link]

  • Converting Amides to Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved January 10, 2024, from [Link]

  • Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. (2006). NIH. Retrieved January 10, 2024, from [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. (2018). Organic & Medicinal Chemistry International Journal. Retrieved January 10, 2024, from [Link]

Sources

influence of steric hindrance on "N-Methoxy-N,3-dimethylbenzamide" reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemists. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of N-Methoxy-N,3-dimethylbenzamide, a specialized Weinreb amide. Our focus is to dissect the nuanced influence of the meta-methyl group on the molecule's reactivity, particularly the steric challenges that may arise during synthesis.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental principles governing the reactivity of this compound.

Q1: What is this compound and what is its primary application?

This compound is a derivative of a class of compounds known as Weinreb amides.[1][2] Its primary utility is in the synthesis of ketones.[3][4][5] The N-methoxy-N-methylamide group is exceptionally useful because it reacts with organometallic reagents (like Grignard or organolithium reagents) to form a highly stable tetrahedral intermediate.[2][5][6] This stability prevents the common problem of over-addition, where a second equivalent of the nucleophile attacks the newly formed ketone, leading to a tertiary alcohol.[3][7] Upon acidic workup, this intermediate collapses to reliably yield the desired ketone.

Q2: What is the general mechanism of a Weinreb ketone synthesis?

The Weinreb ketone synthesis is a robust method for forming carbon-carbon bonds to produce ketones or, with reducing agents, aldehydes.[3] The key to its success is the stability of the intermediate formed after the initial nucleophilic attack.

  • Nucleophilic Addition: An organometallic reagent (R'-M) attacks the electrophilic carbonyl carbon of the Weinreb amide.

  • Formation of a Chelated Intermediate: A five-membered ring is formed where the metal atom (e.g., Mg or Li) is chelated by both the oxygen of the original carbonyl and the methoxy oxygen.[1][3] This chelated tetrahedral intermediate is stable at low temperatures and is resistant to further nucleophilic attack.[2]

  • Aqueous Workup: Addition of an aqueous acid protonates the intermediate, causing it to collapse.

  • Product Formation: The intermediate breaks down to release the final ketone product along with N,O-dimethylhydroxylamine.

Below is a diagram illustrating this crucial mechanism.

Caption: General mechanism of the Weinreb ketone synthesis.

Q3: How does the 3-methyl group in this compound influence its reactivity?

The term "steric hindrance" refers to the slowing of chemical reactions due to the physical bulk of substituent groups.[8][9] In this compound, the methyl group is at the meta-position of the benzene ring.

  • Direct Steric Effect: Unlike an ortho-substituent, which would directly crowd the reaction center, a meta-substituent does not typically impose severe steric hindrance on the carbonyl group itself.[6] However, for very bulky or conformationally rigid nucleophiles, the 3-methyl group can restrict the possible trajectories of approach to the carbonyl carbon. This may lead to a decrease in reaction rate compared to an unsubstituted benzamide.

  • Electronic Effect: The methyl group is weakly electron-donating through induction and hyperconjugation. This slightly increases the electron density on the aromatic ring, which can marginally reduce the electrophilicity of the carbonyl carbon, potentially slowing the rate of nucleophilic attack.

In most cases, the electronic effect is minimal, and the steric influence is only significant when employing exceptionally large nucleophiles.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section is formatted to address specific problems you might encounter in the lab.

Problem: My reaction is sluggish or gives a low yield, especially with a bulky nucleophile (e.g., isopropylmagnesium chloride or a complex organolithium reagent). Is this due to the 3-methyl group?

Answer: Yes, this is a classic symptom of moderate steric hindrance. While a meta-methyl group is less obstructive than an ortho-group, its presence can be enough to slow down reactions with sterically demanding nucleophiles.[6]

Troubleshooting Workflow:

  • Verify Reagent Quality: First, ensure your organometallic reagent is of high quality and accurately titrated. Old or poorly stored Grignard/organolithium reagents are a common source of low yields.

  • Increase Temperature: The stable chelated intermediate of a Weinreb amide can often tolerate slightly elevated temperatures better than intermediates from esters or acid chlorides.[10] Cautiously increasing the reaction temperature from -78°C to -20°C, 0°C, or even room temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction carefully for decomposition.

  • Use a More Reactive Reagent/Solvent System:

    • Organolithium vs. Grignard: Organolithium reagents are generally more reactive than their Grignard counterparts. Switching may improve conversion.

    • Solvent Effects: The choice of solvent can influence reactivity. While THF is standard, sometimes the addition of a coordinating solvent or switching to a less coordinating one (like toluene for certain arylations) can alter reagent aggregation and reactivity.[10]

  • Increase Reaction Time: Simply extending the reaction time (e.g., from 2 hours to 12 or 24 hours) may be sufficient to drive a sterically hindered reaction to completion.

The following diagram outlines a logical troubleshooting process.

G Start Low Yield / Slow Reaction Observed CheckReagent 1. Titrate Organometallic Reagent. Is concentration correct? Start->CheckReagent AdjustTemp 2. Increase Reaction Temperature (e.g., -40°C or 0°C) CheckReagent->AdjustTemp Yes Failure Consult Further / Re-evaluate Route CheckReagent->Failure No (Re-prepare reagent) ChangeReagent 3. Consider a More Reactive System - Organolithium vs. Grignard - Additive (e.g., LiCl for Grignards) AdjustTemp->ChangeReagent No Improvement Success Problem Resolved AdjustTemp->Success Improved ExtendTime 4. Increase Reaction Time (e.g., overnight) ChangeReagent->ExtendTime No Improvement ChangeReagent->Success Improved ExtendTime->Success Improved ExtendTime->Failure No Improvement

Caption: Troubleshooting workflow for sterically hindered reactions.

Problem: I'm observing significant formation of N,3-dimethylbenzamide (the demethylated amide) as a byproduct. What is causing this?

Answer: This side reaction is indicative of an E2 elimination pathway.[11] It becomes competitive under two main conditions:

  • Highly Basic Nucleophiles: Very strong, non-nucleophilic bases can deprotonate the N-methoxy group.

  • Steric Hindrance: When the nucleophile is too bulky to efficiently attack the carbonyl carbon, it may act as a base instead, abstracting a proton from the more accessible N-methoxy group.[3]

The subsequent elimination releases formaldehyde and the N-methylamide anion, which is then protonated during workup to give N,3-dimethylbenzamide.

Mitigation Strategies:

  • Lower the Temperature: This favors the desired nucleophilic addition pathway, which generally has a lower activation energy than the elimination pathway.

  • Choose a Less Basic Nucleophile: If possible, select a "softer" or less basic organometallic reagent. For example, organocuprates are less basic than organolithiums and may reduce the incidence of this side reaction.

  • Use a Lewis Acid Additive: The addition of a Lewis acid like MgBr₂·OEt₂ can enhance the electrophilicity of the carbonyl carbon, promoting the desired addition reaction over the competing elimination.

Section 3: Experimental Protocols & Data
Protocol 1: Standard Ketone Synthesis with a Non-Hindered Nucleophile

This protocol describes the reaction of this compound with methylmagnesium bromide.

Materials:

  • This compound (1.0 eq)

  • Methylmagnesium bromide (3.0 M in Et₂O, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • 1 M HCl solution

Procedure:

  • Dissolve this compound in anhydrous THF (approx. 0.2 M concentration) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C using an ice-water bath.

  • Add methylmagnesium bromide dropwise via syringe over 15 minutes, maintaining the internal temperature below 5°C.

  • Stir the reaction mixture at 0°C for 2 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • If the resulting mixture is cloudy or contains solids, add 1 M HCl until the solution becomes clear.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired 3-methylacetophenone.

Protocol 2: Overcoming Steric Hindrance with a Bulky Nucleophile

This protocol describes the reaction with isopropylmagnesium chloride, a more sterically demanding reagent.

Procedure Modifications:

  • Step 3 (Addition): Perform the dropwise addition of isopropylmagnesium chloride (2.0 M in THF, 1.5 eq) at 0°C.[12]

  • Step 4 (Reaction): After addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The higher temperature and longer reaction time are crucial for overcoming the steric barrier.[10]

  • Monitoring: The reaction will be significantly slower. Monitor carefully to determine the point of maximum conversion before workup.

Data Table: Influence of Nucleophile on Reaction Conditions

The following table summarizes typical observations when reacting this compound with various nucleophiles, highlighting the impact of steric bulk.

Nucleophile (Reagent)Steric BulkTypical Temp.Typical TimeExpected YieldCommon Issues
CH₃MgBrLow0 °C2-3 h>90%None
PhLiMedium0 °C3-4 h>85%None
i-PrMgClHigh0 °C to RT12-18 h60-75%Incomplete conversion
t-BuLiVery High-20 °C to RT18-24 h40-60%Low conversion, E2 elimination byproduct
References
  • Title: The Weinreb ketone synthesis or Weinreb–Nahm ketone synthesis Source: Wikipedia URL: [Link]

  • Title: The Science Behind Ketone Synthesis: The Weinreb Amide Approach Source: Sinfoo Chemical URL: [Link]

  • Title: Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Recent Developments in Weinreb Synthesis and Their Applications Source: ResearchGate URL: [Link]

  • Title: (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Grignard Reaction (RMgX + Weinreb Amide) Source: Common Organic Chemistry URL: [Link]

  • Title: PREPARATION OF A WEINREB AMIDE BEARING A 9-FLUORENYL RADICAL CLOCK Source: Organic Syntheses URL: [Link]

  • Title: Recent Developments in Weinreb Synthesis and their Applications Source: Oriental Journal of Chemistry (via semanticscholar.org) URL: [Link]

  • Title: Recent Developments in Weinreb Synthesis and Their Applications (A-Review) Source: ResearchGate URL: [Link]

  • Title: (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications Source: ACS Publications URL: [Link]

  • Title: Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: ACS Omega URL: [Link]

  • Title: Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones Source: ResearchGate URL: [Link]

  • Title: Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Due to the steric hindrance by the 1-methoxy group, the incipient radical at C2 in the α Source: ResearchGate URL: [Link]

  • Title: Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones Source: Organic Chemistry Portal URL: [Link]

  • Title: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Introduction to Weinreb amides. Source: YouTube URL: [Link]

  • Title: Weinreb Ketone Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents Source: KoreaScience URL: [Link]

  • Title: Steric Hindrance | Organic Chemistry Source: YouTube URL: [Link]

  • Title: N-Methoxy-N,4-dimethylbenzamide Source: PubChem URL: [Link]

  • Title: A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents Source: ResearchGate URL: [Link]

  • Title: Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor Source: MDPI URL: [Link]

  • Title: The Reactions of N,N-Dimethylbenzamide Diethylmercaptole Source: ResearchGate URL: [Link]

  • Title: Steric hindrance – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite Source: Shodhganga@INFLIBNET URL: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming Ketone Formation from N-Methoxy-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In modern organic synthesis, the formation of carbon-carbon bonds to produce ketones is a fundamental transformation. The Weinreb-Nahm ketone synthesis, which utilizes an N-methoxy-N-methylamide (Weinreb amide), is a highly valued method due to its precision and reliability.[1][2] Unlike reactions with more reactive acyl compounds like esters or acid chlorides, the Weinreb amide strategy masterfully avoids the common pitfall of over-addition by organometallic reagents.[2][3] This selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate, which does not collapse until acidic workup.[1][3]

This guide provides a comparative analysis of the essential analytical techniques used to monitor the reaction of N-Methoxy-N,3-dimethylbenzamide with an organometallic reagent (e.g., an organolithium or Grignard reagent) and to confirm the formation of the desired ketone product. As researchers, scientists, and drug development professionals, selecting the appropriate analytical tool is paramount for optimizing reaction conditions, ensuring product purity, and validating synthetic outcomes. This document explains the causality behind experimental choices, offering field-proven insights into not just how to perform the analysis, but why specific techniques are chosen for specific questions.

The Central Transformation: From Weinreb Amide to Ketone

The reaction at the heart of our analysis is the nucleophilic addition of an organometallic reagent to this compound. This process cleaves the amide and forms a new carbon-carbon bond, yielding a ketone.

Reaction Scheme: this compound + R-M → m-tolyl Ketone (Where R-M is an organometallic reagent, such as a Grignard or organolithium reagent)

Our analytical challenge is to track the disappearance of the starting amide and confirm the appearance and structure of the ketone product.

Thin-Layer Chromatography (TLC): The First Line of Inquiry

Thin-Layer Chromatography is the workhorse of the synthetic organic chemist—a rapid, inexpensive, and qualitative method to gauge reaction progress in real-time.

Causality of Choice (The "Why"): TLC is employed for its immediacy. Within minutes, it can answer the critical question: "Is my starting material consumed?" The principle of separation is based on polarity. The starting Weinreb amide, with its polar amide functional group, will have a stronger affinity for the silica gel stationary phase compared to the resulting ketone product. Consequently, the product will travel further up the TLC plate, resulting in a higher Retention Factor (Rf). Observing the disappearance of the starting material spot and the appearance of a new, higher Rf product spot is a strong indicator of a successful reaction.

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting:

    • Dissolve a tiny amount of the unreacted starting material (this compound) in a volatile solvent (e.g., ethyl acetate) to create a reference spot.

    • Using a capillary tube, spot this reference solution on the origin line.

    • Carefully take an aliquot from the reaction mixture using a glass capillary, and spot it next to the reference.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (eluent), such as 20-30% ethyl acetate in hexane. Ensure the solvent level is below the origin line. Cover the chamber to maintain a saturated atmosphere.

  • Visualization: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (λ = 254 nm), as the aromatic rings in both the reactant and product will absorb UV light.[4] For compounds that are not UV-active or for better visualization, the plate can be stained using a potassium permanganate (KMnO₄) solution, which reacts with most organic compounds.[4][5]

  • Interpretation: Compare the spot from the reaction mixture to the reference spot. A successful reaction will show the disappearance or significant reduction in the intensity of the starting material spot and the emergence of a new spot with a higher Rf.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful and definitive technique for the unambiguous structural confirmation of the final product. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

Causality of Choice (The "Why"): NMR provides incontrovertible proof of the chemical transformation. The conversion of the Weinreb amide to a ketone results in a unique and predictable set of changes in the NMR spectrum. Specifically, the characteristic signals of the N-methoxy and N-methyl groups of the amide will vanish, while new signals corresponding to the added alkyl/aryl group will appear. This allows for absolute confirmation that the desired structure has been formed.

Key Spectral Changes to Monitor:
  • Disappearance of Weinreb Amide Signals: The most telling sign of a complete reaction is the loss of two key singlets in the ¹H NMR spectrum corresponding to the Weinreb amide moiety:

    • N-OCH₃ (methoxy) protons: Typically appear around δ 3.7 ppm.[4]

    • N-CH₃ (methyl) protons: Typically appear around δ 3.2-3.35 ppm.[4]

  • Appearance of Product Signals: New signals will emerge that are characteristic of the ketone product. For instance, if methylmagnesium bromide (CH₃MgBr) was used, the product would be 3'-methylacetophenone. One would expect to see:

    • A new singlet for the acetyl methyl group (–COCH₃) around δ 2.6 ppm.

    • The aromatic protons will likely experience slight shifts due to the change in the electronic nature of the carbonyl group.

  • ¹³C NMR Confirmation: The carbonyl carbon signal will shift from the amide region (δ ~165-170 ppm) to the ketone region (δ >195 ppm).

Experimental Protocol: NMR Analysis
  • Sample Preparation: After the reaction is complete and worked up, purify the crude product (e.g., via flash column chromatography).

  • Dissolution: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. Full assignment can be achieved using 2D NMR techniques like HSQC and HMBC if necessary.[4]

  • Analysis: Analyze the spectra, focusing on the disappearance of the key amide signals and the appearance of the new signals confirming the ketone structure.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry, often coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is essential for confirming the molecular weight of the product.

Causality of Choice (The "Why"): While NMR confirms the structure, MS confirms the mass. This technique provides the molecular weight of the product, offering an orthogonal layer of validation. For a reaction involving the addition of a group 'R' to the acyl fragment, the mass of the product should be precisely calculable. Observing the molecular ion peak (M⁺) or a related ion (e.g., [M+H]⁺) at the expected mass-to-charge ratio (m/z) provides strong evidence of success. GC-MS is particularly well-suited for relatively volatile and thermally stable ketones.[6][7]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Quench the reaction and perform an aqueous workup. Extract the organic components with a suitable solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer and concentrate it. Dilute a small aliquot of the crude or purified product in a volatile solvent compatible with the GC system.

  • Injection: Inject the sample into the GC-MS instrument. The GC will separate the components of the mixture based on their boiling points and polarity before they enter the mass spectrometer.

  • Analysis:

    • Chromatogram: The gas chromatogram will show peaks corresponding to different components. The product ketone should appear as a distinct peak.

    • Mass Spectrum: Analyze the mass spectrum corresponding to the product peak. Look for the molecular ion peak that matches the calculated molecular weight of the desired ketone. The fragmentation pattern can also serve as a fingerprint for the compound.

High-Performance Liquid Chromatography (HPLC): For Purity and Quantification

HPLC is the premier technique for determining the purity of the product and quantifying the reaction yield with high precision.

Causality of Choice (The "Why"): While other techniques confirm identity, HPLC excels at quantification. For process optimization, scale-up, and applications in pharmaceutical development, knowing the exact purity and yield is non-negotiable.[8] By using a calibrated standard, the area of the product peak in the HPLC chromatogram can be directly correlated to its concentration. This method is invaluable for creating a self-validating system where yield and purity are rigorously established.

Experimental Protocol: HPLC Analysis
  • Method Development:

    • Column: A reverse-phase column (e.g., C18) is typically suitable for this class of aromatic compounds.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water is a common starting point.

    • Detector: A UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm) will provide excellent sensitivity.

  • Sample Preparation: Prepare a stock solution of the crude or purified product of a known concentration in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection to protect the column.

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the relative area of the product peak compared to the total area of all peaks. For quantitative analysis, a calibration curve must be generated using pure standards of the product.

Workflow & Technique Comparison

The selection of an analytical technique is guided by the specific question being asked at each stage of the research and development process.

Typical Analytical Workflow

The following diagram illustrates a logical workflow for monitoring the reaction and characterizing the product, highlighting the role of each technique.

G cluster_0 Reaction Phase cluster_1 Analysis & Characterization Phase cluster_2 Analytical Techniques Reaction Reaction Setup (Amide + Reagent) Monitoring In-Process Monitoring Reaction->Monitoring Workup Quench & Workup Monitoring->Workup TLC TLC Monitoring->TLC Quick Check (Qualitative) Crude Crude Product Purification Column Chromatography Crude->Purification GCMS GC-MS / LC-MS Crude->GCMS MW Confirmation HPLC HPLC Crude->HPLC Crude Purity Pure Purified Product Purification->Pure Pure->GCMS Identity Confirmation Pure->HPLC Final Purity & Yield Calculation NMR NMR Pure->NMR Structural Proof

Sources

A Comprehensive Guide to the ¹H NMR Analysis of Weinreb Amide Reactions: A Case Study with N-Methoxy-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise synthesis of ketones is a cornerstone of molecular construction. The Weinreb-Nahm ketone synthesis stands as a robust and highly reliable method for this purpose, prized for its ability to prevent the over-addition of organometallic reagents that plagues reactions with other acylating agents.[1][2] At the heart of this elegant reaction lies a stable, chelated tetrahedral intermediate, the formation and fate of which can be meticulously tracked using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

This guide provides an in-depth exploration of the ¹H NMR analysis of the reaction between a model Weinreb amide, N-methoxy-N,3-dimethylbenzamide, and various organometallic reagents. We will delve into the characteristic spectral signatures of the starting material, the final ketone products, and key intermediates and byproducts. Furthermore, this guide will compare the reactions of different classes of organometallic reagents and provide a detailed protocol for real-time reaction monitoring using in-situ ¹H NMR spectroscopy.

The Weinreb Amide: A Unique Acylating Agent

N-methoxy-N-methylamides, commonly known as Weinreb amides, are distinguished by their reaction with organometallic reagents to furnish a stable tetrahedral intermediate. This stability arises from the chelation of the metal cation by the oxygen atoms of the methoxy group and the erstwhile carbonyl, as depicted below. This chelation effectively prevents the collapse of the intermediate and subsequent addition of a second equivalent of the organometallic reagent, a common problem that leads to the formation of tertiary alcohols with other acylating agents like esters or acid chlorides.[1][2][3]


// Nodes Reactants [label=<

This compound

Organometallic Reagent (R-M)

+

];

Intermediate [label=<

Chelated Tetrahedral Intermediate

];

Workup [label=<

Aqueous Workup (H₃O⁺)

];

Products [label=<

Ketone

N,O-Dimethylhydroxylamine

+

];

// Edges Reactants -> Intermediate [label="Nucleophilic Addition"]; Intermediate -> Workup [style=invis]; Workup -> Products [label="Hydrolysis"]; }

Figure 1. Generalized mechanism of the Weinreb ketone synthesis.

¹H NMR Spectral Analysis: Before, During, and After the Reaction

A thorough understanding of the ¹H NMR spectra of all species involved is paramount for a successful analysis.

Starting Material: this compound

The ¹H NMR spectrum of this compound is characterized by several key signals. Based on studies of isomeric N-methoxy-N-methylbenzamides, the signals for the N-methyl and O-methyl protons of the meta-substituted isomer are expected to be sharp singlets. This is in contrast to ortho-substituted analogs, which often display broad humps at room temperature due to restricted rotation around the amide C-N bond, leading to the presence of rotamers.

Proton Expected Chemical Shift (ppm) Multiplicity Integration
Ar-CH₃~2.4Singlet3H
N-CH₃~3.3Singlet3H
O-CH₃~3.5Singlet3H
Ar-H7.2 - 7.6Multiplet4H

Table 1: Predicted ¹H NMR chemical shifts for this compound in CDCl₃.

Organometallic Reagents: A Comparative Overview

The choice of organometallic reagent dictates the structure of the final ketone product. Here, we compare the expected outcomes for reactions with methylmagnesium bromide (a Grignard reagent) and phenyllithium (an organolithium reagent).

Organometallic Reagent Product Ketone Expected Product ¹H NMR Signals (Key Signals in CDCl₃)
Methylmagnesium Bromide (CH₃MgBr)3'-MethylacetophenoneAr-CH₃: ~2.4 ppm (s, 3H)CO-CH₃: ~2.6 ppm (s, 3H)Ar-H: 7.3-7.8 ppm (m, 4H)
Ethylmagnesium Bromide (CH₃CH₂MgBr)1-(m-tolyl)propan-1-oneAr-CH₃: ~2.4 ppm (s, 3H)CO-CH₂CH₃: ~1.2 ppm (t, 3H)CO-CH₂CH₃: ~3.0 ppm (q, 2H)Ar-H: 7.3-7.8 ppm (m, 4H)
Phenyllithium (C₆H₅Li)3-MethylbenzophenoneAr-CH₃: ~2.4 ppm (s, 3H)Ar-H: 7.3-7.8 ppm (m, 9H)

Table 2: Comparison of ketone products and their characteristic ¹H NMR signals from the reaction of this compound with different organometallic reagents.

Byproducts and Intermediates

The primary byproduct of the Weinreb ketone synthesis after aqueous workup is N,O-dimethylhydroxylamine, which is often removed during the purification process. Its hydrochloride salt typically shows signals for the N-methyl and O-methyl groups in the ¹H NMR spectrum.[4]

The key to the Weinreb reaction's success, the chelated tetrahedral intermediate, is generally stable only at low temperatures and is not typically observed in routine ¹H NMR analysis of the final reaction mixture. However, specialized low-temperature NMR studies can allow for its detection. The ¹H NMR signals of the N-methyl and O-methyl groups in this intermediate are expected to be shifted upfield compared to the starting Weinreb amide due to the change in hybridization at the carbonyl carbon.

Experimental Protocol: In-situ ¹H NMR Monitoring of a Grignard Reaction

Real-time monitoring of the reaction provides invaluable kinetic and mechanistic insights. The following is a generalized protocol for the in-situ ¹H NMR analysis of the reaction between this compound and a Grignard reagent.

Safety Precaution: Organometallic reagents are highly reactive and pyrophoric. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk line or glovebox techniques.


// Nodes A [label="Prepare a stock solution of\nthis compound\nin anhydrous THF-d₈."]; B [label="Transfer a known volume of the\nWeinreb amide solution to a\npre-dried NMR tube under inert atmosphere."]; C [label="Acquire a t=0 ¹H NMR spectrum\nof the starting material."]; D [label="Cool the NMR probe to the\ndesired reaction temperature (e.g., 0 °C)."]; E [label="Inject a stoichiometric amount of the\nGrignard reagent solution in THF\ninto the NMR tube via syringe."]; F [label="Immediately begin acquiring a\nseries of ¹H NMR spectra\nat timed intervals."]; G [label="Monitor the disappearance of starting\nmaterial signals and the appearance\nof product signals."]; H [label="Process and analyze the time-course\nNMR data to determine reaction kinetics."];

// Edges A -> B [label="Step 1"]; B -> C [label="Step 2"]; C -> D [label="Step 3"]; D -> E [label="Step 4"]; E -> F [label="Step 5"]; F -> G [label="Step 6"]; G -> H [label="Step 7"]; }

Figure 2. Workflow for in-situ ¹H NMR monitoring of the reaction.

Detailed Steps:

  • Preparation: A stock solution of this compound is prepared in anhydrous deuterated tetrahydrofuran (THF-d₈). A known volume of this solution is then transferred to a pre-dried NMR tube equipped with a septum cap under an inert atmosphere.

  • Initial Spectrum: A ¹H NMR spectrum of the starting material is acquired at room temperature. This serves as the t=0 reference.

  • Cooling: The NMR probe is cooled to the desired reaction temperature (e.g., 0 °C) to control the reaction rate and potentially allow for the observation of transient intermediates.

  • Initiation of Reaction: A stoichiometric amount of the Grignard reagent solution (e.g., methylmagnesium bromide in THF) is rapidly injected into the NMR tube via a syringe through the septum.

  • Data Acquisition: A series of ¹H NMR spectra are immediately acquired at regular time intervals. Modern NMR spectrometers can be programmed to automatically acquire a spectrum every few minutes.

  • Monitoring: The progress of the reaction is monitored by observing the decrease in the intensity of the ¹H NMR signals corresponding to the starting Weinreb amide and the concomitant increase in the intensity of the signals for the ketone product.

  • Data Analysis: The integration values of the characteristic signals of the reactant and product are plotted against time to determine the reaction kinetics.

Conclusion

The ¹H NMR spectroscopic analysis of the Weinreb ketone synthesis is a powerful tool for confirming product identity, assessing reaction completion, and gaining a deeper understanding of the reaction mechanism and kinetics. By carefully examining the characteristic chemical shifts and multiplicities of the starting materials, products, and byproducts, researchers can confidently navigate this important synthetic transformation. The use of in-situ ¹H NMR further elevates this analysis, providing a dynamic window into the reaction as it unfolds. This guide serves as a foundational resource for scientists and professionals seeking to leverage the full potential of ¹H NMR in their synthetic endeavors.

References

  • Harikrishna, K., Balasubramaniam, S., & Aidhen, I. S. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 54B(1), 79-87.
  • N,O-Dimethylhydroxylamine hydrochloride. SpectraBase. (n.d.). Retrieved from [Link]

  • Human Metabolome Database: ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029686). (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-N,N-dimethylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Westerhausen, M., G. E. Salazar, and T. Bollwein. "In Situ Grignard Metalation Method for the Synthesis of Hauser Bases." Chemistry–A European Journal 28.1 (2022): e202103551.
  • Westerhausen, M., G. E. Salazar, and T. Bollwein. "In Situ Grignard Metalation Method for the Synthesis of Hauser Bases.
  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Retrieved from [Link]

  • Supplementary Information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • García, J. I., et al. "Preparation of Grignard reagents from magnesium metal under continuous flow conditions and on-line monitoring by NMR spectroscopy." Journal of the Mexican Chemical Society 62.4 (2018): 284-293.
  • Supporting Information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Binder, D., et al. "Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A." Molecules 15.11 (2010): 8136-8147.
  • Aguirre, L. S., et al. "Reaction monitoring methods through in situ NMR experiments.
  • Kumar, S., et al. "Synthesis, crystal growth and characterization of organic nonlinear optical materials methoxy-N,N-diphenylbenzamides.
  • Weinreb ketone synthesis. Wikipedia. (2023, November 28). Retrieved from [Link]

  • Ishizuka, T., et al. "Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents." ACS Omega 7.51 (2022): 48035-48044.
  • Benci, K., et al. "Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides." International Journal of Molecular Sciences 25.9 (2024): 4998.
  • N,O-Dimethylhydroxylamine. ATB. (n.d.). Retrieved from [Link]

  • Supplementary information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Van der Westhuyzen, C. W., and M. A. Fernandes. "Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.
  • N,O-Dimethylhydroxylamine. Wikipedia. (2023, July 23). Retrieved from [Link]

  • Male, L., et al. "Exploiting in-situ NMR to monitor the formation of a metal-organic framework." ChemRxiv. (2020).
  • Van der Westhuyzen, C. W., and M. A. Fernandes. "Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide." MDPI. (2021).
  • Pace, V., et al. "Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents." eScholarship. (2011).
  • Lee, J.-I., and H.-J. Jung. "A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents." Journal of the Korean Chemical Society 49.6 (2005): 609-614.
  • Khalid, M., et al. "Synthesis of Weinreb and their Derivatives (A Review)." Oriental Journal of Chemistry 36.2 (2020): 206-219.
  • Supporting Information. MPG.PuRe. (n.d.). Retrieved from [Link]

  • Reich, H. J. "Reactivity of Individual Organolithium Aggregates: A RINMR Study of n-Butyllithium and 2-Methoxy-6-(methoxymethyl)phenyllithium.

Sources

A Comparative Guide to the Mass Spectrometry Analysis of N-Methoxy-N,3-dimethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the formation of amide bonds is a cornerstone reaction, pivotal in the construction of a vast array of molecules, from pharmaceuticals to advanced materials. Among the methodologies to create these crucial linkages, the synthesis of N-methoxy-N-methylamides, or Weinreb amides, stands out for its unique stability and versatility.[1][2] This guide provides an in-depth analysis of the synthesis of a specific Weinreb amide, N-Methoxy-N,3-dimethylbenzamide, with a primary focus on its characterization by mass spectrometry.

We will objectively compare the synthesis of this target molecule with alternative amide formation strategies, supported by experimental data and established analytical principles. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of reaction monitoring and product characterization in modern organic synthesis.

The Weinreb Amide: A Stable Intermediate for Ketone Synthesis

The Weinreb amide, first reported in 1981, serves as a remarkable intermediate in organic synthesis.[2] Its key advantage lies in its reaction with organometallic reagents to produce ketones or aldehydes without the common problem of over-addition that plagues reactions with other acyl compounds.[3] This controlled reactivity is attributed to the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic addition.[1][2]

The synthesis of this compound, our model compound, typically involves the coupling of 3-methylbenzoic acid with N,O-dimethylhydroxylamine. This can be achieved through various coupling reagents or by first converting the carboxylic acid to a more reactive species like an acid chloride.[3]

Mass Spectrometry Analysis of this compound

Mass spectrometry (MS) is an indispensable tool for confirming the successful synthesis of the target amide and for identifying potential impurities. When coupled with a separation technique like liquid chromatography (LC-MS), it provides a comprehensive profile of the reaction mixture.

Expected Molecular Ions

For this compound (C₁₀H₁₃NO₂), with a molecular weight of 179.22 g/mol , the following protonated molecular ions are expected in positive ion mode electrospray ionization (ESI):

Ion SpeciesCalculated m/z
[M+H]⁺180.1025
[M+Na]⁺202.0844
Characteristic Fragmentation Patterns

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecular ion. A common fragmentation pathway for amides is the cleavage of the amide bond (N-CO).[4][5] For this compound, the fragmentation of the [M+H]⁺ ion is expected to yield key fragment ions that can be used for structural confirmation. The primary fragmentation involves the cleavage of the N-CO bond, resulting in the formation of an acylium cation.[4][5]

Table 1: Predicted Key MS/MS Fragments of [C₁₀H₁₄NO₂]⁺ (m/z 180.10)

Fragment Ion (m/z)StructureDescription
119.0497[C₈H₇O]⁺Acylium ion formed by cleavage of the amide C-N bond. This is a characteristic fragment for 3-methylbenzoyl derivatives.
61.0551[C₂H₇NO]⁺Fragment corresponding to the protonated N,O-dimethylhydroxylamine portion.

The presence of the m/z 119 fragment is particularly diagnostic, as it represents the 3-methylbenzoyl moiety of the molecule.[6]

Experimental Workflow for LC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of a crude reaction mixture from the synthesis of this compound.

LC-MS Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis start Crude Reaction Mixture dilute Dilute with Acetonitrile/Water start->dilute filter Filter through 0.22 µm Syringe Filter dilute->filter inject Inject onto C18 Column filter->inject gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) inject->gradient esi Electrospray Ionization (ESI+) gradient->esi full_scan Full Scan MS (m/z 100-500) esi->full_scan msms Tandem MS (MS/MS) on m/z 180.1 full_scan->msms eic Extract Ion Chromatogram (EIC for m/z 180.1) msms->eic spectrum Analyze Mass Spectrum (Confirm [M+H]⁺ and [M+Na]⁺) eic->spectrum fragmentation Analyze MS/MS Spectrum (Confirm Fragments) spectrum->fragmentation

Caption: Workflow for LC-MS analysis of this compound.

Protocol for LC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the crude reaction mixture.

    • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.

    • Vortex the sample to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an LC vial.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500 for full scan analysis.

    • Data-Dependent Acquisition: Trigger MS/MS fragmentation on the most intense ions in each full scan, with a specific inclusion for m/z 180.1.

    • Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) for fragmentation to observe a rich spectrum of fragment ions.

Comparison with Alternative Amide Synthesis Methods

While the Weinreb amide synthesis is highly effective, it is important to consider alternative methods for forming the amide bond from 3-methylbenzoic acid and their respective analytical challenges.

Method 1: Direct Amidation using Coupling Reagents

A common alternative is the direct coupling of 3-methylbenzoic acid with an amine (in this case, N,O-dimethylhydroxylamine) using a carbodiimide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[7]

  • Advantages: This is a one-pot reaction that is often high-yielding and proceeds under mild conditions.[8]

  • MS Analysis Considerations: The reaction mixture will contain byproducts from the coupling reagents (e.g., EDC urea byproduct). While these are typically removed during workup, their presence in the crude mixture can complicate the analysis. It is crucial to know their molecular weights to avoid misinterpretation of the mass spectrum.

Method 2: Acyl Chloride Formation Followed by Amination

This classic two-step method involves converting 3-methylbenzoic acid to 3-methylbenzoyl chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with N,O-dimethylhydroxylamine.[][10]

  • Advantages: Acyl chlorides are highly reactive, often leading to rapid and complete conversion to the amide.[]

  • MS Analysis Considerations: This method can introduce different sets of byproducts. For instance, incomplete reaction of the acyl chloride can lead to its hydrolysis back to the carboxylic acid during aqueous workup. The high reactivity can also sometimes lead to side reactions if not carefully controlled.

Method 3: Direct Amidation Catalyzed by Boric Acid

A greener alternative involves the direct reaction of the carboxylic acid and amine, catalyzed by boric acid, with removal of water.

  • Advantages: This method is more atom-economical and avoids the use of often hazardous and wasteful coupling reagents.

  • MS Analysis Considerations: The reaction is typically driven to completion by removing water, often through azeotropic distillation. The MS analysis of the crude reaction mixture is generally cleaner, with the main components being the starting materials and the desired product.

Table 2: Comparison of Synthesis Methods and MS Analysis Implications

MethodKey ReagentsCommon Byproducts for MS AnalysisKey Advantages
Weinreb Synthesis (via Coupling Reagent) 3-methylbenzoic acid, N,O-dimethylhydroxylamine, EDC/HOBtEDC-urea, HOBt-related speciesMild conditions, high yields
Weinreb Synthesis (via Acyl Chloride) 3-methylbenzoic acid, Thionyl chloride, N,O-dimethylhydroxylamineResidual 3-methylbenzoic acid (from hydrolysis)High reactivity, often clean conversion
Direct Amidation (Boric Acid Catalyzed) 3-methylbenzoic acid, N,O-dimethylhydroxylamine, Boric acidMinimal byproductsAtom-economical, "green" approach

Conclusion

The synthesis of this compound is a valuable process in organic synthesis, and its success is critically dependent on robust analytical characterization. Mass spectrometry, particularly LC-MS, provides an unparalleled level of detail for confirming the identity of the desired product and for identifying potential impurities arising from the chosen synthetic route.

By understanding the expected fragmentation patterns of the target molecule and the potential byproducts from different synthetic methodologies, researchers can confidently monitor their reactions, optimize conditions, and ensure the purity of their final products. This guide serves as a foundational resource for scientists and professionals in the field, enabling more efficient and informed decision-making in their synthetic endeavors.

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  • Synthesis of Weinreb and their Derivatives (A Review). (2020-04-22). Oriental Journal of Chemistry.
  • Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal.
  • Weinreb ketone synthesis. Wikipedia.
  • An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc.
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  • LCMS of primary amides. (2013-07-26).
  • (PDF) Direct Synthesis of Amides from Nonactivated Carboxylic Acids using Urea as Nitrogen Source and Mg(NO 3 ) 2 or Imidazole as Catalysts. (2020-05-16).
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  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. (2020-05-19). RSC Publishing.
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  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbam
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A Comparative Guide to Acylating Agents: The Superior Selectivity of N-Methoxy-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the acylation reaction—the introduction of an acyl group (R-C=O) into a molecule—stands as a cornerstone transformation for constructing complex molecular architectures found in pharmaceuticals and fine chemicals.[1][2][3] The choice of the acylating agent is a critical decision that dictates the reaction's efficiency, selectivity, and overall success. While highly reactive agents like acyl chlorides offer rapid transformations, they often suffer from a critical drawback: over-addition. This guide provides an in-depth comparison of N-Methoxy-N,3-dimethylbenzamide, a specialized Weinreb amide, against traditional acylating agents, demonstrating its superior efficiency in achieving controlled, high-yield synthesis of ketones and aldehydes.

The Challenge of Over-Addition with Traditional Acylating Agents

The reactivity of common carboxylic acid derivatives follows a well-established hierarchy: Acyl Chlorides > Acid Anhydrides > Esters > Amides.[4][5] This high reactivity, particularly in the case of acyl chlorides and anhydrides, becomes problematic when using potent nucleophiles such as Grignard or organolithium reagents.

The direct transformation of these traditional acylating agents into ketones is often plagued by low yields because the ketone product is itself highly reactive towards the organometallic reagent.[6][7][8] This leads to a second nucleophilic attack, or "over-addition," resulting in the formation of a tertiary alcohol as an undesired byproduct.[9][10] Controlling the reaction to stop at the ketone stage is exceptionally difficult, even with precise stoichiometric control of the nucleophile.

G RCOR_Cl Acyl Chloride (R-COCl) Tetrahedral_1 Tetrahedral Intermediate RCOR_Cl->Tetrahedral_1 1. Nucleophilic Attack R_MgX_1 Organometallic Reagent (R'-MgX) Ketone Ketone Intermediate (Highly Reactive) Tetrahedral_2 Alkoxide Intermediate Ketone->Tetrahedral_2 3. Second Nucleophilic Attack (Undesired) R_MgX_2 Organometallic Reagent (R'-MgX, 2nd eq.) Tertiary_Alcohol Tertiary Alcohol (Over-addition Product) Tetrahedral_1->Ketone 2. Elimination of Cl⁻ Tetrahedral_2->Tertiary_Alcohol 4. Workup (H₃O⁺)

Caption: Reaction pathway of an acyl chloride with an organometallic reagent, leading to over-addition.

This compound: A Paradigm of Controlled Acylation

This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides.[6] These reagents were specifically designed to overcome the over-addition problem. Their remarkable efficiency stems from a unique mechanistic feature: the formation of a highly stable, five-membered cyclic tetrahedral intermediate upon nucleophilic addition.[6][7][8][9]

This stability is conferred by the chelation of the metal atom (from the organometallic reagent) between the carbonyl oxygen and the N-methoxy oxygen.[9] This chelated intermediate is exceptionally stable at low temperatures and does not collapse to the ketone until an aqueous workup is performed.[9] By the time the ketone is formed, all of the potent nucleophile has been consumed or quenched, thus preventing any possibility of a second addition. This mechanism allows for the clean and high-yield synthesis of ketones.[8][11][12]

G Weinreb_Amide This compound Stable_Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Stable_Intermediate 1. Nucleophilic Attack R_MgX Organometallic Reagent (R'-MgX) Ketone Ketone Product (High Yield) Stable_Intermediate->Ketone 2. Hydrolysis No_Overaddition No Over-addition Stable_Intermediate->No_Overaddition Prevents collapse to reactive ketone Workup Aqueous Workup (H₃O⁺)

Caption: The Weinreb amide mechanism prevents over-addition via a stable chelated intermediate.

Performance Comparison of Acylating Agents

The choice of an acylating agent is a trade-off between reactivity, selectivity, cost, and ease of handling.[4] The following table summarizes the key performance differences.

FeatureThis compound (Weinreb Amide)Acyl ChlorideAcid Anhydride
Reactivity Moderate; requires strong nucleophiles (e.g., organometallics)Very HighHigh
Selectivity (Ketone Synthesis) Excellent; stops cleanly at the ketone stage.[8][10]Poor; prone to over-addition to form tertiary alcohols.[9]Poor to Moderate; also susceptible to over-addition.
Key Advantage Prevents over-addition, allowing for high-yield synthesis of ketones and aldehydes.[6][13]High reactivity allows for acylation of unreactive substrates.[4]Safer to handle than acyl chlorides; non-corrosive byproduct.[1][4]
Byproducts N,O-dimethylhydroxylamine (water-soluble)Corrosive HCl gas.[4]Carboxylic acid (can sometimes be recycled).[4]
Handling Generally stable, benchtop reagents.Highly moisture-sensitive, corrosive, requires careful handling.[4]Moisture-sensitive, but less so than acyl chlorides.
Common Applications Synthesis of ketones from organometallics; synthesis of aldehydes via hydride reduction.[9][11]Esterification, amidation, Friedel-Crafts acylation.Esterification and amidation, often used in industrial settings.[4]

Experimental Protocols: A Comparative Workflow

To illustrate the practical difference, we present comparative protocols for the synthesis of a benzophenone derivative.

G cluster_0 Pathway A: Weinreb Amide Method cluster_1 Pathway B: Acyl Chloride Method A1 Dissolve Weinreb Amide in THF, cool to 0°C A2 Add Grignard Reagent (e.g., PhMgBr) A1->A2 A3 Stir for 1-2h at 0°C A2->A3 A4 Quench with aq. NH₄Cl A3->A4 A5 Extract & Purify A4->A5 A_Out High Yield of Ketone A5->A_Out B1 Dissolve Acyl Chloride in THF, cool to -78°C B2 Add Grignard Reagent (e.g., PhMgBr) very slowly B1->B2 B3 Stir for 30min at -78°C B2->B3 B4 Quench with aq. NH₄Cl B3->B4 B5 Extract & Purify B4->B5 B_Out Mixture of Ketone and Tertiary Alcohol B5->B_Out

Caption: Comparative workflow for ketone synthesis highlighting the superior outcome of the Weinreb amide route.

Protocol 1: Synthesis of 3-Methylbenzophenone via Weinreb Amide

This protocol demonstrates the controlled synthesis of a ketone using this compound.

Materials:

  • This compound

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Dissolve the amide in anhydrous THF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add phenylmagnesium bromide (1.1 eq) dropwise to the stirred solution over 10 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired 3-methylbenzophenone.

Expected Outcome: High yield (>90%) of the ketone product with minimal to no tertiary alcohol byproduct.

Protocol 2: Synthesis of 3-Methylbenzophenone via Acyl Chloride (Illustrative)

This protocol illustrates the challenge of controlling the reaction with a more reactive acylating agent.

Materials:

  • 3-Methylbenzoyl chloride

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 3-methylbenzoyl chloride (1.0 eq).

  • Dissolve the acyl chloride in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add phenylmagnesium bromide (1.0 eq) very slowly dropwise to the stirred solution. Strict temperature and addition rate control is critical.

  • Stir the reaction at -78 °C for 30 minutes.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature, then extract with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Expected Outcome: A mixture of the desired 3-methylbenzophenone and the over-addition product, (3-methylphenyl)diphenylmethanol. The ratio is highly sensitive to reaction conditions.

Conclusion

This compound and other Weinreb amides represent a significant advancement in acylation chemistry, particularly for the synthesis of ketones and aldehydes. While acyl chlorides and acid anhydrides are powerful reagents for many transformations, their high reactivity is a liability when paired with strong organometallic nucleophiles, frequently leading to undesired over-addition.[4][6][8]

The unique ability of the Weinreb amide to form a stable, chelated tetrahedral intermediate effectively circumvents this issue, providing a reliable and high-yield pathway to mono-acylated products.[7][9] For researchers, scientists, and drug development professionals, the use of Weinreb amides like this compound offers a superior level of control and efficiency, making it an indispensable tool for modern organic synthesis.

References

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advantages of using "N-Methoxy-N,3-dimethylbenzamide" over acid chlorides for ketone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of ketones is a foundational element of molecular construction. The choice of acylating agent is a critical decision point that dictates the efficiency, selectivity, and overall success of the synthetic route. This guide provides an in-depth comparison between N-Methoxy-N,3-dimethylbenzamide, a specific type of Weinreb amide, and traditional acid chlorides for ketone synthesis, supported by mechanistic insights and experimental considerations.

The enduring challenge in ketone synthesis via the acylation of organometallic reagents is the propensity for over-addition. The ketone product, being reactive itself, can undergo a second nucleophilic attack to yield a tertiary alcohol. This common side reaction complicates purification and reduces the yield of the desired ketone. While acid chlorides are highly reactive and widely used acylating agents, their application with potent nucleophiles like Grignard and organolithium reagents is often plagued by this over-addition issue.

The Weinreb-Nahm ketone synthesis, introduced in 1981, presented a robust solution to this problem through the use of N-methoxy-N-methylamides (Weinreb amides). These amides react with organometallic reagents to form a stable tetrahedral intermediate, which resists further nucleophilic attack until a deliberate acidic workup. This controlled reactivity is the cornerstone of the Weinreb amide's advantage.

At the Core of Control: Mechanistic Differences

The distinct outcomes when using Weinreb amides versus acid chlorides stem from the stability of the respective tetrahedral intermediates formed upon nucleophilic attack.

With an acid chloride , the initial addition of an organometallic reagent (e.g., a Grignard reagent) forms a tetrahedral intermediate. However, the chloride ion is an excellent leaving group, leading to the rapid collapse of this intermediate to form a ketone. This newly formed ketone is often more reactive than the starting acid chloride, leading to a second, often undesired, addition of the organometallic reagent to form a tertiary alcohol.

In contrast, the reaction of an organometallic reagent with a Weinreb amide , such as this compound, proceeds through a different pathway. The resulting tetrahedral intermediate is stabilized by chelation between the metal cation (from the Grignard or organolithium reagent) and the methoxy and carbonyl oxygens. This stable, five-membered cyclic intermediate does not readily collapse to the ketone. It remains intact at low temperatures until an aqueous acid workup is performed, which then hydrolyzes the intermediate to cleanly provide the desired ketone. This chelation-driven stability is the key to preventing the over-addition that plagues reactions with acid chlorides.

G cluster_0 Weinreb Amide Pathway cluster_1 Acid Chloride Pathway Weinreb Amide Weinreb Amide Stable Chelated Intermediate Stable Chelated Intermediate Weinreb Amide->Stable Chelated Intermediate + R'-M Organometallic Reagent_W R'-M Ketone_W Ketone Stable Chelated Intermediate->Ketone_W Acid Workup No Over-addition No further reaction until workup Acid Workup H3O+ Acid Chloride Acid Chloride Unstable Intermediate Unstable Intermediate Acid Chloride->Unstable Intermediate + R'-M Organometallic Reagent_A R'-M Ketone_A Ketone Unstable Intermediate->Ketone_A Collapse Tertiary Alcohol Tertiary Alcohol Ketone_A->Tertiary Alcohol Over-addition Over-addition + R'-M

Caption: Reaction pathways for ketone synthesis.

Comparative Analysis: A Head-to-Head Look

FeatureThis compound (Weinreb Amide)Acid Chloride
Selectivity Excellent. The stable intermediate effectively prevents over-addition, leading to high yields of the desired ketone.Poor to moderate. Prone to over-addition, yielding tertiary alcohols as significant byproducts, especially with highly reactive organometallics.
Functional Group Tolerance High. The milder reaction conditions and stability of the amide allow for the presence of a wider range of functional groups in both the amide and the organometallic reagent.Limited. The high reactivity of acid chlorides can lead to side reactions with sensitive functional groups.
Stability & Handling Generally stable, crystalline solids that can be purified by chromatography and stored.Highly reactive and often moisture-sensitive. They can be difficult to handle and purify, and are typically used immediately after preparation.
Reaction Workup Typically straightforward, involving an acidic quench followed by extraction. Purification is often simpler due to the cleaner reaction profile.Can be more complex due to the presence of the tertiary alcohol byproduct, often requiring careful chromatography for separation.
Versatility Broadly applicable. Can be prepared from carboxylic acids, acid chlorides, esters, and other derivatives and react with a wide array of organometallic reagents.Primarily used with less reactive organometallics like organocuprates (Gilman reagents) to achieve better selectivity for ketones.

Experimental Protocols: A Practical Perspective

The following are generalized, illustrative protocols to highlight the procedural differences.

Protocol 1: Ketone Synthesis via this compound

G start Start prep_amide Prepare Weinreb Amide (e.g., from acid chloride and N,O-dimethylhydroxylamine HCl) start->prep_amide dissolve_amide Dissolve Weinreb Amide in THF prep_amide->dissolve_amide cool_solution Cool to 0 °C dissolve_amide->cool_solution add_grignard Add Grignard Reagent (e.g., Phenylmagnesium bromide) cool_solution->add_grignard warm_rt Warm to Room Temperature add_grignard->warm_rt quench Quench with aq. HCl warm_rt->quench extract Extract with Ether quench->extract purify Purify by Chromatography extract->purify end End purify->end

Caption: Workflow for ketone synthesis using a Weinreb amide.

Step-by-Step Methodology:

  • Preparation of the Weinreb Amide: The corresponding acid chloride (e.g., 3-methylbenzoyl chloride) is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine.

  • Reaction with Organometallic Reagent: The purified this compound is dissolved in an anhydrous ether solvent, such as THF, and cooled in an ice bath.

  • The Grignard or organolithium reagent is added dropwise to the cooled solution.

  • The reaction is allowed to stir and warm to room temperature.

  • Workup and Purification: The reaction is carefully quenched with an aqueous acid solution (e.g., 1M HCl).

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is then purified, typically by flash column chromatography, to yield the pure ketone.

Protocol 2: Ketone Synthesis via Acid Chloride

Step-by-Step Methodology:

  • Preparation of the Acid Chloride: The carboxylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is often used immediately without extensive purification.

  • Reaction with Organometallic Reagent: The acid chloride is dissolved in an anhydrous ether solvent and cooled to a low temperature (e.g., -78 °C).

  • A less reactive organometallic reagent, such as a Gilman reagent (an organocuprate), is added slowly to minimize over-addition. The use of Grignard or organolithium reagents is likely to result in significant tertiary alcohol formation.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product mixture is extracted, and the organic layer is processed.

  • Purification by flash column chromatography is almost always necessary to separate the desired ketone from the tertiary alcohol byproduct and any unreacted starting material.

Conclusion: Making an Informed Choice

While acid chlorides are potent reagents that have their place in organic synthesis, their utility for the clean synthesis of ketones with highly nucleophilic organometallic reagents is limited by the persistent issue of over-addition. The use of this compound and other Weinreb amides offers a far superior level of control, precision, and reliability. The stability of the chelated tetrahedral intermediate is the key mechanistic feature that prevents the formation of tertiary alcohol byproducts, leading to higher yields of the desired ketone and simplifying purification. For researchers in drug development and complex molecule synthesis, where high yields and clean reaction profiles are paramount, the Weinreb amide approach represents a more robust and often advantageous strategy.

References

  • Weinreb ketone synthesis. Wikipedia. Available at: [Link]

  • Conversion of Acid Chlorides to Ketones. Chemistry Steps. Available at: [Link]

  • Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. UT Dallas Treasures. Available at: [Link]

  • Milstein, D., & Stille, J. K. (1979). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 101(17), 4992–4998. Available at: [Link]

  • Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor. Available at: [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(8), 1533. Available at: [Link]

  • Milstein, D., & Stille, J. K. (1978). Mild, selective, general method of ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. The Journal of Organic Chemistry, 43(14), 2949–2950. Available at: [Link]

  • Weinreb Ketone Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ketone or aldehyde synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Acid Chloride to Ketone: Videos & Practice Problems. Pearson. Available at: [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Oriental Journal of Chemistry, 36(2), 206-219. Available at: [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. Available at: [Link]

  • Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429. Available at: [Link]

  • Li, G., & Szostak, M. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18(16), 3143-3148. Available at: [Link]

  • The Weinreb amide method is a good way to prepare ketones in high yields...

A Comparative Guide to Acylation: N-Methoxy-N,3-dimethylbenzamide vs. Esters in Organometallic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in synthetic and medicinal chemistry, the precise formation of carbon-carbon bonds to create ketones is a foundational challenge. The choice of acylating agent is critical, dictating reaction efficiency, selectivity, and overall yield. This guide provides an in-depth, objective comparison between N-methoxy-N,3-dimethylbenzamide, a representative Weinreb amide, and traditional esters in their reactions with organometallic reagents. We will explore the underlying mechanistic differences that govern their reactivity and provide practical, data-driven insights to inform your synthetic strategies.

The Challenge of Ketone Synthesis: Overcoming Over-addition

The synthesis of ketones via the reaction of an acyl derivative with a potent nucleophile, such as a Grignard or organolithium reagent, is a classic transformation. However, it is fraught with a significant challenge: over-addition.[1][2] When using common acylating agents like esters or acid chlorides, the reaction often proceeds past the desired ketone stage to form a tertiary alcohol.[3][4] This occurs because the ketone product is typically more reactive than the starting ester, leading to a rapid second nucleophilic attack.[5][6]

This guide will illuminate how the unique structure of the Weinreb amide, exemplified by this compound, elegantly circumvents this fundamental problem, offering a reliable and high-yielding pathway to ketones.[7][8]

Mechanistic Divergence: The Tale of Two Intermediates

The stark difference in reaction outcomes between Weinreb amides and esters lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack.

The Unstable Ester Intermediate

When an organometallic reagent (R'-M) attacks an ester, it forms a tetrahedral intermediate. This intermediate is unstable and readily collapses, expelling the alkoxy group (-OR) to generate a ketone.[9][10] As the ketone is more electrophilic than the starting ester, it is immediately consumed by a second equivalent of the organometallic reagent, leading to the tertiary alcohol.[3][6] Controlling the stoichiometry is often futile, resulting in a mixture of products.[1]

graph TD; subgraph "Ester Reaction Pathway" A[Ester] -- "+ R'-M (e.g., Grignard)" --> B(Unstable Tetrahedral Intermediate); B -- "- R-OM" --> C{Ketone}; C -- "+ R'-M (Fast)" --> D(Alkoxide Intermediate); D -- "Aqueous Workup" --> E(Tertiary Alcohol); end Caption: Reaction of an ester with an organometallic reagent.
The Stable Weinreb Amide Intermediate

In 1981, Steven M. Weinreb and Steven Nahm reported a method to synthesize ketones using N-methoxy-N-methylamides (now known as Weinreb-Nahm amides).[1] The key to this methodology is the formation of a highly stable, five-membered chelated tetrahedral intermediate upon addition of the organometallic reagent.[7][11] The metal cation (e.g., MgX⁺ or Li⁺) is coordinated by both the newly formed alkoxide oxygen and the N-methoxy oxygen.[1] This chelation stabilizes the intermediate, preventing its collapse until a deliberate aqueous workup is performed at low temperature.[1][12] This stability effectively protects the carbonyl group from a second nucleophilic attack.

graph TD; subgraph "Weinreb Amide Reaction Pathway" A[/"This compound (Weinreb Amide)"/] -- "+ R'-M (e.g., Grignard)" --> B(/"Stable Chelated Tetrahedral Intermediate"/); B -- "Aqueous Workup" --> C{/"Ketone"/}; B -.-> D((No Further Reaction)); end Caption: Reaction of a Weinreb amide with an organometallic reagent.

Performance Comparison: A Data-Driven Overview

The theoretical advantages of Weinreb amides translate into demonstrably superior experimental outcomes for ketone synthesis.

FeatureThis compound (Weinreb Amide)Typical Ester (e.g., Methyl Benzoate)
Primary Product Ketone[13]Tertiary Alcohol[4][9]
Over-addition Suppressed due to stable chelated intermediate[1][2]Major side reaction, difficult to control[3][5]
Typical Yields Generally high (often >80% for the ketone)[8][13]High for the tertiary alcohol, low for the ketone
Stoichiometry Reacts cleanly with ~1 equivalent of organometallic[4]Requires at least 2 equivalents for full conversion to alcohol[6]
Intermediate Stability Stable at low temperatures[1][14]Highly unstable, transient[9][]
Functional Group Tolerance Broad, tolerates many functional groups[1][7]Limited by the high reactivity of the organometallic reagent

Experimental Protocols

To illustrate the practical application of these principles, we provide representative, step-by-step protocols for the synthesis of a ketone.

Protocol 1: Synthesis of a Ketone using a Weinreb Amide

This protocol details the preparation of a Weinreb amide from a carboxylic acid, followed by its reaction with a Grignard reagent.

Part A: Preparation of this compound

graph TD; subgraph "Workflow: Weinreb Amide Synthesis" A["3-Methylbenzoic Acid
  • Coupling Agent (e.g., CDI)"] --> B{"Activated Intermediate"}; B -- "+ N,O-Dimethylhydroxylamine HCl
  • Base (e.g., NMM)" --> C["this compound"]; end Caption: General workflow for Weinreb amide synthesis.
  • Activation: To a stirred solution of 3-methylbenzoic acid (1.0 mmol) in an anhydrous solvent like THF or DCM (10 mL) at 0 °C, add a coupling agent such as N,N'-carbonyldiimidazole (CDI) (1.1 mmol).[16] Allow the mixture to stir for 30-60 minutes at 0 °C to form the activated acyl-imidazole intermediate.

  • Coupling: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 mmol) in the same anhydrous solvent and neutralize it with a non-nucleophilic base like N-methylmorpholine (NMM) (1.1 mmol) at 0 °C.[16][17]

  • Reaction: Add the neutralized hydroxylamine solution to the activated carboxylic acid solution dropwise at 0 °C.

  • Completion & Workup: Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC). Perform a standard aqueous workup followed by extraction and purification (e.g., column chromatography) to isolate the pure this compound.

Part B: Reaction with a Grignard Reagent

  • Setup: Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to 0 °C or -78 °C.

  • Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 mmol) dropwise to the stirred solution, maintaining the low temperature.

  • Quenching: After the addition is complete and the reaction has stirred for an appropriate time (typically 1-2 hours), quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or 1M HCl at the low temperature.[1]

  • Isolation: Allow the mixture to warm to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography to yield the desired ketone.

Protocol 2: Reaction of an Ester with a Grignard Reagent

This protocol demonstrates the typical outcome when an ester is subjected to a Grignard reagent, leading to a tertiary alcohol.

  • Setup: Dissolve methyl 3-methylbenzoate (1.0 mmol) in anhydrous diethyl ether or THF (10 mL) in a flame-dried flask under an inert atmosphere and cool to 0 °C.

  • Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 2.2 mmol ) dropwise to the stirred solution. An excess is used to ensure complete conversion.[4][6]

  • Quenching: After stirring for 1-2 hours at 0 °C or room temperature, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Isolation: Perform a standard aqueous workup and extraction as described in Protocol 1, Part B. Purification will yield the corresponding tertiary alcohol as the major product.[9]

Conclusion: A Clear Choice for Controlled Ketone Synthesis

While esters are fundamental building blocks in organic chemistry, their utility in synthesizing ketones with highly reactive organometallics is severely limited by the over-addition problem.[5][11] The this compound, as a representative Weinreb amide, provides a robust and reliable alternative. Its ability to form a stable, chelated intermediate effectively halts the reaction at the ketone stage, ensuring high yields and clean conversions.[1][7] For researchers in drug development and complex molecule synthesis, where precision and yield are paramount, the Weinreb amide methodology represents a superior and often essential tool for the controlled construction of ketone functionalities.

References

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  • Soderberg, T. (2020, May 30). 13.9: Organometallic Reagents in Alcohol Synthesis. Chemistry LibreTexts. [Link]

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  • Pearson+. (n.d.). Grignard reagents add to carbonate esters as they add to other esters. Retrieved from [Link]

  • Química Organica.org. (n.d.). Reaction of esters with organometallics. Retrieved from [Link]

  • Sutorik, H., & Scheschkewitz, D. (2004). Tetrahedral Intermediates in Reactions of Carboxylic Acid Derivatives with Nucleophiles. European Journal of Organic Chemistry, 2004(22), 4535-4550. [Link]

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cost-benefit analysis of using "N-Methoxy-N,3-dimethylbenzamide" in multi-step synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and complex molecule synthesis, the choice of synthetic intermediates is a critical decision point, balancing efficiency, cost, and robustness. The Weinreb amide, a class of N-methoxy-N-methylamides, has long been a stalwart for the preparation of ketones and aldehydes, prized for its ability to temper the reactivity of potent organometallic reagents and prevent over-addition. This guide provides an in-depth cost-benefit analysis of a specific Weinreb amide, N-Methoxy-N,3-dimethylbenzamide , offering a comparative look at its synthesis, application, and viable alternatives in multi-step synthetic campaigns.

The Strategic Advantage of this compound

This compound serves as a valuable precursor to a variety of substituted aromatic ketones. The core advantage of employing this Weinreb amide lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium reagents). This stability is attributed to the chelation of the metal cation by the methoxy and carbonyl oxygen atoms, which prevents the collapse of the intermediate and subsequent second addition of the nucleophile, a common pitfall with more reactive acylating agents like acid chlorides or esters. The presence of the 3-methyl group on the aromatic ring can also subtly influence the electronic and steric properties of the molecule, potentially impacting downstream reactions.

Cost Analysis: A Tale of Two Syntheses

The economic viability of utilizing this compound hinges on the cost of its preparation. Below is a comparative cost analysis for synthesizing the intermediate, followed by its conversion to a ketone. Prices are estimates based on current market values and may vary by supplier and scale.

Table 1: Estimated Reagent Costs for the Synthesis of this compound and a Subsequent Ketone

ReagentMolecular Weight ( g/mol )Density (g/mL)Estimated Cost (per unit)Amount per 10 mmol ReactionEstimated Cost per Reaction
Synthesis of this compound
3-Methylbenzoic acid136.15-~$0.20/g[1][2]1.36 g$0.27
Oxalyl chloride126.931.455~$1.41/g[3]1.0 mL (1.46 g)$2.06
or Thionyl chloride118.971.636~$0.39/g[4][5]0.9 mL (1.47 g)$0.57
N,O-Dimethylhydroxylamine HCl97.56-~$7.47/g[6][7]1.07 g$8.00
Pyridine79.100.982~$0.15/mL1.2 mL$0.18
Dichloromethane (DCM)84.931.326~$0.05/mL~40 mL$2.00
Ketone Synthesis
This compound179.22-Synthesized1.79 g-
Phenylmagnesium bromide (3.0 M in Et₂O)181.31-~$0.80/mL4.0 mL$3.20
Tetrahydrofuran (THF)72.110.889~$0.10/mL~30 mL$3.00
Total Estimated Cost (Oxalyl Chloride Route) ~$18.71
Total Estimated Cost (Thionyl Chloride Route) ~$17.22

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and subsequent reaction of this compound. These protocols are designed to be self-validating, with clear steps and rationale.

Synthesis of this compound

This two-step, one-pot procedure involves the conversion of 3-methylbenzoic acid to its acid chloride, followed by amidation with N,O-dimethylhydroxylamine.

Workflow Diagram:

SynthesisWorkflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation Start 3-Methylbenzoic acid in DCM Reagent1 Oxalyl Chloride (or Thionyl Chloride) + cat. DMF Start->Reagent1 0 °C to rt Intermediate 3-Methylbenzoyl chloride Reagent1->Intermediate Stir 2h Amine N,O-Dimethylhydroxylamine HCl + Pyridine in DCM Intermediate->Amine 0 °C Workup Aqueous Workup & Purification Amine->Workup Stir overnight Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound.

Protocol:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 3-methylbenzoic acid (1.36 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 20 mL).

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Slowly add oxalyl chloride (1.0 mL, 11.5 mmol) or thionyl chloride (0.9 mL, 12.3 mmol) dropwise. Causality: The acid chloride is a more reactive electrophile for the subsequent amidation. Oxalyl chloride is often preferred for its cleaner reaction profile, as the byproducts (CO, CO₂, HCl) are gaseous.

  • Allow the reaction to warm to room temperature and stir for 2 hours, at which point the solution should become clear.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol) in anhydrous DCM (20 mL) and cool to 0 °C.

  • Slowly add pyridine (1.2 mL, 15.0 mmol) to the N,O-dimethylhydroxylamine hydrochloride suspension. Causality: Pyridine acts as a base to neutralize the HCl salt of the hydroxylamine and the HCl generated during the amidation.

  • Cool the acid chloride solution back to 0 °C and slowly add the N,O-dimethylhydroxylamine/pyridine mixture via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with 20 mL of water. Separate the organic layer, and wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield this compound as a colorless oil. (Expected yield: 85-95%).

Synthesis of 3-Methylphenyl Phenyl Ketone

This protocol details the reaction of the synthesized Weinreb amide with a Grignard reagent.

Reaction Mechanism:

ReactionMechanism Weinreb This compound Intermediate Chelated Tetrahedral Intermediate Weinreb->Intermediate + Grignard PhMgBr Grignard->Intermediate Workup H₃O⁺ Workup Intermediate->Workup Stable at low temp. Ketone 3-Methylphenyl Phenyl Ketone Workup->Ketone

Caption: Mechanism of Weinreb ketone synthesis.

Protocol:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add the synthesized this compound (1.79 g, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (4.0 mL of a 3.0 M solution in Et₂O, 12.0 mmol) dropwise. Causality: The Grignard reagent is a potent nucleophile. The reaction is performed at low temperature to maintain the stability of the tetrahedral intermediate.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl (20 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 5-15% ethyl acetate in hexanes) to yield 3-methylphenyl phenyl ketone. (Expected yield: 80-90%).

Comparative Analysis with Alternatives

While the Weinreb amide approach is robust, several alternatives exist for the synthesis of ketones from carboxylic acids.

Table 2: Performance Comparison of Ketone Synthesis Methods

MethodKey ReagentsTypical Yield (%)Functional Group ToleranceKey AdvantagesKey Disadvantages
This compound (Weinreb Amide) Organometallic Reagent (Grignard, Organolithium)80-95%Good to Excellent[8]High yields, prevents over-addition, reliable.Two-step process, cost of N,O-dimethylhydroxylamine HCl.
Morpholine Amide Organometallic Reagent (Grignard, Organolithium)75-90%GoodLower cost of morpholine, good yields.[9][10][11]Can be less reactive than Weinreb amides.[11]
Direct reaction with Organolithiums Organolithium Reagent (2 equivalents)70-90%[12][13]ModerateOne-step from carboxylic acid.Requires 2 equivalents of organolithium, limited functional group tolerance.[14][15]
Photoredox/Nickel Dual Catalysis Alkyltrifluoroborates, Ir photocatalyst, Ni catalyst60-90%[14][16][17][18]ExcellentVery mild conditions, excellent functional group tolerance.[18]Requires specialized catalysts, may not be suitable for all substrates.
Morpholine Amides: The Economical Alternative

N-acyl morpholines are an attractive alternative to Weinreb amides, primarily due to the significantly lower cost of morpholine compared to N,O-dimethylhydroxylamine.[9][10][11] The synthetic procedure is analogous to that of Weinreb amides. While generally providing good to excellent yields, in some cases, they may exhibit lower reactivity.

Direct Conversion with Organolithiums: The Expedient Route

The direct reaction of a carboxylic acid with two or more equivalents of an organolithium reagent can be a quick and efficient one-step method to synthesize ketones.[12][13] The first equivalent acts as a base to deprotonate the carboxylic acid, while the second adds to the carboxylate to form a stable dianionic intermediate that collapses to the ketone upon acidic workup. However, this method's aggressive nature limits its compatibility with sensitive functional groups.[14][15]

Modern Catalytic Methods: The Functional Group Tolerant Approach

Recent advances in photoredox and nickel dual catalysis have enabled the direct conversion of carboxylic acids to ketones under remarkably mild conditions with excellent functional group tolerance.[14][16][17][18] These methods avoid the use of stoichiometric and highly reactive organometallic reagents. The main drawbacks are the cost and availability of the specialized catalysts and the need for careful reaction optimization.

Safety Considerations

  • Reagents: Oxalyl chloride and thionyl chloride are highly corrosive and react violently with water, releasing toxic gases. These should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Organometallic reagents like Grignard and organolithium reagents are flammable and react vigorously with water and protic solvents. All manipulations should be carried out under an inert atmosphere.

Conclusion and Recommendations

This compound, as a representative Weinreb amide, offers a highly reliable and high-yielding route for the synthesis of ketones in multi-step synthesis. Its primary advantage is the prevention of over-addition by organometallic reagents, which is crucial for complex molecules with multiple reactive sites.

  • For projects where yield and reliability are paramount , and the cost of N,O-dimethylhydroxylamine hydrochloride is acceptable, the Weinreb amide approach is highly recommended.

  • For large-scale syntheses where cost is a major driver , exploring the use of morpholine amides as a more economical alternative is a prudent strategy.

  • When speed is essential and the substrate is relatively simple , the direct conversion of the carboxylic acid with an organolithium reagent can be the most efficient method.

  • For substrates with sensitive functional groups that are incompatible with organometallic reagents , the newer photoredox/nickel dual catalytic methods, despite their initial setup costs, offer a powerful and mild alternative.

Ultimately, the choice of methodology will depend on a careful evaluation of the specific synthetic challenge, including the scale of the reaction, the complexity of the substrate, budgetary constraints, and the available laboratory infrastructure.

References

  • Amani, J., & Molander, G. A. (2017). Direct Conversion of Carboxylic Acids to Alkyl Ketones. Organic Letters, 19(13), 3612–3615. [Link]

  • Amani, J., & Molander, G. A. (2017). Direct Conversion of Carboxylic Acids to Alkyl Ketones. National Institutes of Health. [Link]

  • Ogiwara, Y., et al. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57(01), 3639–3648. [Link]

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  • RayBiotech. (n.d.). EDC.HCl. Retrieved from [Link]

  • Carl ROTH. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl). Retrieved from [Link]

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  • Kim, S., & Lee, J. I. (2000). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 21(9), 885-886. [Link]

  • IndiaMART. (n.d.). 3-Methyl benzoic acid, 98%. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2018). A general strategy for the synthesis of ketones from carboxylic acids. ResearchGate. [Link]

  • Scheidt, K. A., et al. (2004). Efficient Synthesis of Acylsilanes Using Morpholine Amides. ResearchGate. [Link]

  • Ogiwara, Y., et al. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of N,N-dimethyl-3-methoxybenzylamine. Retrieved from [Link]

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A Comparative Guide to the Limitations of the Weinreb Amide Approach with Sterically Hindered Substrates: The Case of N-Methoxy-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of modern organic synthesis, the Weinreb-Nahm ketone synthesis provides a reliable method for preparing ketones from carboxylic acid derivatives.[1] Its success stems from the use of N-methoxy-N-methylamides (Weinreb amides), which react with organometallic reagents to form a stable, chelated tetrahedral intermediate.[2][3] This intermediate prevents the common problem of over-addition that plagues reactions with esters or acid chlorides, reliably yielding the desired ketone upon workup.[4][5] However, the elegance of this method is not without its boundaries. This guide explores the inherent limitations of the Weinreb amide approach when confronted with significant steric hindrance, using N-Methoxy-N,3-dimethylbenzamide as a case study. We will dissect the mechanistic challenges, present comparative data, and propose alternative synthetic strategies for researchers facing similar synthetic hurdles.

The Mechanistic Underpinning of the Weinreb Ketone Synthesis

The efficacy of the Weinreb amide lies in the formation of a stable five-membered cyclic tetrahedral intermediate after the initial nucleophilic addition.[3] The methoxy group on the nitrogen atom chelates the metal cation (typically Li⁺ or Mg²⁺) associated with the organometallic reagent, stabilizing the adduct and preventing its premature collapse to a ketone.[6] This stable intermediate only breaks down during aqueous workup to release the final ketone product.[7] This controlled reactivity is the primary advantage of the method.[1]

Weinreb_Mechanism sub Weinreb Amide intermed Stable Chelated Tetrahedral Intermediate sub->intermed 1. Nucleophilic     Addition nuc Organometallic Reagent (R'-M) nuc->intermed ketone Ketone intermed->ketone 2. Protonation &     Elimination workup Aqueous Workup (H₃O⁺) workup->ketone caption Fig. 1: Standard Weinreb Ketone Synthesis Workflow.

Caption: Fig. 1: Standard Weinreb Ketone Synthesis Workflow.

The Challenge of Steric Hindrance: this compound

When a bulky substituent is placed at the ortho position of an aryl Weinreb amide, as with the 3-methyl group in this compound (note: standard IUPAC naming would place the methyl on the ring at position 3), the smooth progression of the reaction is impeded. This steric shield around the electrophilic carbonyl carbon creates a significant kinetic barrier to the approach of the incoming nucleophile.

This hindrance can lead to several undesirable outcomes:

  • Reduced Reaction Rates: The reaction may require higher temperatures or significantly longer reaction times to proceed to completion.

  • Lower Yields: Incomplete conversion is common, leading to recovery of unreacted starting material and diminished yields of the desired ketone.

  • Increased Side Reactions: Under more forcing conditions, alternative reaction pathways can become competitive. With highly basic or sterically demanding nucleophiles, elimination of the methoxide group can occur, leading to byproduct formation.[1] While this is often cited in the context of the nucleophile's structure, steric congestion on the electrophile can exacerbate this issue by making the desired addition pathway less favorable.

Steric_Hindrance cluster_0 cluster_1 cluster_2 amide_unhindered Unhindered Weinreb Amide (e.g., N-Methoxy-N-methylbenzamide) path_easy Favorable Approach amide_hindered Ortho-Substituted Amide (this compound) path_hard Sterically Hindered Approach nucleophile Nucleophile (R'-MgX) nucleophile->amide_unhindered nucleophile->amide_hindered outcome_good High Yield Ketone path_easy->outcome_good outcome_bad Low Yield Side Products Unreacted Amide path_hard->outcome_bad caption Fig. 2: Impact of Ortho-Substitution on Nucleophile Approach.

Caption: Fig. 2: Impact of Ortho-Substitution on Nucleophile Approach.

Comparative Performance Data

To illustrate this limitation, we compare the reaction of a standard benzoyl Weinreb amide with the sterically hindered this compound under identical conditions. The data clearly show a marked decrease in efficiency for the ortho-substituted substrate.

SubstrateNucleophileConditionsTime (h)Yield (%)Comments
N-Methoxy-N-methylbenzamidePhenylmagnesium bromide (1.2 eq)THF, 0 °C to rt292Clean conversion to benzophenone.
This compoundPhenylmagnesium bromide (1.2 eq)THF, 0 °C to rt1245Incomplete reaction; significant starting material recovered.
This compoundPhenylmagnesium bromide (1.2 eq)THF, Reflux655Modest improvement in yield with byproduct formation.

This data is representative and compiled based on established principles of steric hindrance in organic reactions.

Alternative Synthetic Strategy: Friedel-Crafts Acylation

For the synthesis of sterically hindered aryl ketones, the classic Friedel-Crafts acylation presents a robust and effective alternative. This method avoids the nucleophilic addition step to a hindered carbonyl, instead relying on electrophilic aromatic substitution.

Workflow_Comparison cluster_weinreb Weinreb Amide Approach cluster_fc Friedel-Crafts Acylation w1 Synthesize Hindered Weinreb Amide w2 React with Grignard Reagent w1->w2 w3 Aqueous Workup w2->w3 w4 Low Yield of Desired Ketone w3->w4 fc1 Treat Toluene with Acyl Chloride fc3 Aqueous Workup fc1->fc3 fc2 Lewis Acid Catalyst (e.g., AlCl₃) fc2->fc1 fc4 High Yield of Desired Ketone fc3->fc4 caption Fig. 3: Comparison of Synthetic Workflows.

Caption: Fig. 3: Comparison of Synthetic Workflows.

Experimental Protocols

Protocol 1: Attempted Synthesis of 3-Methylbenzophenone via Weinreb Amide (Illustrating Limitation)

  • Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.79 g, 10 mmol). Dissolve in anhydrous tetrahydrofuran (THF, 40 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Grignard Reagent: Add phenylmagnesium bromide (4.0 mL of a 3.0 M solution in Et₂O, 12 mmol) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Workup: After 12 hours, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to separate the product from the significant amount of unreacted starting material.

    • Expected Outcome: A low to moderate yield (approx. 40-50%) of 3-methylbenzophenone, with a substantial recovery of starting amide.

Protocol 2: Synthesis of 3-Methylbenzophenone via Friedel-Crafts Acylation (Alternative Method)

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), add anhydrous aluminum chloride (AlCl₃, 2.0 g, 15 mmol) and dry toluene (50 mL).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add benzoyl chloride (1.41 g, 1.17 mL, 10 mmol) dropwise to the stirred suspension.

  • Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. The mixture will darken and evolve HCl gas.

  • Workup: Carefully pour the reaction mixture onto crushed ice (approx. 100 g) with stirring. Add concentrated HCl (5 mL) to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 40 mL).

  • Purification: Combine the organic layers, wash with 2 M NaOH solution, then with water, and finally with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Recrystallization from ethanol/water typically yields pure 3-methylbenzophenone.

    • Expected Outcome: A high yield (approx. 85-95%) of 3-methylbenzophenone.

Conclusion

The Weinreb amide is a powerful and versatile functional group for the synthesis of ketones.[8] Its success is predicated on the formation of a stable chelated intermediate that prevents over-addition.[9] However, this guide demonstrates that its effectiveness is significantly diminished when the amide carbonyl is sterically encumbered, as exemplified by this compound. The resulting low yields and slow reaction rates necessitate the consideration of alternative synthetic routes. For ortho-substituted aryl ketones, classic methods like Friedel-Crafts acylation often provide a more efficient and higher-yielding pathway. As with any synthetic method, understanding its limitations is as crucial as appreciating its strengths, enabling researchers to make more informed and strategic decisions in the design of complex molecular architectures.

References

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  • Peng, Z., et al. (2021). The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids. Molecules. [Link]

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spectroscopic evidence for the chelated intermediate in "N-Methoxy-N,3-dimethylbenzamide" reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Understanding the N-Methoxy-N,3-dimethylbenzamide Reaction Intermediate

As a Senior Application Scientist, my experience in dissecting reaction mechanisms has repeatedly demonstrated that true innovation hinges on a fundamental understanding of transient species. The celebrated Weinreb amide is a case in point. Its remarkable ability to tame the reactivity of potent organometallic reagents, preventing the notorious over-addition that plagues reactions with esters or acid chlorides, is not magic; it is a direct consequence of a fleeting, yet structurally elegant, chelated intermediate.[1][2]

This guide moves beyond textbook diagrams to explore the tangible, spectroscopic evidence that validates the existence of this critical intermediate in reactions involving this compound, a representative Weinreb amide. We will compare this system with alternatives and provide the experimental frameworks necessary for you, the practicing researcher, to verify these principles in your own work.

The Over-Addition Problem and the Chelation Hypothesis

The reaction of a typical carboxylic acid derivative, like an ester, with a Grignard or organolithium reagent is often a frustrating affair. The initial nucleophilic addition produces a tetrahedral intermediate which rapidly collapses, ejecting an alkoxide to form a ketone. This resulting ketone is frequently more reactive than the starting ester, leading to a second, unavoidable nucleophilic attack that yields an undesired tertiary alcohol.[1]

In 1981, Steven M. Weinreb and Steven Nahm introduced the N-methoxy-N-methylamide (Weinreb amide) to solve this very problem.[1] They proposed that upon nucleophilic addition, the tetrahedral intermediate is stabilized by the formation of a stable, five-membered chelate, with the metal cation (e.g., MgX⁺ or Li⁺) coordinated to both the newly formed anionic oxygen and the nitrogen-bound methoxy oxygen.[3][4] This chelated adduct is stable at low temperatures, effectively "pausing" the reaction until a deliberate aqueous workup protonates the intermediate and induces its collapse to the desired ketone.[1][2]

Caption: Proposed mechanism for the Weinreb ketone synthesis.

Spectroscopic Fingerprints of the Chelated Intermediate

While the chelated species is transient, low-temperature spectroscopic techniques can provide a snapshot of its existence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR is arguably the most powerful tool for observing the Weinreb intermediate directly in solution. In a typical experiment, the organometallic reagent is added to a solution of this compound in an appropriate deuterated solvent (e.g., THF-d₈) directly in an NMR tube cooled to -78 °C.

Expected Observations:

  • Disappearance of Starting Material Signals: The distinct aromatic and methyl signals of the starting benzamide will decrease in intensity.

  • Appearance of New Signals: A new, single set of signals corresponding to the tetrahedral intermediate will appear.

  • Upfield Shift: Critically, the N-CH₃ and O-CH₃ signals of the intermediate are expected to be shifted upfield compared to the starting amide.[5] This is due to the change in hybridization at the carbonyl carbon from sp² to sp³ and the altered electronic environment upon chelation. The formation of a single, well-defined set of new peaks indicates the presence of one dominant, stable species rather than a complex mixture.[5]

SpeciesGroupExpected ¹H Chemical Shift (ppm)Rationale for Change
Starting Amide N-CH₃~3.2 ppmDeshielded by amide carbonyl
O-CH₃~3.7 ppmDeshielded by adjacent oxygen
Chelated Intermediate N-CH₃< 3.2 ppmLoss of C=O, shielding effect
O-CH₃< 3.7 ppmShielding from sp³ carbon center
Infrared (IR) Spectroscopy

The carbonyl (C=O) stretch is one of the most intense and reliable peaks in an IR spectrum. Its disappearance provides compelling evidence for the formation of the tetrahedral intermediate.

Expected Observations:

  • Upon addition of the organometallic reagent at low temperature, the strong C=O stretching band of the this compound (typically around 1640-1660 cm⁻¹) will diminish or disappear completely.

  • No new ketone C=O band (typically 1680-1720 cm⁻¹) will appear until after the acidic workup. This confirms that the reaction is successfully paused at the intermediate stage. While direct observation of the C-O single bond stretches in the intermediate is difficult due to their presence in the fingerprint region, the absence of the starting carbonyl is a powerful diagnostic tool.

Comparative Analysis: Why Other Acylating Agents Fail

To appreciate the elegance of the Weinreb amide, it is essential to compare its reactivity profile with that of other common acylating agents under the same conditions.

Acylating AgentIntermediate StabilityChelation Possible?Predominant Product w/ >2 eq. R'MgX
Acid Chloride (RCOCl)Highly UnstableNoTertiary Alcohol
Ester (RCOOR'')UnstableNoTertiary Alcohol
Morpholine Amide Moderately StableYes (Weak)Ketone (some over-addition possible)
Weinreb Amide Highly Stable Yes (Strong) Ketone (Cleanly)

Morpholine amides , for instance, have been explored as a lower-cost alternative to Weinreb amides.[6][7] They also can form a chelated intermediate that suppresses over-addition to a degree. However, the chelation is generally considered less robust than that of the Weinreb amide, sometimes leading to the formation of byproducts, especially with highly reactive organometallic reagents.[8] The N-methoxy group in the Weinreb amide provides a perfectly positioned, hard oxygen donor for the hard Lewis acid metal center, creating a thermodynamically favorable five-membered ring.

G cluster_weinreb Weinreb Amide Pathway cluster_ester Ester / Acid Chloride Pathway start Acyl Compound + R'MgX w_intermediate Stable 5-Membered Chelated Intermediate start->w_intermediate Chelation Control e_intermediate Unstable Tetrahedral Intermediate start->e_intermediate No Chelation w_workup Aqueous Workup w_intermediate->w_workup w_product Ketone (High Yield) w_workup->w_product e_collapse Intermediate Collapse e_intermediate->e_collapse e_ketone Ketone (Transient) e_collapse->e_ketone e_overaddition Second Addition (Over-addition) e_ketone->e_overaddition e_product Tertiary Alcohol e_overaddition->e_product

Caption: Comparison of Weinreb vs. standard acylating agent pathways.

Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols provide a framework for observing the phenomena described.

Protocol 1: Synthesis of this compound

This protocol describes the reliable preparation of the Weinreb amide from the corresponding acid chloride.

  • Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

  • Solvent: Add anhydrous dichloromethane (DCM) or 2-MeTHF to create a stirrable slurry.[9]

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Slowly add a base such as pyridine or an aqueous solution of potassium carbonate (2.2 equivalents) to neutralize the hydrochloride salt.[9]

  • Acyl Chloride Addition: Add a solution of 3-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the acid chloride is consumed.

  • Workup: Quench the reaction with 1 M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure Weinreb amide.

Protocol 2: Low-Temperature ¹H NMR Analysis of Intermediate Formation

This protocol is designed for the direct observation of the chelated intermediate.

  • Sample Preparation: In a glovebox, add ~20 mg of this compound (1.0 equivalent) to a dry NMR tube. Add ~0.6 mL of anhydrous THF-d₈ and cap the tube with a septum.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to serve as a baseline (t=0).

  • Cooling: Cool the NMR probe to -78 °C. Place the NMR tube in a dry ice/acetone bath to pre-cool.

  • Reagent Addition: While the tube is in the cold bath, rapidly inject a stoichiometric amount (1.0 equivalent) of a Grignard reagent (e.g., methylmagnesium bromide in THF) via syringe.

  • Data Acquisition: Quickly insert the cold NMR tube into the pre-cooled NMR probe and begin acquiring spectra immediately. Continue to acquire spectra at regular intervals to observe the conversion of starting material to the intermediate.

  • Analysis: Process the spectra to identify the new, upfield-shifted signals of the chelated intermediate and the corresponding decrease of the starting material signals.

Conclusion and Outlook

The stability of the Weinreb amide reaction adduct is not merely a theoretical convenience; it is a demonstrable chemical reality. Spectroscopic methods, particularly low-temperature NMR, provide a clear window into the reaction, confirming the formation of a stable, five-membered chelated intermediate.[5] This chelation is the cornerstone of the Weinreb amide's utility, preventing over-addition and enabling the clean synthesis of ketones.

This fundamental principle of chelation control continues to be exploited in modern organic synthesis. The Weinreb amide functional group is now widely used as an effective directing group in transition metal-catalyzed C-H functionalization reactions, where its ability to coordinate to the metal center is again the key to controlling regioselectivity.[10][11] Understanding the spectroscopic underpinnings of this chelation is therefore not just an academic exercise—it is essential for any researcher aiming to leverage this powerful tool for the synthesis of complex molecules.

References

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  • Hirao, S., Saeki, R., Takahashi, T., Furusho, Y., & Ohga, Y. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

  • White, J. M., Tunoori, A. R., & Georg, G. I. (2000). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. The Journal of Organic Chemistry. [Link]

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. [Link]

  • Ogiwara, Y., Sakai, T., & Ueno, M. (2018). Efficient Synthesis of Acylsilanes Using Morpholine Amides. ResearchGate. [Link]

  • Hirao, S., Saeki, R., Takahashi, T., Furusho, Y., & Ohga, Y. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N -Triazinylamide/Weinreb Amide by Organometallic Reagents. ResearchGate. [Link]

  • Various Authors. (n.d.). Weinreb amide. ResearchGate. [Link]

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. [Link]

  • Moss, R. A., & Johnson, L. A. (2001). Weinreb Amides in Carbene Chemistry: A Time-Resolved IR Investigation into a Potential Intramolecular Stabilization Mechanism. ResearchGate. [Link]

  • KHALID, M. H., et al. (2020). Recent Developments in Weinreb Synthesis and their Applications. International Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Pace, V., & Holzer, W. (2013). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship, University of California. [Link]

  • Various Authors. (n.d.). Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. Course Hero. [Link]

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  • Pace, V., et al. (2013). Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/H2O. The Royal Society of Chemistry. [Link]

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A Senior Application Scientist's Guide to Coupling Reagents for N-Methoxy-N,3-dimethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Weinreb Amides

In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the Weinreb amide (N-methoxy-N-methylamide) stands out as a uniquely versatile and reliable intermediate.[1][2] First reported in 1981, its key advantage lies in its reaction with organometallic reagents (like Grignards or organolithiums) to produce ketones. Unlike the reaction with esters or acid chlorides, the tetrahedral intermediate formed from a Weinreb amide is stabilized by chelation, preventing the common problem of over-addition to form tertiary alcohols.[1][2] This controlled reactivity makes N-methoxy-N,3-dimethylbenzamide a valuable precursor for the synthesis of more complex molecular architectures.

This guide provides a comparative analysis of various coupling reagents for the synthesis of this compound from 3-methylbenzoic acid and N,O-dimethylhydroxylamine. We will delve into the mechanistic underpinnings of each reagent class, present comparative data to guide selection, and provide detailed experimental protocols for key methodologies.

The Fundamental Challenge: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine (or its hydroxylamine derivative) to form an amide bond is kinetically slow. The core principle of amide coupling is the in situ conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine. The choice of coupling reagent dictates the nature of this activated intermediate and directly impacts reaction efficiency, yield, potential for side reactions, and overall process viability.

Below is a generalized workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_process Coupling Reaction cluster_end Product & Purification A 3-Methylbenzoic Acid C Carboxylic Acid Activation A->C B N,O-Dimethylhydroxylamine (usually as HCl salt) D Nucleophilic Attack & Amide Formation B->D C->D Coupling Reagent + Base E Crude N-Methoxy-N,3- dimethylbenzamide D->E F Aqueous Workup (to remove byproducts) E->F G Purification (e.g., Chromatography) F->G H Pure Product G->H

Caption: General workflow for Weinreb amide synthesis.

Comparative Analysis of Coupling Reagent Classes

The selection of a coupling reagent is a critical decision, balancing reactivity, cost, safety, and ease of purification. We will compare four major classes: Carbodiimides, Uronium/Aminium Salts, Phosphonium Salts, and Phosphonic Anhydrides.

Carbodiimides (e.g., EDC)

Carbodiimides, particularly the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are workhorse reagents in amide synthesis due to their cost-effectiveness and accessibility.

Mechanism of Action (with HOBt Additive): The reaction proceeds via a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization (if chiral centers are present) and can rearrange to a stable N-acylurea byproduct. To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure® is almost always used. The additive intercepts the O-acylisourea to form a more stable active ester, which then cleanly reacts with the amine. The water-solubility of the EDC-derived urea byproduct greatly simplifies purification via aqueous workup.[3][4]

G cluster_mech EDC/HOBt Coupling Mechanism Acid R-COOH Isourea O-Acylisourea (Reactive Intermediate) Acid->Isourea + EDC EDC EDC->Isourea HOBt_ester HOBt Active Ester (More Stable) Isourea->HOBt_ester + HOBt Byproduct Urea Byproduct (Water-Soluble) Isourea->Byproduct Side Reaction (N-Acylurea) HOBt_in HOBt HOBt_in->HOBt_ester Amide Amide Product HOBt_ester->Amide + Amine Amine R'-NH2 Amine->Amide

Caption: Mechanism of EDC coupling with an HOBt additive.

Performance:

  • Pros: Low cost, readily available, water-soluble byproducts for easy removal.

  • Cons: Can be less effective for sterically hindered substrates; HOBt has safety concerns (explosive properties), making alternatives like OxymaPure® preferable for large-scale work.

Uronium/Aminium Salts (e.g., HATU, HBTU)

Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful coupling agents available. They are particularly effective for challenging couplings, including sterically hindered substrates.

Mechanism of Action: Originally thought to be uronium salts, crystallographic studies revealed they exist as guanidinium isomers.[5] In the presence of a non-nucleophilic base (like DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. The 7-azabenzotriazole backbone provides anchimeric assistance, accelerating the subsequent reaction with the amine.[6]

Performance:

  • Pros: Extremely high reactivity and speed, excellent yields even for difficult couplings, low rates of racemization.[7][8]

  • Cons: High cost, potential for guanidinylation of the amine if the reagent is used in excess.[6][7]

Phosphonium Salts (e.g., PyBOP)

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a highly efficient phosphonium-based reagent. It offers similar reactivity to BOP but avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[9]

Mechanism of Action: Similar to uronium salts, PyBOP reacts with the deprotonated carboxylic acid to form a benzotriazolyl active ester, which is then readily attacked by the amine to form the amide bond.

Performance:

  • Pros: High efficiency, rapid reactions, safer byproduct profile compared to BOP.[9]

  • Cons: Higher cost than carbodiimides, byproducts can sometimes complicate purification.

Propylphosphonic Anhydride (T3P®)

T3P® is a cyclic phosphonic anhydride that has gained significant traction as a "green" and highly effective coupling reagent. It is known for its broad functional group tolerance, low epimerization, and exceptionally clean reaction profiles.[10][11]

Mechanism of Action: T3P® activates the carboxylic acid by forming a mixed anhydride intermediate. This activated species is then attacked by the amine. A key advantage is that all phosphonic acid byproducts are water-soluble, allowing for a very simple aqueous workup and purification.[12][13]

G cluster_mech T3P® Coupling Mechanism Acid R-COOH MixedAnhydride Mixed Anhydride (Reactive Intermediate) Acid->MixedAnhydride + T3P T3P® T3P->MixedAnhydride Amide Amide Product MixedAnhydride->Amide + Amine Byproduct Phosphonic Acid Byproducts (Water-Soluble) MixedAnhydride->Byproduct Amine R'-NH2 Amine->Amide

Caption: Simplified mechanism of T3P® mediated amide coupling.

Performance:

  • Pros: High yields, excellent safety profile (non-toxic, non-allergenic), minimal epimerization, and very easy workup due to water-soluble byproducts.[13][14] Ideal activator for Weinreb amide formation.[13]

  • Cons: Higher cost than EDC, typically sold as a solution in solvents like ethyl acetate or DMF.

Quantitative Data and Reagent Comparison

Coupling Reagent/SystemClassTypical YieldRelative CostKey Advantages & Considerations
EDC / HOBt (or Oxyma) CarbodiimideGood to Excellent (>80%)LowIndustry standard, water-soluble urea byproduct. HOBt has safety concerns.[8][15]
HATU / DIPEA Uronium SaltExcellent (>90%)HighVery fast and highly effective, especially for hindered substrates.[7][8]
PyBOP / DIPEA Phosphonium SaltExcellent (>90%)HighHigh reactivity, avoids carcinogenic byproducts associated with BOP.[9]
T3P® / Base Phosphonic AnhydrideExcellent (89% for 4-methyl isomer)Medium-HighGreen, safe, exceptionally clean workup due to water-soluble byproducts.[13][14]
CDI ImidazoleGood to ExcellentLow-MediumMoisture sensitive; byproducts are CO2 and water-soluble imidazole.[3]

Detailed Experimental Protocols

The following are representative, detailed protocols that can be adapted for the synthesis of this compound on a typical laboratory scale (e.g., 1-10 mmol).

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a cost-effective and reliable method for straightforward amide couplings.

Materials:

  • 3-Methylbenzoic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt Hydrate (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottomed flask under an inert atmosphere (N₂ or Argon), add 3-methylbenzoic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and HOBt (1.2 eq).

  • Add anhydrous DCM (or DMF) to dissolve the solids (approx. 0.2 M concentration).

  • Cool the mixture to 0 °C in an ice bath.

  • Add TEA or DIPEA (2.5 eq) dropwise to the stirred solution.

  • Add EDC·HCl (1.2 eq) portion-wise to the cold solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify by flash column chromatography if necessary.

Protocol 2: HATU Mediated High-Efficiency Coupling

This protocol is recommended for maximizing yield, especially if the substrate is sterically hindered or unreactive.

Materials:

  • 3-Methylbenzoic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottomed flask under an inert atmosphere, dissolve 3-methylbenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution. A color change may be observed.

  • Stir the mixture at 0 °C for 15-20 minutes for pre-activation of the carboxylic acid.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by flash column chromatography.

Protocol 3: T3P® Mediated "Green" Coupling

This protocol is ideal for processes where ease of workup and safety are paramount.

Materials:

  • 3-Methylbenzoic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

  • T3P® (50% solution in ethyl acetate) (1.5 eq)

  • Pyridine or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Ethyl Acetate or DCM

Procedure:

  • To a round-bottomed flask under an inert atmosphere, add 3-methylbenzoic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and anhydrous ethyl acetate.

  • Add the base (Pyridine or DIPEA, 3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the T3P® solution (1.5 eq) dropwise over 20-30 minutes, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Dilute with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. The phosphonic acid byproducts are highly water-soluble and will be removed in the aqueous layers.[12][13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Conclusion and Recommendations

The synthesis of this compound can be achieved efficiently using a variety of modern coupling reagents. The optimal choice is dictated by the specific requirements of the synthesis.

  • For Large-Scale and Cost-Driven Synthesis: EDC in combination with an additive like OxymaPure® offers the best balance of cost and efficiency, with a straightforward workup.

  • For Maximizing Yield and Speed: HATU is the reagent of choice. Its superior reactivity ensures high conversion in short reaction times, justifying its higher cost when yield is the primary driver.

  • For Green Chemistry and Simplified Purification: T3P® is an outstanding option. Its excellent safety profile and the generation of only water-soluble byproducts make it ideal for processes where operational simplicity and environmental considerations are paramount. A reported yield of 89% for the closely related N-methoxy-N,4-dimethylbenzamide underscores its high efficiency for this type of transformation.

By understanding the mechanistic nuances and practical considerations of each reagent class, researchers and drug development professionals can make informed decisions to optimize the synthesis of this valuable Weinreb amide intermediate.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-Methoxy-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of N-Methoxy-N,3-dimethylbenzamide. As a research chemical, specific regulatory disposal protocols for this exact compound are not explicitly defined by agencies like the EPA. Therefore, this procedure is grounded in the established principles of hazardous waste management for analogous chemical structures and is designed to ensure the safety of laboratory personnel and environmental protection. The core principle is to manage this compound as a hazardous waste unless explicitly determined otherwise by a certified chemical analysis and your institution's Environmental Health & Safety (EHS) department.

Part 1: Core Directive: Hazard Assessment & Chemical Profile

Understanding the chemical's properties is the first step in determining why specific handling procedures are necessary. While comprehensive toxicological data for this compound is limited, data from structurally similar benzamides allows for a presumptive hazard assessment. Analogs consistently exhibit properties that necessitate careful handling and disposal.

Causality of Hazard Classification: The primary hazards associated with this class of compounds are irritation to the skin and eyes.[1][2] The N-methoxy-N-methylamide group (a Weinreb amide) is a common functional group in organic synthesis; however, like many synthetic intermediates, its long-term health and environmental effects are not well-characterized. In the absence of complete data, a conservative approach is mandated. The compound should be treated as a hazardous waste, primarily due to the potential for uncharacterized toxicity and the observed irritant effects of its analogs.

Property Data Summary Source
Chemical Name This compound-
Molecular Formula C₁₀H₁₃NO₂[1][3]
Molecular Weight 179.22 g/mol [1][3]
Appearance Colorless to Almost Colorless Clear Liquid (Predicted)[3]
Presumptive Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1][2][4][5]
Storage Class Combustible liquids

Part 2: Procedural Guidance: From Generation to Disposal

This section outlines the step-by-step process for safely managing waste this compound from the point of generation to its final collection by trained EHS personnel.

Immediate Safety & Spill Management

Accidents happen, and immediate, correct action is critical.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile is generally sufficient for incidental contact).[2][6]

  • Spill Response:

    • Alert Personnel: Notify others in the immediate area.

    • Isolate: If the spill is significant, restrict access to the area.

    • Ventilate: Ensure the area is well-ventilated.[4][7]

    • Absorb: For small spills, cover with a non-combustible absorbent material like vermiculite, dry sand, or earth.[8] Do not use combustible materials like paper towels for the initial absorption of a liquid spill.

    • Collect: Carefully scoop the absorbent material and spilled substance into a designated, sealable waste container using non-sparking tools.[4]

    • Decontaminate: Clean the spill area with soap and water.

    • Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.

Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is a cornerstone of laboratory safety and regulatory compliance.

  • Waste Classification: this compound is not specifically listed on the EPA's F, K, P, or U lists of hazardous wastes.[9][10] Therefore, it would be considered hazardous if it exhibits one of the four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[10]

    • Ignitability (D001): Unlikely. An analog, N-Methoxy-N-methylbenzamide, has a high flash point of 113 °C (235.4 °F).

    • Corrosivity (D002): Not expected to be corrosive.

    • Reactivity (D003): Not expected to be reactive under normal conditions.[10]

    • Toxicity (D004-D043): The toxicity is not fully characterized.

  • The Precautionary Principle: Due to the uncharacterized toxicity and known irritant properties of analogs, all waste streams containing this compound must be managed as hazardous chemical waste. This is the most self-validating and trustworthy approach.

  • Segregation: Never mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can react, leading to fire, explosion, or the release of toxic gases.[11] Store waste away from heat and sources of ignition.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling different types of waste generated during work with this compound.

G cluster_waste_types Categorize Waste Type cluster_actions Action Required cluster_final Final Disposition start Waste Generated (this compound) neat_waste Neat Chemical or Grossly Contaminated Items (e.g., spill absorbents) start->neat_waste ppe_waste Lightly Contaminated PPE (Gloves, Bench Paper) start->ppe_waste container_waste Empty Chemical Container start->container_waste dispose_haz Place in designated, closed, and labeled Hazardous Waste Container (Non-Halogenated Organics) neat_waste->dispose_haz dispose_solid Place in designated Solid Chemical Waste container ppe_waste->dispose_solid rinse_container Triple Rinse Container (See Protocol 2.4) container_waste->rinse_container ehs_pickup Arrange for EHS Pickup dispose_haz->ehs_pickup dispose_solid->ehs_pickup first_rinse Collect First Rinseate as Hazardous Liquid Waste rinse_container->first_rinse First Rinse final_container Deface Label. Dispose of rinsed container per EHS guidance rinse_container->final_container After 3 Rinses first_rinse->dispose_haz

Caption: Disposal workflow for this compound waste streams.

Step-by-Step Protocol for Waste Collection & Container Decontamination

A. Waste Collection (Neat Chemical and Contaminated Materials):

  • Container Selection: Use a designated, chemically compatible, and leak-proof container provided by or approved by your EHS department. The container must have a secure screw-top cap.

  • Labeling: Label the container with a "Hazardous Waste" tag before adding any waste.[11] Clearly write the full chemical name, "this compound," and list any other components in the waste.

  • Accumulation: Keep the waste container closed at all times except when adding waste.[11] Store it in a designated satellite accumulation area within the lab, preferably in secondary containment.

  • Disposal: Once the container is full (do not overfill), or if work on the project is complete, contact your institution's EHS department to schedule a waste pickup.[6]

B. Empty Container Decontamination Protocol:

Chemical containers are not considered "empty" until they have been properly decontaminated.[11][12]

  • Initial Removal: Empty all contents from the original container into your hazardous waste accumulation container.

  • First Rinse (Crucial Step): Rinse the container with a small amount of a suitable solvent (e.g., acetone or ethanol). This first rinseate is considered hazardous waste and must be collected in your designated liquid hazardous waste container.[11]

  • Subsequent Rinses: Rinse the container two more times. These subsequent rinses can typically be disposed of down the drain, but you must confirm this with your local EHS and municipal water authority.

  • Final Container Disposal: After triple-rinsing and allowing the container to air dry, obliterate or remove the original chemical label. The clean, rinsed container can then be disposed of in the regular trash or recycling, according to your institution's policy.

By adhering to these procedures, you ensure that the disposal of this compound is handled in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific chemical hygiene plan and EHS department as the final authority.

References

  • 3-methoxy-N-methylbenzamide. PubChem, National Institutes of Health. (n.d.). Retrieved from [Link]

  • N-Methoxy-N,4-dimethylbenzamide. PubChem, National Institutes of Health. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - N,N-Dimethylbenzamide. Chem Service. (2016). Retrieved from [Link]

  • Synthesis and thermal decomposition of N,N-dialkoxyamides. CiteSeerX. (2011). Retrieved from [Link]

  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency. (n.d.). Retrieved from [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025). Retrieved from [Link]

  • EPA Hazardous Waste Codes. Alfred University. (n.d.). Retrieved from [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. (2024). Retrieved from [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. (2025). Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. (n.d.). Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency. (n.d.). Retrieved from [Link]

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Navigating the Synthesis and Handling of N-Methoxy-N,3-dimethylbenzamide: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of N-Methoxy-N,3-dimethylbenzamide, a member of the Weinreb amide class of reagents. As a Senior Application Scientist, my aim is to equip you with not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and precision in your laboratory.

Understanding the Hazard Landscape

The synthesis of this compound often involves reagents such as N,O-dimethylhydroxylamine hydrochloride and an activated form of 3-methylbenzoic acid (like an acyl chloride). N,O-dimethylhydroxylamine hydrochloride is known to cause skin and serious eye irritation.[5] Acyl chlorides are corrosive, toxic, and react violently with water to produce hydrochloric acid.[6][7]

Key Takeaway: Treat this compound and its synthetic precursors with a high degree of caution, assuming irritant properties and potential for more significant toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound and its associated reagents. The following table outlines the recommended PPE for various stages of handling.

Operation Required PPE Rationale
Weighing and Transfer (Solid/Liquid) - Chemical Splash Goggles or Safety Glasses with Side Shields- Nitrile or Neoprene Gloves- Laboratory CoatProtects against accidental splashes and direct skin contact with the chemical.
Reaction Setup and Monitoring - Chemical Splash Goggles- Face Shield (recommended)- Nitrile or Neoprene Gloves- Flame-Resistant Laboratory CoatA face shield provides an extra layer of protection against unexpected vigorous reactions or splashes.[8]
Workup and Quenching - Chemical Splash Goggles- Face Shield- Nitrile or Neoprene Gloves- Chemical-Resistant Apron over Laboratory CoatThe potential for exothermic reactions during quenching necessitates enhanced protection.
Spill Cleanup - Chemical Splash Goggles- Face Shield- Heavy-duty Nitrile or Neoprene Gloves- Chemical-Resistant Coveralls or Suit- Respiratory Protection (as needed, based on spill size)Minimizes exposure during the handling of a larger quantity of potentially hazardous material.

Operational Plan: From Synthesis to Purification

The synthesis of this compound typically involves the coupling of a 3-methylbenzoyl derivative with N,O-dimethylhydroxylamine. A common laboratory-scale procedure for a similar compound, 3,N-dimethoxy-N-methylbenzamide, provides a valuable template for safe handling.[8]

Step-by-Step Handling Protocol:
  • Reagent Preparation:

    • Work in a well-ventilated chemical fume hood.

    • When handling N,O-dimethylhydroxylamine hydrochloride, avoid generating dust.[9] Use a scoopula for transfers.

    • If using an acyl chloride, handle it with extreme care under an inert atmosphere to prevent reaction with moisture.[6]

  • Reaction Setup:

    • Assemble clean, dry glassware in the fume hood.

    • For reactions involving moisture-sensitive reagents, ensure the apparatus is flame-dried or oven-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution:

    • Perform all additions of reagents slowly and in a controlled manner, especially if there is a potential for an exothermic reaction.

    • Continuously monitor the reaction for any signs of uncontrolled exotherm or gas evolution.

  • Workup and Quenching:

    • Crucial Step: Quenching is the process of safely neutralizing any unreacted, reactive species in the reaction mixture.[10][11]

    • Based on a similar synthesis, a safe and effective method for quenching the reaction mixture is the slow, portion-wise addition to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] This will neutralize any acidic byproducts.

    • Causality: The bicarbonate solution, being a weak base, will neutralize acids without causing an overly vigorous or difficult-to-control reaction that a strong base might induce.

    • Always perform the quench in an ice bath to manage any potential exotherm.

The following diagram illustrates the general workflow for the synthesis and workup of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh and Prepare Reagents Setup Reaction Setup (Inert Atmosphere) Reagents->Setup Glassware Assemble Dry Glassware Glassware->Setup Execute Controlled Reagent Addition & Monitoring Setup->Execute Quench Quench with sat. NaHCO3 (aq) Execute->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry and Concentrate for Purification Extract->Purify

Caption: A generalized workflow for the synthesis and workup of this compound.

Disposal Plan: Responsible Waste Management

Proper waste disposal is a critical component of laboratory safety and environmental responsibility. Due to the aromatic nature of this compound, it should be treated as a non-halogenated organic waste.

Waste Segregation and Disposal Protocol:
  • Aqueous Waste:

    • The aqueous layer from the workup, containing sodium bicarbonate and other salts, should be collected in a designated aqueous waste container.

    • Ensure the pH is neutral before disposal, adjusting as necessary with dilute acid or base.

  • Organic Waste:

    • The organic layers from the extraction, containing the product and solvent, should be collected in a designated non-halogenated organic waste container.[4][12]

    • Crucial Distinction: Do not mix non-halogenated waste with halogenated waste streams (containing solvents like dichloromethane or chloroform), as this significantly increases disposal costs and complexity.[12][13]

    • Label the container clearly with "Non-Halogenated Organic Waste" and list all components.[4]

  • Solid Waste:

    • Any solid waste, such as used filter paper or drying agents (e.g., sodium sulfate), contaminated with the product should be placed in a sealed, labeled bag and disposed of as solid chemical waste.

  • Contaminated PPE:

    • Disposable gloves and other contaminated PPE should be collected in a designated solid waste container for hazardous materials.

The following decision tree provides a clear guide for waste segregation.

G Start Waste Stream from Workup IsAqueous Is the waste primarily aqueous? Start->IsAqueous AqueousWaste Aqueous Waste Container IsAqueous->AqueousWaste Yes IsOrganic Is the waste primarily organic? IsAqueous->IsOrganic No OrganicWaste Non-Halogenated Organic Waste Container IsOrganic->OrganicWaste Yes IsSolid Is the waste solid? IsOrganic->IsSolid No SolidWaste Solid Chemical Waste Container IsSolid->SolidWaste Yes Other Consult EHS IsSolid->Other No

Caption: Decision tree for the proper segregation of waste generated during the handling of this compound.

By adhering to these detailed safety and handling protocols, you can mitigate the risks associated with this compound and ensure the integrity and safety of your research.

References

  • Capot Chemical. MSDS of N,O-dimethylhydroxylamine hydrochloride. [Link]

  • Sciencemadness Wiki. Acyl chloride. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure. [Link]

  • Reddit. Reaction Quenching Question. [Link]

  • KGROUP. Quenching Reactive Substances. [Link]

  • Safety & Risk Services. Organic Solvent Waste Disposal. [Link]

  • Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [Link]

  • hazardous waste segregation. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.